Bis(2-chloroisopropyl)ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39638-32-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
InChI Key |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Canonical SMILES |
CC(C)(OC(C)(C)Cl)Cl |
boiling_point |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
density |
Sp gr: 1.1122 20 °C/20 °C |
flash_point |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
Other CAS No. |
39638-32-9 |
physical_description |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
FAIRLY STABLE IN AQUEOUS MEDIA |
solubility |
WATER SOLUBLE Water miscible in organic solvents. |
Synonyms |
bis(2-chloroisopropyl)ether |
vapor_density |
5.9 (Air=1) |
vapor_pressure |
0.71 - 0.85 mm Hg at 20 °C |
Origin of Product |
United States |
Foundational & Exploratory
Technischer Leitfaden: Bis(2-chlorisopropyl)ether vs. Bis(2-chlor-1-methylethyl)ether – Eine detaillierte Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
In der Welt der organischen Chemie und Toxikologie ist die präzise Identifizierung von chemischen Verbindungen von größter Bedeutung. Ein bemerkenswertes Beispiel für potenzielle Verwirrung sind die Isomere Bis(2-chlorisopropyl)ether und Bis(2-chlor-1-methylethyl)ether. Obwohl ihre Namen ähnlich sind und in der Literatur und von kommerziellen Anbietern oft synonym verwendet werden, handelt es sich um zwei unterschiedliche chemische Substanzen mit eindeutigen CAS-Nummern (Chemical Abstracts Service).[1] Dieser technische Leitfaden soll Klarheit schaffen, indem er eine detaillierte vergleichende Analyse dieser beiden Verbindungen bietet. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um eine genaue Identifizierung, Handhabung und Bewertung dieser halogenierten Ether zu gewährleisten.
Die Verwirrung in der Nomenklatur hat zu Inkonsistenzen in wissenschaftlichen Daten und regulatorischen Dokumenten geführt. Die US-Umweltschutzbehörde (EPA) hat klargestellt, dass der als prioritärer Schadstoff gelistete Stoff Bis(2-chlor-1-methylethyl)ether (CAS-Nr. 108-60-1) ist und nicht sein Isomer Bis(2-chlorisopropyl)ether (CAS-Nr. 39638-32-9).[1]
Logische Beziehung und Nomenklatur
Die folgende Abbildung verdeutlicht die Beziehung zwischen den beiden Isomeren und die Problematik der Nomenklatur.
Quantitative Daten im Vergleich
Die folgende Tabelle fasst die verfügbaren quantitativen Daten für beide Verbindungen zusammen, um einen direkten Vergleich zu ermöglichen. Es ist offensichtlich, dass für Bis(2-chlor-1-methylethyl)ether (CAS 108-60-1) eine wesentlich umfangreichere Datenbasis existiert.
| Eigenschaft | Bis(2-chlor-1-methylethyl)ether | This compound |
| CAS-Nummer | 108-60-1[2][3] | 39638-32-9[1][4] |
| Molekülformel | C₆H₁₂Cl₂O[2][3] | C₆H₁₂Cl₂O[4] |
| Molekulargewicht | 171.07 g/mol [2][5] | 171.06 g/mol [4] |
| Siedepunkt | 187 °C bei 760 mmHg[6] | 187.3 °C bei 760 Torr[4] |
| Schmelzpunkt | -97 °C[7] bis -100 °C[6] | -96.8 bis -101.8 °C[4] |
| Dichte | 1.1122 g/cm³ bei 20 °C[5] | 1.1122 g/cm³ bei 20 °C[4] |
| Flammpunkt | 85 °C (185 °F)[5][8] | 11 °C[7] |
| Wasserlöslichkeit | < 0.1 mg/mL bei 22.2 °C[5]; 1700 ppm bei 20 °C[2] | Unlöslich[8] |
| Dampfdruck | 0.1 mmHg bei 20 °C[5] | 0.56 mmHg[7] |
| Dampfdichte | 6 (Luft = 1)[5][9] | Keine Daten |
| log Kow (Octanol/Wasser) | 2.48[2][9] | Keine Daten |
Toxikologische Daten
Die toxikologischen Profile der beiden Verbindungen sind unvollständig, wobei die meisten Studien sich auf die technisch relevante Verbindung Bis(2-chlor-1-methylethyl)ether beziehen.
| Toxizitäts-Endpunkt | Bis(2-chlor-1-methylethyl)ether | This compound |
| Akute orale Toxizität (Ratte, LD50) | 240 mg/kg[7][10] | Keine Daten |
| Karzinogenität | Begrenzte Evidenz bei Versuchstieren (IARC Gruppe 3: nicht klassifizierbar)[6][11]; kann Lungenadenome und hepatozelluläre Karzinome bei Mäusen verursachen.[6][11][12] | Keine Daten |
| Mutagenität | Schwach mutagen in Salmonella typhimurium TA1535 mit metabolischer Aktivierung.[6][11] Induzierte Mutationen in Maus-Lymphom-Zellen.[11] | Keine Daten |
| Haupt-Zielorgane | Leber, Nieren, Lunge[13][14] | Keine Daten |
| Referenzdosis (RfD, oral) | 0.04 mg/kg/Tag[14] | Keine Daten |
Herstellung und Verwendung
Bis(2-chlor-1-methylethyl)ether wird nicht mehr kommerziell in großen Mengen hergestellt, entsteht aber als Nebenprodukt bei der Herstellung von Propylenoxid und Propylenglykol nach dem Chlorhydrin-Verfahren.[6][8][11] Früher wurde es als Lösungsmittel für Fette, Wachse und Harze, in Abbeizmitteln, als Bodenbegasungsmittel zur Nematodenbekämpfung und als chemisches Zwischenprodukt verwendet.[6][12][15]
Für This compound gibt es kaum Informationen über Herstellung oder spezifische Verwendungen, was darauf hindeutet, dass es kommerziell nicht von Bedeutung ist.
Experimentelle Protokolle: Analytische Methoden
Die Analyse von Bis(2-chlor-1-methylethyl)ether in Umweltproben wird typischerweise mit gaschromatographischen Methoden durchgeführt, wie sie von der EPA standardisiert wurden.
EPA Methode 611: Haloether
Diese Methode dient der Bestimmung von Haloethern in kommunalen und industriellen Abwässern.[2][8]
-
Probenvorbereitung: Flüssig-Flüssig-Extraktion der Wasserprobe mit Methylenchlorid.
-
Aufkonzentration: Eindampfen des Extrakts mit einem Kuderna-Danish-Verdampfer.
-
Reinigung (Cleanup): Säulenchromatographie des Extrakts über Florisil zur Entfernung von Störsubstanzen.
-
Analyse: Gaschromatographie (GC) des gereinigten Extrakts.
-
Säule: Gepackte Säule (z.B. 3% SP-1000 auf Supelcoport).[2]
-
Detektor: Halogenspezifischer Detektor (HSD), wie z.B. ein elektrolytischer Leitfähigkeitsdetektor (ELCD) oder ein Mikro-Coulometrie-Detektor.[2]
-
Nachweisgrenze: Die methodenspezifische Nachweisgrenze für Bis(2-chlor-1-methylethyl)ether liegt bei etwa 5.7 µg/L.[8]
-
EPA Methode 8250/8270: Semivolatile organische Verbindungen mittels GC/MS
Diese Methoden sind breiter anwendbar für eine Vielzahl von semivolatilen organischen Verbindungen in festen Abfällen, Böden und Grundwasser.
-
Probenvorbereitung: Extraktion der Probe mit einem geeigneten Lösungsmittel (typischerweise Methylenchlorid) unter Verwendung von Techniken wie Soxhlet-Extraktion (Methode 3540), Ultraschall-Extraktion (Methode 3550) oder Druckflüssigkeitsextraktion (Methode 3545).
-
Analyse: Gaschromatographie-Massenspektrometrie (GC/MS).
-
Säule: Fused-Silica-Kapillarsäule (z.B. DB-5 oder Äquivalent).
-
Detektion: Massenspektrometer im Elektronenstoß (EI)-Modus. Die Identifizierung erfolgt durch Vergleich des Retentionszeit- und Massenspektrums mit dem eines authentischen Standards.
-
Anmerkung: Kommerzielle Standards von "Bis(2-chlorisopropyl)ether" können mehrere Isomere enthalten, was die Analyse erschwert. Es ist entscheidend, den korrekten Isomer-Standard (CAS 108-60-1) zu verwenden und die mögliche Koelution von Isomeren zu berücksichtigen.[16]
-
Workflow für die analytische Bestimmung
Der folgende Graph visualisiert den typischen Arbeitsablauf für die Analyse von Bis(2-chlor-1-methylethyl)ether in Umweltproben gemäß den EPA-Methoden.
Zusammenfassung und Schlussfolgerung
Die Unterscheidung zwischen Bis(2-chlor-1-methylethyl)ether (CAS 108-60-1) und This compound (CAS 39638-32-9) ist für die wissenschaftliche Genauigkeit und die Einhaltung von Vorschriften von entscheidender Bedeutung. Die überwiegende Mehrheit der veröffentlichten Daten, insbesondere im regulatorischen Kontext, bezieht sich auf Bis(2-chlor-1-methylethyl)ether. Forscher und Laborfachleute müssen bei der Beschaffung von Referenzstandards und bei der Interpretation von Analysenergebnissen größte Sorgfalt walten lassen, um sicherzustellen, dass sie die korrekte Verbindung untersuchen. Die Verwendung der CAS-Nummer ist der eindeutigste Weg, um eine Verwechslung zu vermeiden. Dieser Leitfaden hat die verfügbaren Daten zusammengefasst und die analytischen Ansätze dargelegt, um die wissenschaftliche Gemeinschaft bei der korrekten Handhabung und Untersuchung dieser wichtigen, aber oft falsch identifizierten chemischen Verbindungen zu unterstützen.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-chloro-1-methylethyl) ether [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 8. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound | 108-60-1 [chemicalbook.com]
- 11. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
- 13. nj.gov [nj.gov]
- 14. egle.state.mi.us [egle.state.mi.us]
- 15. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 16. youtube.com [youtube.com]
In-Depth Technical Guide to 2-Chloro-2-(2-chloropropan-2-yloxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound commonly known as Bis(2-chloroisopropyl)ether. The systematically preferred IUPAC name for this compound is 2-chloro-2-(2-chloropropan-2-yloxy)propane .[1] It is a halogenated ether that has seen use as a solvent for fats, greases, and in paint and varnish removers.[1][2] Notably, it is also a byproduct in the chlorohydrin process for manufacturing propylene (B89431) oxide.[1] Due to its chemical properties and toxicological profile, a thorough understanding of this compound is essential for researchers in environmental science, toxicology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-chloro-2-(2-chloropropan-2-yloxy)propane is presented in the table below. This data is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-chloro-2-(2-chloropropan-2-yloxy)propane | [1] |
| Synonyms | This compound, 2,2′-Oxybis[2-chloropropane] | [1] |
| CAS Number | 39638-32-9 | [1] |
| Molecular Formula | C₆H₁₂Cl₂O | [1] |
| Molecular Weight | 171.06 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 187 °C | |
| Melting Point | -97 °C | [3] |
| Density | 1.112 g/cm³ at 20 °C | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether. | [3] |
| Vapor Pressure | 0.56 mmHg at 25 °C | [3] |
Experimental Protocols
Synthesis of 2-Chloro-2-(2-chloropropan-2-yloxy)propane
While this compound is often an industrial byproduct, a laboratory-scale synthesis can be proposed based on the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
2-chloro-2-propanol + Sodium 2-chloro-2-propoxide → 2-chloro-2-(2-chloropropan-2-yloxy)propane + Sodium Halide
Detailed Methodology:
-
Preparation of Sodium 2-chloro-2-propoxide:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in an excess of dry 2-chloro-2-propanol under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
The completion of the reaction is indicated by the complete dissolution of the sodium metal.
-
-
Williamson Ether Synthesis:
-
To the freshly prepared sodium 2-chloro-2-propoxide solution, add an equimolar amount of 2-chloropropane (B107684) dropwise through the dropping funnel with continuous stirring.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is quenched with deionized water to dissolve the sodium chloride byproduct.
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to obtain pure 2-chloro-2-(2-chloropropan-2-yloxy)propane.
-
Analytical Determination by Gas Chromatography/Mass Spectrometry (GC/MS) - Based on EPA Method 8270D
This protocol outlines the analysis of semivolatile organic compounds, including 2-chloro-2-(2-chloropropan-2-yloxy)propane, in environmental samples.
Methodology:
-
Sample Preparation (Aqueous Sample):
-
Adjust the pH of a 1-liter water sample to <2 with 6N HCl.
-
If the sample contains residual chlorine, dechlorinate with sodium thiosulfate.
-
Spike the sample with surrogate standards.
-
Perform a liquid-liquid extraction using methylene (B1212753) chloride at neutral, basic, and acidic pH.
-
Dry the combined extracts with anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.
-
Add internal standards prior to analysis.
-
-
GC/MS Analysis:
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode.
-
Column: A 30 m x 0.25 mm ID (0.25 µm film thickness) fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program suitable for the separation of semivolatile organic compounds (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 35 to 550 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the target compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a standard.
-
Quantify the analyte using the internal standard method. The response of a characteristic ion of the analyte is compared to the response of a characteristic ion of the internal standard.
-
Toxicology and Biological Effects
2-chloro-2-(2-chloropropan-2-yloxy)propane has been shown to exhibit moderate toxicity in animal studies.[2] It is classified as a carcinogen in animals, with studies showing an increased incidence of alveolar/bronchiolar adenomas in female mice and hepatocellular carcinomas in male mice.[2] The compound is also mutagenic in S. typhimurium strains TA 1535 and TA 100.[4]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Source |
| LD₅₀ (Acute Oral) | Rat | Oral | 240 mg/kg | [3] |
| NOAEL (2-year dietary study) | Female Rat | Oral | 15 mg/kg/day | [2] |
| Inhalation Toxicity (4-hour) | Rat | Inhalation | 1/6 died at 1000 ppm | [1] |
| Dermal Effects | Rabbit | Dermal | No observable adverse effects | [2] |
| Eye Irritation | Animal | Ocular | Severe irritant | [2] |
Metabolism
In vivo studies in rats have shown that 2-chloro-2-(2-chloropropan-2-yloxy)propane is metabolized and excreted. Following a single oral dose, approximately 47.5% of the administered radioactivity was excreted in the urine within 48 hours. The major urinary metabolites identified were 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine.
Visualizations
IUPAC Nomenclature Breakdown
Proposed Metabolic Pathway in Rats
Experimental Workflow for GC/MS Analysis
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodiisopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of dichlorodiisopropyl ether. The information is compiled from various scientific and safety data sources to support research, development, and safety management activities involving this compound.
Chemical Identity
Dichlorodiisopropyl ether is a halogenated ether.[1][2] It is also known by several synonyms, including bis(2-chloro-1-methylethyl) ether, 2,2'-dichlorodiisopropyl ether, and DCIP.[3][4][5] It has been used as a solvent for fats, waxes, and greases, as well as in textile processing and as a chemical intermediate.[1]
| Identifier | Value |
| IUPAC Name | 1-chloro-2-(1-chloropropan-2-yloxy)propane |
| CAS Number | 108-60-1[6] |
| Molecular Formula | C₆H₁₂Cl₂O[3][6] |
| Molecular Weight | 171.06 g/mol [3][6] |
| SMILES | CC(CCl)OC(C)CCl[7] |
Physical Properties
Dichlorodiisopropyl ether is a colorless to light brown oily liquid.[5] It is denser than water and is insoluble or slightly soluble in water.[4][8]
Table 1: Quantitative Physical Properties of Dichlorodiisopropyl Ether
| Property | Value | Source(s) |
| Melting Point | -97 °C to -101.8 °C (-143 °F to -151.24 °F) | [3][4][8] |
| Boiling Point | 187 °C to 187.1 °C (369 °F to 369.3 °F) at 760 mmHg | [4][9][8][10] |
| Density/Specific Gravity | 1.1122 to 1.1127 g/cm³ at 20 °C (68 °F) | [4][8][10] |
| Vapor Pressure | 0.1 mmHg at 20 °C (68 °F); 0.85 mmHg | [1][10] |
| Vapor Density | 6 (Air = 1) | [10][11] |
| Flash Point | 85 °C (170 °F to 185 °F) (open cup) | [9][8][10] |
| Water Solubility | < 0.1 mg/mL at 22.2 °C (72 °F); 1700 mg/L at 20 °C; 4.3 g/L at 25 °C (calculated) | [3][4][10][12] |
| Refractive Index | 1.4451 to 1.4505 at 20-25 °C | [2][4] |
| Log P (octanol-water) | 2.48 | [12] |
Chemical Properties and Reactivity
Dichlorodiisopropyl ether is a combustible liquid that can form explosive peroxides upon exposure to air and light, particularly on standing.[8] It is incompatible with strong oxidizing agents, strong acids, and halogens.
-
Peroxide Formation : Oxidizes readily in air to form unstable peroxides that may explode spontaneously.[13][8]
-
Reactivity with Strong Oxidizers : Reacts with strong oxidizing agents, which can cause fires or explosions.
-
Decomposition : When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and potentially phosgene (B1210022) gas.[9][8][11]
-
Hydrolysis : Hydrolysis is not expected to be a significant fate process, with an estimated half-life analogous to similar compounds being very long.[3]
Chemical Reactivity and Hazards of Dichlorodiisopropyl Ether.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of dichlorodiisopropyl ether are not extensively available in the public domain literature. However, standardized methods from organizations such as ASTM International, the U.S. Environmental Protection Agency (EPA), and the Organisation for Economic Co-operation and Development (OECD) are typically employed for such characterizations.
-
Boiling Point : Determined by methods such as OECD Guideline 103 or ASTM D1120. The principle involves heating the liquid and recording the temperature at which its vapor pressure equals the atmospheric pressure.
-
Melting Point : OECD Guideline 102 or ASTM E324 are common methods. This involves cooling the liquid and observing the temperature at which solidification occurs.
-
Density : Typically measured using a pycnometer or a hydrometer following methods like OECD Guideline 109 or ASTM D1480.
-
Flash Point : Determined using either open-cup (e.g., Cleveland Open-Cup method, ASTM D92) or closed-cup (e.g., Pensky-Martens Closed-Cup method, ASTM D93) apparatus. The flash point is the lowest temperature at which vapors of the material will ignite with an ignition source.
-
Water Solubility : Methods like the flask-shaking method (OECD Guideline 105) or the column elution method (OECD Guideline 115) are used. These involve creating a saturated solution of the substance in water and measuring its concentration.
-
Analysis : EPA Method 625, which utilizes gas chromatography/mass spectrometry (GC/MS), can be used for the analysis of dichlorodiisopropyl ether in water samples.[3]
General Workflow for Chemical Analysis.
Safety and Handling
Dichlorodiisopropyl ether is considered toxic if swallowed and may be harmful if inhaled. It can cause irritation to the skin, eyes, and respiratory tract.[8] Due to its ability to form explosive peroxides, it should be stored in a cool, dark place, away from incompatible materials, and in a tightly closed container. When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used.[9]
Biological Interactions and Signaling Pathways
Currently, there is no significant information available in the reviewed literature describing specific biological signaling pathways directly modulated by dichlorodiisopropyl ether. Its toxic effects are generally associated with its properties as a chlorinated solvent. It has been noted as mutagenic in some bacterial strains but lacked mutagenic activity in mice.[14]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the relevant Safety Data Sheet (SDS) and other safety resources before handling any chemical.
References
- 1. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 108-60-1, 2,2'-Dichlorodiisopropyl ether, Bis(1-chloro-2-propyl) ether, Bis(2-chloro-1-methylethyl) ether, DCIP, DCIP (nematocide), NSC 2849, Nemamort, beta,beta'-Dichlorodiisopropyl ether - chemBlink [ww.chemblink.com]
- 5. Bis(2-chloro-1-methylethyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 6. scbt.com [scbt.com]
- 7. Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]
- 10. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. parchem.com [parchem.com]
- 13. BIS(2-CHLOROISOPROPYL)ETHER | 108-60-1 [chemicalbook.com]
- 14. This compound CAS#: 108-60-1 [m.chemicalbook.com]
In-Depth Technical Guide to Bis(2-chloroisopropyl)ether: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(2-chloroisopropyl)ether, a chlorinated aliphatic ether. The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis, targeting professionals in research and development.
Core Concepts: Molecular Identity and Properties
This compound, also known as dichloroisopropyl ether, is a colorless liquid with the chemical formula C6H12Cl2O.[1][2] It is important to distinguish the common isomer, 2,2'-oxybis(1-chloropropane) with the CAS number 108-60-1, from its structural isomer 2,2'-oxybis(2-chloropropane) which has the CAS number 39638-32-9. Historically, the name bis(2-chloroisopropyl) ether has been ambiguously used for both. This guide focuses on the compound associated with CAS number 108-60-1. This compound is recognized as a byproduct in the manufacturing of propylene (B89431) oxide.[3][4]
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 171.06 g/mol | [5] |
| Molecular Formula | C6H12Cl2O | [5] |
| CAS Number | 108-60-1 | [3] |
| Melting Point | -97 °C | ChemicalBook |
| Boiling Point | 187.3 °C at 760 mmHg | CAS Common Chemistry |
| Density | 1.1122 g/cm³ at 20 °C | CAS Common Chemistry |
| Vapor Pressure | 0.85 mmHg | PubChem |
| Flash Point | 85 °C (185 °F) | [5] |
| Refractive Index | 1.4451 at 25 °C | PubChem |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene, and ether. | ChemicalBook, CAMEO Chemicals |
Molecular Structure
The molecular structure of this compound consists of two chlorinated isopropyl groups linked by an ether oxygen.
Caption: Ball-and-stick model of the this compound molecule.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections provide outlines of these experimental procedures.
Synthesis of this compound
While this compound is often obtained as a byproduct of industrial processes, a laboratory synthesis can be performed. A general method for the preparation of ethers is through the dehydration of alcohols.
Williamson Ether Synthesis (Conceptual Workflow):
A plausible synthetic route for this compound in a laboratory setting would be a modification of the Williamson ether synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
A detailed, referenced laboratory preparation method is as follows:
Note: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Diethylene glycol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Stirring apparatus
-
Distillation setup
-
Water circulation vacuum pump
Procedure:
-
In a round-bottom flask equipped with a stirrer, combine diethylene glycol and thionyl chloride. A typical molar ratio of diethylene glycol to thionyl chloride is between 1:2.1 and 1:3.
-
Stir the mixture at a reaction temperature of 90-130°C for a duration of 60-150 minutes.
-
After the reaction is complete, directly distill the reaction mixture under reduced pressure using a water circulation vacuum pump.
-
Collect the fraction that distills at 108-110°C/10mmHg. This fraction is the bis(2-chloroethyl) ether product.[6]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound in environmental samples is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), as outlined in EPA Method 8270.[7][8][9]
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, transfer a measured volume (e.g., 1 liter) into a separatory funnel.
-
Adjust the pH of the sample as required by the specific method (e.g., to a neutral or slightly acidic pH).
-
Add a suitable organic solvent, such as methylene (B1212753) chloride, to the separatory funnel.
-
Shake the funnel vigorously for a specified period (e.g., 1-2 minutes), ensuring to vent pressure periodically.
-
Allow the layers to separate and drain the organic layer into a collection flask.
-
Repeat the extraction process two more times with fresh solvent, combining the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
GC-MS Analysis (Based on EPA Method 8270):
Caption: General workflow for the GC-MS analysis of this compound.
Instrumental Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for semivolatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless injection mode is commonly used to enhance sensitivity.
-
Oven Temperature Program: A temperature program is employed to ensure the separation of a wide range of compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., 35-500 amu).
-
Tuning: The mass spectrometer must be tuned to meet the criteria for a standard compound like decafluorotriphenylphosphine (DFTPP) before analysis.
-
Data Interpretation: The identification of this compound is based on two key parameters:
-
Retention Time: The time it takes for the compound to elute from the GC column must match that of a known standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the analyte must match the reference mass spectrum of this compound. Key fragments to look for include ions at m/z 45, 77, and 121.
This technical guide provides a foundational understanding of this compound for research and development professionals. For specific applications, it is essential to consult the detailed procedures outlined in official methods and conduct appropriate validation studies.
References
- 1. This compound CAS#: 108-60-1 [amp.chemicalbook.com]
- 2. Bis(2-chloroisopropyl) ether [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 7. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
An In-Depth Technical Guide to the Solubility of Bis(2-chloroisopropyl)ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bis(2-chloroisopropyl)ether in various organic solvents. Due to the limited availability of precise quantitative, temperature-dependent solubility data in publicly accessible literature, this document focuses on presenting qualitative and semi-quantitative data, alongside a detailed, generalized experimental protocol for determining the solubility of liquid compounds in organic solvents.
Core Data Presentation: Solubility Profile
This compound, a colorless liquid, is noted for its utility as a solvent for fats, waxes, and greases, as well as its use in paint and varnish removers and the textile industry.[1] Its solubility in a range of organic solvents is a key characteristic for these applications. The following table summarizes the available solubility data for this compound in several common organic solvents. It is important to note that much of the available data is qualitative, indicating miscibility or general solubility without specific temperature-dependent measurements.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Acetone | C₃H₆O | Soluble / Miscible | Not Specified | [2][3][4][5] |
| Benzene | C₆H₆ | Soluble | Not Specified | [2][4] |
| 2-Butanone | C₄H₈O | Soluble | Not Specified | [2][3][4] |
| Diethyl Ether | C₄H₁₀O | Soluble / Miscible | Not Specified | [2][3][4][5] |
| Dimethylformamide (DMF) | C₃H₇NO | 100 mg/mL | Not Specified | Data from a commercial supplier; temperature not specified. |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Data from a commercial supplier; temperature not specified. |
| Ethanol | C₂H₆O | Soluble / 100 mg/mL | Not Specified | [2][3][4] |
| Methanol | CH₄O | Soluble | Not Specified | [2][3][4] |
| Propanol | C₃H₈O | Soluble | Not Specified | [2][3][4] |
Experimental Protocols: Determination of Liquid-Liquid Solubility
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the widely recognized "shake-flask" or isothermal equilibrium method.[6]
Objective: To determine the saturation concentration of a liquid solute in a liquid solvent at a specified temperature.
Materials:
-
Analyte (this compound) of known purity
-
Solvent of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE-lined septa)
-
Syringes and syringe filters (solvent-compatible)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, High-Performance Liquid Chromatography)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solute (this compound) to a known volume of the solvent in a glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.
-
Seal the vial tightly to prevent loss of volatile components.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant. A minimum of 24 hours is often recommended, with periodic agitation.[6]
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the two phases to separate completely while maintaining the constant temperature. For liquid-liquid systems, this will result in two distinct layers.
-
-
Sampling:
-
Carefully extract an aliquot of the solvent phase (the layer saturated with the solute). It is critical to avoid contamination from the undissolved solute phase.
-
The sample can be drawn using a syringe. To ensure that no undissolved micro-droplets are transferred, a syringe filter compatible with the solvent and solute should be used.
-
-
Quantification:
-
Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of the analyte in the solvent of interest.
-
-
Data Reporting:
-
The solubility should be reported in units such as g/100 mL, mg/L, or mol/L.
-
The temperature at which the measurement was performed must be clearly stated.
-
The analytical method used for quantification should also be documented.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: A flowchart of the isothermal equilibrium method.
References
Synthesis of Pure Bis(2-chloroisopropyl)ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Bis(2-chloroisopropyl)ether (also known as 2,2'-oxybis(1-chloropropane)). Primarily known as a byproduct in industrial chemical manufacturing, the targeted synthesis of pure this compound presents significant challenges, including the formation of isomers and other chlorinated byproducts. This document details the primary industrial formation route and explores a potential directed synthesis pathway via the Williamson ether synthesis. Emphasis is placed on purification strategies, particularly fractional distillation, to obtain the pure compound. Detailed, albeit theoretical, experimental protocols are provided, alongside a summary of relevant quantitative data.
Introduction
This compound is a halogenated ether that has historically seen use as a solvent for fats, waxes, and greases, as well as an extractant and in textile processing.[1] However, its most common origin is as a byproduct in the chlorohydrin process for producing propylene (B89431) oxide.[1][2] Due to its formation as a persistent organic pollutant and potential carcinogenicity, its intentional production is limited.[3][4] Nevertheless, for research and specialized applications, a reliable synthesis route for the pure compound is necessary. This guide addresses the complexities of its synthesis and purification.
A significant challenge in obtaining pure this compound is the co-formation of isomers, such as bis(3-chloropropyl)ether, which are difficult to separate due to similar physical properties.[5] This guide will address these challenges and propose methodologies to achieve high purity.
Synthesis Routes
Two primary pathways for the formation of this compound are considered: its formation as a byproduct in the propylene oxide synthesis and a directed synthesis using the Williamson ether synthesis.
Formation as a Byproduct in the Chlorohydrin Process
The industrial production of propylene oxide via the chlorohydrin process is a major source of this compound.[1][2] This multi-step process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is subsequently dehydrochlorinated to yield propylene oxide.
The formation of this compound occurs as a side reaction. The reaction of chlorine with propylene can also produce 1,2-dichloropropane, which can further react to form dichloroisopropyl ether.[6]
Signaling Pathway for Byproduct Formation:
References
- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylene Oxide from the Chlorohydrin Process - Chempedia - LookChem [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. cyberleninka.ru [cyberleninka.ru]
An In-depth Technical Guide to the Environmental Fate and Degradation of Bis(2-chloroisopropyl)ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroisopropyl)ether (BCIE), a halogenated aliphatic ether, has been utilized as a solvent and is a known byproduct in the manufacturing of propylene (B89431) oxide.[1] Its presence in the environment, particularly in water systems, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, abiotic and biotic degradation, and analytical methodologies for BCIE. A critical consideration in the study of BCIE is the common confusion with its isomer, bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1). While both are structurally similar, it is important to distinguish between them in environmental analysis.[2] This guide will focus on bis(2-chloroisopropyl) ether (CASRN 39638-32-9) where the data is available, and will clearly indicate when data pertains to its isomer.
Physical and Chemical Properties
A comprehensive understanding of the environmental fate of a compound begins with its physical and chemical properties. These properties influence its distribution in different environmental compartments, such as water, soil, and air.
| Property | Value | Reference |
| Molecular Formula | C6H12Cl2O | [3] |
| Molecular Weight | 171.07 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 187 °C | [3] |
| Melting Point | -101.8 °C | [3] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | 0.56 mmHg at 20 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.58 | [3] |
Environmental Fate
The environmental fate of BCIE is governed by a combination of transport and degradation processes. Its low water solubility and moderate octanol-water partition coefficient suggest a potential for partitioning to organic matter in soil and sediment. However, its relatively high vapor pressure indicates that volatilization to the atmosphere can also be a significant transport mechanism.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a crucial role in the transformation of BCIE in the environment.
Hydrolysis is reported to be a predominant fate process for BCIE in aquatic systems.[1] It is estimated to have a very short hydrolysis half-life of less than 38.4 seconds in water.[1] This rapid hydrolysis suggests that BCIE is unlikely to persist in aqueous environments for extended periods.
Experimental Protocol for Hydrolysis Studies (General Approach):
A standardized protocol for determining the hydrolysis rate of a chemical like BCIE, based on general principles for testing chemical stability, would involve the following steps:
-
Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate various environmental conditions.
-
Spiking of BCIE: Introduce a known concentration of BCIE into each buffer solution. The initial concentration should be high enough for accurate analytical measurement but low enough to ensure complete dissolution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Analysis: Immediately analyze the samples for the remaining concentration of BCIE using a suitable analytical method, such as gas chromatography with a mass spectrometer (GC-MS) or a halogen-specific detector.
-
Data Analysis: Plot the natural logarithm of the BCIE concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that specific pH. The half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.
The degradation of BCIE by sunlight, or photolysis, is another potential abiotic degradation pathway, particularly in the atmosphere and sunlit surface waters. The rate of photolysis is dependent on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction. The rate constant for the vapor-phase reaction of bis(2-chloroisopropyl) ether with photochemically produced hydroxyl radicals has been estimated to be 2.6 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 6.2 days.[3]
Experimental Protocol for Aqueous Photolysis Studies (General Approach):
-
Solution Preparation: Prepare an aqueous solution of BCIE of known concentration in purified water.
-
Light Source: Irradiate the solution with a light source that simulates the solar spectrum, typically a xenon arc lamp with appropriate filters. The intensity of the light source should be measured using a radiometer.
-
Control Samples: Prepare control samples that are kept in the dark to account for any non-photolytic degradation (e.g., hydrolysis).
-
Sampling: Collect samples from both the irradiated and control solutions at various time points.
-
Analysis: Analyze the samples for the concentration of BCIE and potential photoproducts using GC-MS or a similar technique.
-
Quantum Yield Calculation: The quantum yield (Φ) can be determined by measuring the rate of disappearance of BCIE and the rate of light absorption by the compound. This often involves the use of a chemical actinometer to measure the photon flux.
Biotic Degradation
Biodegradation is a key process for the removal of many organic pollutants from the environment. The susceptibility of BCIE to microbial degradation is a critical factor in determining its overall environmental persistence.
Studies have shown that BCIE can be biodegraded under aerobic conditions. In a study by Tabak et al. (1981), complete biodegradation of this compound was achieved in 14 days when incubated with a settled domestic wastewater inoculum.[4]
While specific pathways for BCIE are not well-elucidated, studies on its isomer, bis(1-chloro-2-propyl) ether, provide valuable insights. Rhodococcus sp. strain DTB has been shown to grow on this isomer as a sole source of carbon and energy.[5] The proposed degradation pathway involves an initial scission of the ether bond, followed by dehalogenation of the resulting chlorinated propanols.[5] Intermediates identified in this pathway include 1-chloro-2-propanol (B90593) and chloroacetone.[5] Inhibition studies suggest that a flavin-dependent enzyme is involved in the initial ether cleavage.[5]
Proposed Aerobic Biodegradation Pathway of a BCIE Isomer:
Caption: Proposed aerobic degradation pathway of a BCIE isomer by Rhodococcus sp. strain DTB.
Experimental Protocol for Aerobic Biodegradation Studies (Static Culture Flask Method):
This protocol is based on the methodology described by Tabak et al. (1981) for screening the biodegradability of organic priority pollutants.
-
Inoculum Preparation: Obtain a fresh inoculum from the effluent of a domestic wastewater treatment plant.
-
Medium Preparation: Prepare a sterile basal salts medium containing essential nutrients for microbial growth.
-
Test Flasks: In replicate flasks, add the basal salts medium, the inoculum, and a known concentration of BCIE (typically in the low mg/L range).
-
Control Flasks: Prepare control flasks containing:
-
Medium and inoculum (to measure endogenous respiration).
-
Medium and BCIE (to account for abiotic loss).
-
Medium, inoculum, and a readily biodegradable substrate (e.g., glucose) as a positive control.
-
-
Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark.
-
Sampling and Analysis: Periodically, withdraw samples from the flasks and analyze for the concentration of BCIE using GC-MS.
-
Data Interpretation: Biodegradation is determined by the percentage of BCIE removed in the test flasks compared to the abiotic control flasks over time.
There is limited information available on the anaerobic biodegradation of this compound. However, studies on the related compound bis(2-chloroethyl) ether (BCEE) have shown that it can undergo anaerobic biodegradation.[6] Given the structural similarities, it is plausible that BCIE may also be susceptible to degradation under anaerobic conditions, although specific pathways and microbial communities involved have not been identified.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of BCIE in the environment. Several EPA methods are available for the analysis of BCIE in various matrices.
| Method | Matrix | Technique | Description |
| EPA Method 611 | Water | Gas Chromatography (GC) with Halogen Specific Detector | Involves liquid-liquid extraction with methylene (B1212753) chloride, followed by cleanup and analysis. |
| EPA Method 8010 | Solid Waste, Soil, Water | Gas Chromatography (GC) with Halogen Specific Detector | Utilizes direct injection or purge-and-trap for sample introduction. |
| EPA Method 8250 | Solid Waste, Soil, Water | Gas Chromatography/Mass Spectrometry (GC/MS) | A versatile method for the quantification of semivolatile organic compounds.[3] |
Experimental Workflow for GC-MS Analysis:
References
- 1. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe.com [microbe.com]
- 3. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascelibrary.org [ascelibrary.org]
- 6. daneshyari.com [daneshyari.com]
Toxicological Profile of Bis(2-chloroisopropyl)ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-chloroisopropyl)ether (BCIPE), a halogenated ether, has seen use as a solvent and has been identified as a byproduct in chemical manufacturing. This document provides a comprehensive overview of its toxicological profile, synthesizing key data on acute, chronic, carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes a visualization of the metabolic pathway of BCIPE in rats, rendered using the DOT language, to facilitate a deeper understanding of its biotransformation. The information contained herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₆H₁₂Cl₂O. It is sparingly soluble in water but soluble in many organic solvents.
Toxicological Data
The toxicological effects of this compound have been evaluated in a variety of studies, encompassing different exposure routes and durations. The following tables summarize the key quantitative findings from these investigations.
Acute Toxicity
This compound exhibits moderate acute toxicity via oral and inhalation routes.
Table 1: Acute Toxicity of this compound
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 240 mg/kg | RTECS, 1985 |
| LC50 | Rat | Inhalation | 700 ppm (5 hours) | ChemicalBook |
Chronic Toxicity
Long-term exposure to this compound has been investigated in rodents, with effects observed on the liver and kidneys.
Table 2: Chronic Toxicity of this compound
| Study Duration | Species | Route | NOAEL | LOAEL | Effects | Reference |
| 2 years | Mouse | Dietary | 35.8 mg/kg/day | - | Decreased hemoglobin | Mitsumori et al., 1979 |
| 2 years | Rat (female) | Dietary | 400 ppm (15 mg/kg/day) | - | Increased liver and kidney weights, congestion | PubMed |
Carcinogenicity
Studies on the carcinogenic potential of technical-grade this compound have yielded positive results in mice.
Table 3: Carcinogenicity of this compound
| Species | Route | Duration | Findings | Reference |
| B6C3F1 Mice (male) | Gavage | 103 weeks | Increased incidence of hepatocellular carcinomas and alveolar/bronchiolar adenomas.[1] | NTP, 1982 (TR-239) |
| B6C3F1 Mice (female) | Gavage | 103 weeks | Increased incidence of alveolar/bronchiolar adenomas.[1] | NTP, 1982 (TR-239) |
Genotoxicity
This compound has demonstrated mutagenic potential in bacterial reverse mutation assays.
Table 4: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA1535 | With S9 | Mutagenic | ChemicalBook |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | With S9 | Mutagenic | ChemicalBook |
| In vivo | Mice | - | Lacks mutagenic activity | ChemicalBook |
Reproductive and Developmental Toxicity
A three-generation reproductive toxicity study in rats indicated a lack of reproductive or developmental effects.
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Route | Findings | Reference |
| 3-Generation Study | Rat | Dietary | Not toxic | PubMed |
Metabolism
The metabolism of this compound has been investigated in rats. Following oral administration, the compound is metabolized and excreted primarily in the urine. The major identified urinary metabolites are 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine.[2]
References
The Ghost in the Machine: An In-depth Technical Guide to the Historical Uses of Bis(2-chloroisopropyl)ether as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroisopropyl)ether (BCIE), a volatile organic compound with the chemical formula C₆H₁₂Cl₂O, once held a significant role as a versatile industrial solvent. Its excellent solvency for a wide range of organic compounds, including fats, greases, waxes, resins, and oils, led to its widespread use in various applications, from paint and varnish removal to textile processing.[1][2] However, growing concerns over its environmental persistence and potential health risks, including its classification as a possible carcinogen, have led to a significant decline in its commercial manufacture and use.[2] This technical guide provides a comprehensive overview of the historical applications of BCIE as a solvent, presenting available quantitative data, outlining hypothetical experimental protocols based on common industrial practices of the era, and visualizing its formation as a byproduct in a key industrial process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application. BCIE is a colorless to light brown liquid with a distinct odor.[3][4] Key physicochemical data for this compound are summarized in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂O | |
| Molecular Weight | 171.06 g/mol | |
| CAS Number | 108-60-1 | |
| Appearance | Colorless to light brown liquid | [3][4] |
| Boiling Point | 187 °C (369 °F) at 760 mmHg | [5] |
| Melting Point | -101.8 °C (-151.2 °F) | [5] |
| Density | 1.1122 g/cm³ at 20 °C (68 °F) | [5] |
| Vapor Pressure | 0.85 mmHg at 25 °C | [5] |
| Flash Point | 85 °C (185 °F) | |
| Water Solubility | 1700 ppm at 20 °C | [3][6] |
| LogP (Octanol/Water Partition Coefficient) | 2.48 | [3] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether | [4][7] |
Historical Applications as a Solvent
The unique combination of being a chlorinated ether with a moderate boiling point made BCIE an effective solvent for a variety of industrial applications. Its primary historical uses centered around its ability to dissolve nonpolar substances.
Extraction of Fats, Greases, and Waxes
BCIE was employed as an extraction solvent to remove fats, oils, and waxes from various materials.[1][2] Its efficacy stemmed from its ability to dissolve these lipid-based compounds, allowing for their separation from a solid matrix.
Hypothetical Experimental Protocol for Fat Extraction:
-
Sample Preparation: The solid material containing the fat (e.g., crushed oilseeds, animal tissue) is dried to remove excess moisture and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The prepared sample is placed in a Soxhlet extractor. A sufficient volume of this compound is added to the distillation flask.
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels up the distillation arm and condenses in the condenser, dripping onto the sample. The solvent fills the sample chamber, extracting the fat.
-
Siphoning: Once the solvent reaches the top of the siphoning arm, the entire volume of the solvent and dissolved fat is siphoned back into the distillation flask.
-
Cycles: This process is repeated for several hours to ensure complete extraction of the fat.
-
Solvent Recovery: After extraction, the solvent is distilled from the flask, leaving behind the extracted fat. The condensed solvent is collected for reuse.
-
Final Product: The remaining fat is then further dried in a vacuum oven to remove any residual solvent.
Paint and Varnish Removers
The ability of BCIE to dissolve a wide range of resins and polymers made it a valuable component in paint and varnish remover formulations.[1][2]
Hypothetical Formulation for a Paint Remover:
Note: This is a representative formulation. Actual historical formulations may have varied and often contained a mixture of solvents.
-
Active Solvent: this compound (40-60%)
-
Co-solvent: Methylene chloride (20-30%) - Note: Methylene chloride was a common co-solvent in many paint strippers of that era.
-
Activator: Methanol (5-10%)
-
Thickener: Hydroxypropyl cellulose (B213188) or other suitable thickener (1-3%)
-
Evaporation Retardant: Paraffin (B1166041) wax (1-2%)
Hypothetical Experimental Protocol for Paint Removal:
-
Application: The paint remover formulation is applied liberally to the painted or varnished surface with a brush or roller.
-
Dwell Time: The remover is allowed to remain on the surface for a period of 15-30 minutes, or until the paint film shows signs of blistering and softening. The paraffin wax forms a thin film on the surface to reduce the evaporation of the volatile solvents.
-
Removal: The softened paint is scraped off using a putty knife or scraper.
-
Cleaning: The surface is then wiped clean with a cloth soaked in a suitable solvent (e.g., mineral spirits) to remove any remaining residue.
-
Neutralization (if necessary): For some formulations, a final wash with a mild detergent and water may be required.
Textile Processing
In the textile industry, BCIE was utilized in spotting and cleaning solutions and for scouring processes to remove oils, waxes, and other impurities from fibers before dyeing and finishing.[1]
Hypothetical Experimental Protocol for Textile Scouring:
Note: This protocol is a generalized representation of a solvent-based scouring process. Specific parameters would have depended on the type of fiber and the machinery used.
-
Impregnation: The textile fabric is passed through a bath containing an emulsion of this compound in water, along with surfactants and emulsifying agents.
-
Dwell Time: The impregnated fabric is then allowed a specific dwell time, either by passing through a J-box or by being batched on a roll, to allow the solvent to penetrate the fibers and dissolve the impurities.
-
Solvent Removal: The fabric is then subjected to a steaming process to vaporize and remove the BCIE. The solvent vapor is typically collected and condensed for reuse.
-
Washing: The fabric is thoroughly washed with hot water and detergents to remove the emulsified impurities and any residual solvent.
-
Rinsing: A final rinsing with clean water is performed to ensure all cleaning agents are removed.
Byproduct in Propylene (B89431) Oxide Production
A significant source of environmental release of this compound was its formation as a byproduct in the chlorohydrin process for the production of propylene oxide.[5] This process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.
The following diagram illustrates the simplified workflow of the chlorohydrin process, highlighting the formation of BCIE as a byproduct.
Caption: Simplified workflow of the chlorohydrin process for propylene oxide production.
Decline in Use and Environmental Concerns
The use of this compound has been largely discontinued (B1498344) due to its identification as a persistent organic pollutant (POP) and a potential human carcinogen.[4] It is sparingly soluble in water but can persist in aquatic environments and has been detected in industrial wastewater and drinking water sources.[4] Regulatory actions and a shift towards safer and more environmentally friendly solvents have led to its replacement in most industrial applications.
Conclusion
This compound was once a valuable industrial solvent due to its effective dissolution of a wide array of nonpolar organic compounds. Its historical applications in extraction, paint removal, and textile processing highlight its versatility. However, the environmental and health concerns associated with its use have rightfully led to its phasing out from commercial applications. This guide serves as a technical resource for understanding the past roles of this chemical, emphasizing the importance of evaluating the entire lifecycle and potential impacts of industrial solvents. The provided hypothetical protocols offer a glimpse into the industrial practices of the past, while the visualization of its formation as a byproduct underscores the interconnectedness of chemical manufacturing processes and their environmental footprint.
References
- 1. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 108-60-1 [chemicalbook.com]
Bis(2-chloroisopropyl)ether as a byproduct of propylene oxide production
An In-depth Technical Guide on Bis(2-chloroisopropyl)ether as a Byproduct of Propylene (B89431) Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (BCIPE), a significant byproduct generated during the production of propylene oxide. The document details the formation mechanisms of BCIPE, outlines the primary industrial processes for propylene oxide synthesis, presents quantitative data on byproduct formation, and provides detailed experimental protocols for the analysis of BCIPE.
Overview of Propylene Oxide Production Processes
Propylene oxide (PO) is a key chemical intermediate used in the production of polyurethanes, propylene glycols, and glycol ethers.[1] Several commercial processes are used for its manufacture, each with a unique profile of reactants, catalysts, and byproducts. The choice of a production route is often influenced by the market for co-products and environmental considerations.[2][3] The primary methods are the chlorohydrin process, hydroperoxide co-production processes, and direct oxidation with hydrogen peroxide (HPPO).[4]
The formation of byproducts is an intrinsic aspect of all current commercial PO production technologies.[1] The chlorohydrin process, while historically significant, is known for generating a substantial volume of chlorinated organic byproducts and saline wastewater.[2][4] In contrast, modern methods like the HPPO process are considered "greener" due to their higher selectivity and the generation of water as the primary byproduct.
Formation of this compound (BCIPE)
This compound is a notable and problematic byproduct formed almost exclusively in the chlorohydrin process for propylene oxide production.[5] Its formation is a result of side reactions occurring during the initial chlorohydrination step.
In this step, propylene reacts with chlorine and water to form propylene chlorohydrin isomers. However, a competing reaction is the chlorination of propylene to produce 1,2-dichloropropane.[4] The formation of BCIPE is understood to occur from the reaction of a chloronium complex intermediate with propylene chlorohydrin.[4] This etherification reaction competes with the desired hydrolysis reaction that forms propylene chlorohydrin. The reaction conditions, such as temperature and reactant concentrations, can influence the selectivity towards the desired product versus these byproducts.
Quantitative Data and Physicochemical Properties
The yield of byproducts in the chlorohydrin process is significant. For every tonne of propylene oxide produced, a substantial amount of chlorinated organic compounds and salt brine is generated. The selectivity for BCIPE is typically in the low single-digit percentages.
Table 1: Quantitative Data on BCIPE Formation and Detection
| Parameter | Value | Reference(s) |
| Byproduct Selectivity (BCIPE) | 1-3% | [6] |
| Byproduct Yield (Dichloropropyl ethers) | ~2 kg per 100 kg of Propylene Oxide | [7] |
| Method Detection Limit (in water) | 5.7 µg/L (via EPA Method 8250) | [5] |
BCIPE is a colorless liquid with a low solubility in water.[5] It is classified as a moderately toxic and combustible compound.[8] A summary of its key properties is provided below.
Table 2: Physicochemical and Toxicological Profile of BCIPE
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-1-(1-chloro-propan-2-yloxy)propane | |
| CAS Number | 108-60-1 | [9] |
| Molecular Formula | C₆H₁₂Cl₂O | [5] |
| Molecular Weight | 171.06 g/mol | [9] |
| Boiling Point | 187 °C (369 °F) at 760 mmHg | [5] |
| Density | 1.112 g/cm³ at 20 °C | [5] |
| Water Solubility | 1700 mg/L at 20 °C | [8] |
| Flash Point | 85 °C (185 °F) | [5] |
| Toxicity | Moderately toxic by ingestion and inhalation; eye irritant; animal carcinogen. | [8] |
Experimental Protocol for the Analysis of BCIPE in Water
The standard method for the analysis of BCIPE in industrial wastewater is based on EPA Method 8270, which covers the determination of semivolatile organic compounds by gas chromatography/mass spectrometry (GC-MS).[5]
4.1 Principle Semivolatile organic compounds, including BCIPE, are extracted from an aqueous sample using solid-phase extraction (SPE). The extract is then concentrated and analyzed by GC-MS. Identification is based on retention time and comparison of the mass spectrum with a reference standard. Quantification is performed using an internal standard.
4.2 Reagents and Materials
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (all pesticide or GC-MS grade).
-
Reagents: Sodium thiosulfate, Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663).
-
Standards: Analytical standard of this compound, internal standards (e.g., 1,4-dichlorobenzene-d4), surrogate standards.
-
Apparatus: 1-L amber glass bottles, Solid-Phase Extraction (SPE) manifold and cartridges (e.g., UCT EC8270 or equivalent), concentration apparatus (e.g., Kuderna-Danish or nitrogen evaporator), GC-MS system.
4.3 Sample Preparation and Extraction
-
Sample Collection & Preservation: Collect 1-liter aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate. Preserve the sample by acidifying to pH < 2 with 6N HCl. Store at 4°C until extraction.
-
Spiking: Spike the sample with surrogate standards to monitor extraction efficiency. For fortified samples, spike with a known amount of the BCIPE standard.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 15 mL of DCM.
-
Condition with 10 mL of MeOH, leaving a thin layer of solvent above the sorbent.
-
Equilibrate with 10 mL of reagent water, followed by 10 mL of 0.05N HCl. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the entire 1-L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the cartridge using multiple aliquots of DCM. A typical elution may involve two 10 mL portions of DCM.
-
Drying and Concentration: Pass the DCM eluate through a column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the dried extract to a final volume of 1.0 mL.
-
Internal Standard Addition: Add the internal standard to the final 1.0 mL extract just prior to GC-MS analysis.
4.4 GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for BCIPE (CAS 108-60-1) are typically m/z 45, 77, and 79.
Note on Isomers: Analytical standards of BCIPE may contain isomers, such as 2,2'-oxybis(1-chloropropane), which may not be chromatographically resolved from the primary compound. Therefore, results are often reported as the sum of all co-eluting isomers.
Management and Disposal
Due to its toxicity and persistence, the release of BCIPE into the environment is a concern.[9] Wastewater from the chlorohydrin process requires extensive treatment to remove chlorinated hydrocarbons before discharge.[8] Treatment methods can include steam stripping, activated carbon adsorption, and biological degradation.[8] For concentrated waste streams, high-temperature incineration is a recommended disposal method due to the high chlorine content.[8] The significant environmental burden and cost associated with managing these byproducts are major drivers for the industry's shift away from the chlorohydrin process towards cleaner production technologies.[2]
References
- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. persenvir.xhost.ro [persenvir.xhost.ro]
Mutagenicity of Bis(2-chloroisopropyl)ether: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mutagenicity studies conducted on Bis(2-chloroisopropyl)ether. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting detailed experimental protocols, summarizing quantitative data, and visualizing key biological and experimental processes.
Executive Summary: The mutagenicity profile of commercial-grade this compound is complex, with evidence suggesting genotoxic potential in various in vitro systems, while in vivo studies have yielded negative results. A critical point of consideration is the composition of the tested material, which is often a technical-grade mixture. The majority of toxicological data, including mutagenicity, pertains to Bis(2-chloro-1-methylethyl) ether (BCMEE), CAS No. 108-60-1 , and its co-occurring isomers, rather than the pure compound 2,2'-oxybis(2-chloropropane), CAS No. 39638-32-9.[1] Technical-grade BCMEE typically contains approximately 70% Bis(2-chloro-1-methylethyl) ether and 30% 2-chloro-1-methylethyl(2-chloropropyl)ether.[2][3] This guide will focus on the findings related to this technical-grade mixture, which is most relevant to historical and industrial exposure scenarios.
The data indicates that technical-grade BCMEE is weakly mutagenic in the Ames test, particularly in Salmonella typhimurium strains TA100 and TA1535, with a slight increase in activity upon metabolic activation.[4][5] Furthermore, it has demonstrated the ability to induce mutations in the mouse lymphoma L5178Y cell assay and to cause chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[4][6] The genotoxicity observed in vitro is likely linked to its metabolism into reactive intermediates, such as propylene (B89431) oxide.[1][4]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. The test uses various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A positive test is indicated by a substance's ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol
The mutagenicity of technical-grade BCMEE was evaluated using the preincubation modification of the Salmonella/mammalian microsome assay.[7]
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were utilized.[6] An additional study also included strain TA97.[6]
-
Metabolic Activation: The assays were conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction). The S9 fraction was derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats or Syrian hamsters.[4][7] The S9 mix typically contains the S9 fraction, buffer, and cofactors such as NADP and glucose-6-phosphate.
-
Procedure (Preincubation Method):
-
The test substance, dissolved in a suitable solvent (e.g., DMSO), was added to a tube containing the tester strain bacteria and either the S9 mix or a buffer control.
-
This mixture was pre-incubated with shaking at 37°C for a defined period (e.g., 20-30 minutes).[8]
-
Molten top agar (B569324), supplemented with a trace amount of histidine and biotin, was added to the tube.
-
The entire mixture was poured onto the surface of a minimal glucose agar plate.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[8]
-
Data Presentation
The results of the Ames test for technical-grade BCMEE are summarized in the table below, based on data from Mortelmans et al. (1986) as cited by the International Agency for Research on Cancer (IARC).
| Test Strain | Metabolic Activation (S9) | Highest Ineffective Dose (HID) / Lowest Effective Dose (LED) (µ g/plate ) | Result | Reference |
| S. typhimurium TA100 | - | 500 | Negative | [6] |
| S. typhimurium TA100 | + | Not Reported | Weakly Positive | [4] |
| S. typhimurium TA1535 | - | Not Reported | Negative | [6] |
| S. typhimurium TA1535 | + | 166 | Weakly Positive | [6] |
| S. typhimurium TA1537 | - | 500 | Negative | [6] |
| S. typhimurium TA1537 | + | 500 | Negative | [6] |
| S. typhimurium TA98 | - | 166 | Negative | [6] |
| S. typhimurium TA98 | + | 166 | Negative | [6] |
| S. typhimurium TA97 | - | 166 | Negative | [6] |
| S. typhimurium TA97 | + | 166 | Negative | [6] |
Visualization
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
The mouse lymphoma assay (MLA) is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal events. The assay utilizes the L5178Y tk+/- mouse lymphoma cell line, which is heterozygous for the thymidine (B127349) kinase (tk) gene. Mutagenic agents can inactivate the functional tk allele, rendering the cells resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT).
Experimental Protocol
The mutagenic potential of technical-grade BCMEE was assessed in the L5178Y tk+/- mouse lymphoma cell forward mutation assay.[6]
-
Cell Line: L5178Y tk+/- mouse lymphoma cells.
-
Metabolic Activation: The assay was performed in the absence of an exogenous metabolic activation system.
-
Test Procedure:
-
L5178Y cell cultures were exposed to various concentrations of the test substance for a defined period (e.g., 4 hours).
-
Following exposure, the cells were washed and cultured in a non-selective medium for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
After the expression period, cells were plated in a soft agar medium with and without the selective agent, trifluorothymidine (TFT).
-
Plates were incubated until colonies formed.
-
The number of colonies on plates with TFT (mutant colonies) and without TFT (viable colonies) were counted.
-
The mutant frequency (MF) was calculated as the number of mutant colonies divided by the number of viable colonies. A dose-dependent and statistically significant increase in mutant frequency indicates a positive result.
-
Data Presentation
The results of the mouse lymphoma assay for technical-grade BCMEE are summarized below, based on data from McGregor et al. (1988) as cited by IARC.
| Cell Line | Metabolic Activation (S9) | Lowest Effective Dose (LED) (µg/mL) | Result | Reference |
| L5178Y tk+/- | - | 250 | Positive | [6] |
| L5178Y tk+/- | + | Not Tested | Not Tested | [6] |
Visualization
References
- 1. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Abstract for TR-239 [ntp.niehs.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 40 CFR § 79.65 - In vivo sister chromatid exchange assay. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Methodological & Application
Application Notes and Protocols: Use of Bis(2-chloroisopropyl)ether in Pharmaceutical Synthesis
A comprehensive review of available scientific literature and patent databases reveals a significant lack of documented applications for bis(2-chloroisopropyl)ether as a direct reactant or synthetic intermediate in the manufacturing of pharmaceutical compounds. While initial searches suggest its potential as a chemical intermediate, no concrete examples of its incorporation into active pharmaceutical ingredients (APIs) were identified. Its primary documented uses are as a solvent for fats, waxes, and greases, and historically as a pesticide. Furthermore, this compound is recognized as a persistent organic pollutant and a byproduct of certain industrial processes, with established toxicity.
It is crucial to distinguish this compound from its structurally related and pharmaceutically relevant analogue, bis(2-chloroethyl)ether , and the nitrogen mustard, bis(2-chloroethyl)amine (B1207034) . These related compounds are utilized in the synthesis of various pharmaceutical agents. The lack of evidence for this compound's use in this context may be attributable to factors such as steric hindrance from the isopropyl group affecting its reactivity, or unfavorable toxicological profiles compared to alternative reagents.
This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this compound in pharmaceutical synthesis. While direct applications are not documented, the following sections provide information on its chemical properties and a general overview of the synthetic utility of the broader class of bis(2-chloroalkyl) compounds to which it belongs.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling and for understanding its potential reactivity, should a synthetic application be developed.
| Property | Value |
| CAS Number | 108-60-1 |
| Molecular Formula | C₆H₁₂Cl₂O |
| Molecular Weight | 171.06 g/mol |
| Appearance | Colorless to light brown oily liquid |
| Boiling Point | 187.3 °C |
| Melting Point | -96.8 to -101.8 °C |
| Density | 1.1122 g/cm³ at 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents |
General Synthetic Potential of Bis(2-chloroalkyl) Ethers and Amines
While specific protocols for this compound are absent from the literature, the general reactivity of bis(2-chloroalkyl) compounds involves nucleophilic substitution at the carbon atoms bearing the chlorine atoms. This class of compounds can theoretically be used to introduce diether or diamine linkages, or to construct heterocyclic systems.
A logical workflow for the potential, though undocumented, use of this compound in the synthesis of a hypothetical heterocyclic compound, such as a substituted morpholine (B109124), is depicted below. This is a generalized representation and not based on a specific literature precedent for this particular reagent.
Caption: Generalized reaction scheme for the potential synthesis of a morpholine derivative.
Experimental Protocols for Related Compounds
To provide practical context for researchers interested in this class of reagents, the following are generalized protocols for the use of the related compound, bis(2-chloroethyl)ether , in the synthesis of crown ethers, which is a documented application.
Protocol: Synthesis of Dibenzo-18-Crown-6 using Bis(2-chloroethyl)ether
This protocol is adapted from general procedures for the Williamson ether synthesis to produce crown ethers.
Materials:
-
Catechol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Bis(2-chloroethyl)ether
-
n-Butanol or other suitable high-boiling solvent
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve catechol and two equivalents of NaOH or KOH in n-butanol.
-
Heat the mixture to reflux with vigorous stirring to form the disodium (B8443419) or dipotassium (B57713) salt of catechol.
-
Slowly add one equivalent of bis(2-chloroethyl)ether to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium or potassium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative):
The following table presents illustrative data for this type of reaction, which would be expected to be reported in a laboratory notebook.
| Parameter | Value |
| Yield of Crude Product | 60-70% |
| Purity (by HPLC) | >95% after purification |
| Melting Point | Consistent with literature values for Dibenzo-18-Crown-6 |
Conclusion
Application Notes and Protocols: Bis(2-chloroisopropyl)ether as an Alkylating Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bis(2-chloroisopropyl)ether as an alkylating agent in organic synthesis. Due to the limited availability of specific literature on its use for simple alkylations, this guide focuses on its application in the synthesis of crown ethers and provides generalized protocols for Williamson ether synthesis that can be adapted for various nucleophiles.
Introduction
This compound, with the CAS Registry Number 39638-32-9, is a dihalogenated ether that can serve as a bifunctional alkylating agent. Its two electrophilic carbon centers can react with nucleophiles to form new carbon-heteroatom bonds. While it is a known industrial byproduct, particularly in the synthesis of propylene (B89431) glycol, its application as a routine alkylating agent in laboratory-scale organic synthesis is not extensively documented[1]. It is a colorless liquid, insoluble in water, and should be handled with care due to its toxicity and potential to form explosive peroxides[2]. It is crucial to distinguish it from its isomer, bis(2-chloro-1-methylethyl) ether (CAS RN 108-60-1), as the two are sometimes ambiguously named in literature[3].
The primary documented synthetic application analogous to this compound is the use of similar dihaloalkanes, such as bis(2-chloroethyl)ether, in the synthesis of macrocyclic compounds like crown ethers[4][5]. This document will leverage these analogous reactions to provide detailed protocols.
Alkylation Reactions and Mechanisms
The primary reaction mechanism for the alkylation of nucleophiles with this compound is the Williamson ether synthesis, a type of bimolecular nucleophilic substitution (SN2) reaction.
General Reaction Scheme
The general reaction involves the attack of a nucleophile (Nu-) on one of the electrophilic carbon atoms of this compound, with the subsequent displacement of a chloride ion. As a bifunctional alkylating agent, it can react with one or two equivalents of a monofunctional nucleophile or with one equivalent of a bifunctional nucleophile to form a cyclic product.
Diagram: General Alkylation Reaction
Caption: General reaction pathways for this compound.
Applications in Synthesis
Synthesis of Crown Ethers
A significant application for dihaloalkanes similar to this compound is in the synthesis of crown ethers. The reaction of a catechol with a dihaloether under basic conditions is a classical method for preparing dibenzo-crown ethers[4][5].
This protocol is adapted from the synthesis of dibenzo-18-crown-6 (B77160) using bis(2-chloroethyl)ether and can be considered a template for reactions with this compound[4].
Reaction:
Materials:
-
Catechol
-
This compound
-
Sodium hydroxide (B78521) (or other suitable base like potassium carbonate)
-
n-Butanol (or other high-boiling solvent like DMF)
-
Concentrated Hydrochloric Acid
-
Nitrogen gas supply
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Charge the flask with catechol and n-butanol.
-
Begin stirring and add sodium hydroxide pellets while maintaining a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 115°C for n-butanol).
-
After the initial reflux, cool the mixture to 90°C and add a second portion of sodium hydroxide pellets.
-
Resume reflux for 30 minutes.
-
Prepare a solution of this compound in n-butanol and add it dropwise to the refluxing mixture over 2 hours using the addition funnel.
-
After the addition is complete, continue to reflux with vigorous stirring for 16-24 hours.
-
Cool the reaction mixture and acidify by the dropwise addition of concentrated hydrochloric acid.
-
Isolate the product by filtration, washing with water and then methanol (B129727) to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Reaction Parameters for Dibenzo-Crown Ether Synthesis (Adapted from literature)
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Catechol | 3.00 moles | [4] |
| Dihaloether | 1.55 moles | [4] |
| Sodium Hydroxide | 3.05 moles (initial) + 3.05 moles (second addition) | [4] |
| Solvent | n-Butanol | [4] |
| Temperature | Reflux (~115°C) | [4] |
| Reaction Time | 16-24 hours | [4] |
| Yield | 39-48% (for dibenzo-18-crown-6) | [4] |
Diagram: Dibenzo-Crown Ether Synthesis Workflow
R-XH + this compound --(Base, Solvent)--> R-X-(CH(CH₃)CH₂)-O-(CH₂CH(CH₃))-X-R (where X = O, NH, S)
Caption: Mechanism of phase-transfer catalysis in alkylation.
Safety and Handling
This compound is a toxic and combustible compound.[2] It is also suspected to be a carcinogen.[6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. Ethers can form explosive peroxides upon exposure to air and light, so it is advisable to store them in amber bottles and test for peroxides before use, especially if the container has been opened previously.[2]
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Conclusion
This compound presents potential as a bifunctional alkylating agent, particularly for the synthesis of cyclic compounds like crown ether analogues. While specific protocols for its use in simpler alkylation reactions are not widely reported, the principles of the Williamson ether synthesis and phase-transfer catalysis provide a strong foundation for developing such methodologies. Researchers should exercise caution due to the compound's hazardous nature and the potential for peroxide formation. The protocols provided herein serve as a guide for the application of this compound in organic synthesis, with the understanding that optimization will be necessary for specific substrates.
References
- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS(2-CHLOROISOPROPYL) ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 108-60-1 [m.chemicalbook.com]
Application Notes and Protocols for the GC/MS Analysis of Bis(2-chloroisopropyl)ether in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bis(2-chloroisopropyl)ether in water samples using Gas Chromatography/Mass Spectrometry (GC/MS). The methodologies are based on established U.S. Environmental Protection Agency (EPA) methods, ensuring robust and reliable results.
Introduction
This compound is a synthetic organic compound that may be present in industrial wastewater and has been identified as a potential contaminant in drinking water.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in aqueous matrices to ensure environmental protection and public health. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred analytical technique for the determination of this compound due to its high selectivity and sensitivity.
This application note details two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) as outlined in EPA Method 625 and Solid-Phase Extraction (SPE) as referenced in EPA Method 8270. Both methods are followed by GC/MS analysis.
Quantitative Data Summary
The following table summarizes the quantitative data and quality control acceptance criteria for the analysis of this compound in water.
| Parameter | Value/Range | Method Reference |
| Method Detection Limit (MDL) | 5.7 µg/L | EPA Method 8250[2] |
| Practical Quantitation Limit (PQL) | Typically 5-10 times the MDL | General Guidance[3] |
| Calibration Range | 0.01 - 50 µg/mL | General GC/MS Practice[4] |
| Calibration Curve (R²) | > 0.99 | EPA Method 8270E[5] |
| Surrogate Recovery | 63-139% | EPA Method 625.1[6] |
| Matrix Spike Recovery | 36-166% | EPA Method 625.1 |
| Relative Percent Difference (RPD) for Duplicates | < 20% | General QC Requirement |
| Example Analyte Recovery (SPE) | 87.3% (RSD: 4.5%) | EPA Method 8270[7] |
Experimental Workflow
The overall experimental workflow for the analysis of this compound in water is depicted in the following diagram.
References
Application Note: Analysis of Haloethers in Wastewater using EPA Method 625.1
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPA Method 625.1 is a robust analytical procedure developed by the U.S. Environmental Protection Agency for the determination of a wide range of semivolatile organic compounds, including haloethers, in municipal and industrial wastewater.[1][2] This gas chromatography/mass spectrometry (GC/MS) based method is essential for monitoring environmental contaminants and ensuring regulatory compliance.[2][3] The procedure involves the extraction of analytes from a water sample, followed by concentration and analysis. While the original method outlines a liquid-liquid extraction (LLE) protocol, modern adaptations, including solid-phase extraction (SPE), are permitted and offer significant advantages in terms of solvent reduction and automation.[1][4][5]
This application note provides a detailed protocol for the determination of haloethers using EPA Method 625.1, covering sample handling, extraction, analysis, and quality control procedures.
Experimental Protocols
Apparatus and Materials
-
Sample Bottles: 1-liter glass bottles with Teflon-lined screw caps.
-
Glassware: Separatory funnels (2-liter), Kuderna-Danish (K-D) apparatus (500 mL evaporative flask, 10 mL concentrator tube, three-ball Snyder column), beakers, Erlenmeyer flasks, and vials.[3][6]
-
Drying Column: Chromatographic column with a glass wool plug.
-
Water Bath: Heated, with concentric ring cover, capable of temperature control (±2°C).[3][6]
-
Analytical Balance: Capable of weighing to 0.0001 g.[6]
-
Gas Chromatograph/Mass Spectrometer (GC/MS): An analytical system with a temperature-programmable gas chromatograph suitable for splitless injection and a mass spectrometer.[3]
Reagents and Standards
-
Solvents: Pesticide-quality or equivalent methylene (B1212753) chloride, acetone, and methanol.[7]
-
Reagent Water: Water demonstrated to be free of analytes and interferences.
-
pH Adjustment: Sodium hydroxide (B78521) (NaOH) solution (10 N) and Sulfuric acid (H₂SO₄) (1+1 v/v).[7]
-
Drying Agent: Anhydrous sodium sulfate (B86663) (ACS grade), heated at 400°C for 4 hours.
-
Dechlorinating Agent: Sodium thiosulfate (B1220275) (ACS grade).
-
Stock Standard Solutions: Purchased as certified solutions or prepared from pure standard materials.
-
Calibration Standards: Prepared in methylene chloride by dilution of the stock standard solutions.
-
Internal Standards and Surrogates: A quality control (QC) check sample concentrate containing each parameter of interest is required.[6]
Sample Collection, Preservation, and Handling
-
Collection: Collect a 1-liter grab sample in a glass container.
-
Dechlorination: If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
-
Preservation: Cool the sample to ≤6 °C at the time of collection.
-
Holding Time: Samples must be extracted within 7 days of collection and the extracts must be analyzed within 40 days of extraction.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The core of Method 625 involves a sequential extraction based on pH adjustment to separate acidic, basic, and neutral compounds. Haloethers are extracted in the base/neutral fraction.
-
Base/Neutral Extraction:
-
Pour a measured volume (typically 1 liter) of the sample into a 2-liter separatory funnel.[3]
-
Check the pH of the sample. If necessary, adjust the sample pH to >11 with 10 N NaOH solution.[3]
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting.[8]
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring or centrifugation to complete phase separation.[6][8]
-
Drain the methylene chloride extract (bottom layer) into an Erlenmeyer flask.
-
Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts in the same flask.[8]
-
-
Acid Extraction:
-
After the base/neutral extraction, adjust the remaining aqueous phase to a pH of <2 with (1+1) H₂SO₄.[3]
-
Repeat the extraction process with three 60 mL aliquots of methylene chloride. Combine these acidic extracts with the base/neutral extracts.
-
-
Extract Drying and Concentration:
-
Pass the combined extract through a drying column containing at least 10 g of anhydrous sodium sulfate.
-
Collect the dried extract in a Kuderna-Danish (K-D) concentrator.
-
Add one or two clean boiling chips to the K-D flask and attach the Snyder column.
-
Concentrate the extract to approximately 5-10 mL on a hot water bath (80-90°C).
-
Allow the apparatus to cool and drain for at least 10 minutes.
-
Remove the Snyder column and rinse the flask and its lower joint into the concentrator tube with 1-2 mL of methylene chloride.
-
Further concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen if necessary.
-
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
EPA Method 625.1 allows for the use of SPE, which is a common and efficient alternative to LLE.[1][5] This technique uses a solid sorbent to retain analytes from the sample, which are then eluted with a small volume of solvent.
-
General SPE Workflow:
-
Conditioning: The SPE cartridge (e.g., mixed-mode) is conditioned with solvent to activate the sorbent.
-
Loading: The water sample (pH adjusted) is passed through the cartridge, and the haloethers are retained on the sorbent.
-
Washing: The cartridge is washed to remove interferences.
-
Elution: The retained haloethers are eluted from the cartridge with a small amount of an appropriate solvent (e.g., methylene chloride). The resulting eluate is then dried and concentrated.
-
GC/MS Analysis
-
Instrumental Conditions:
-
GC Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh), or a modern equivalent capillary column (e.g., DB-5ms).[3]
-
Temperature Program (Example): 50°C for 2 min, then ramp at 8°C/min to 270°C, hold for 10 min.
-
Injection: 1-2 µL, splitless injection.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from 35 to 500 amu.
-
-
Qualitative and Quantitative Analysis:
-
Qualitative Identification: Compound identification is based on comparing the sample's mass spectrum and retention time to that of a known standard.
-
Quantitative Analysis: Performed using the internal standard technique. The concentration of each haloether is calculated based on the integrated area of a characteristic ion relative to the area of a corresponding internal standard.[2]
-
Quality Control (QC)
A formal quality control program is required.[6]
-
Initial Demonstration of Capability (IDC): Before analyzing any samples, each analyst must demonstrate the ability to generate acceptable results.[3]
-
Method Blank: A reagent water blank must be processed with each batch of samples to demonstrate that the analytical system is free from contamination.[3]
-
Matrix Spike (MS) / Matrix Spike Duplicate (MSD): A minimum of 5-10% of all samples must be spiked and analyzed to monitor method performance in the sample matrix.[3][6]
-
Surrogate Spikes: All samples, blanks, and spikes are fortified with surrogate compounds to monitor extraction efficiency.
-
Calibration Verification: The instrument calibration must be verified on each working day.[6]
Data Presentation
The following table summarizes the Method Detection Limits (MDLs) for specific haloethers as established by the EPA. Actual laboratory MDLs may vary depending on the instrumentation and sample matrix.
| Parameter | CAS No. | Method Detection Limit (MDL), µg/L |
| Bis(2-chloroethyl) ether | 111-44-4 | 4.9 |
| Bis(2-chloroisopropyl) ether | 108-60-1 | 11.0 |
| 4-Bromophenyl phenyl ether | 101-55-3 | 3.5 |
| 4-Chlorophenyl phenyl ether | 7005-72-3 | 4.8 |
| Bis(2-chloroethoxy) methane | 111-91-1 | 4.8 |
Table 1: Method Detection Limits for Haloethers in EPA Method 625.[3]
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the analysis of haloethers using EPA Method 625.1 with Liquid-Liquid Extraction.
Caption: Workflow for EPA Method 625.1 Haloether Analysis.
References
Application Note: Analysis of Semivolatile Organic Compounds Using EPA Method 8270
Introduction
United States Environmental Protection Agency (EPA) Method 8270 is a widely adopted analytical procedure for the determination of semivolatile organic compounds (SVOCs) in various environmental matrices.[1] First released in 1980, this method is designed for the analysis of extracts from solid waste, soils, air sampling media, and water samples.[1] It is capable of identifying and quantifying a broad range of acidic, basic, and neutral SVOCs, including polycyclic aromatic hydrocarbons (PAHs), phenols, and phthalates.[2][3] The method utilizes gas chromatography combined with mass spectrometry (GC/MS), providing a robust and reliable approach for environmental monitoring and regulatory compliance.[4] The most recent revision of the method is 8270E.[5][6]
Principle
The core of EPA Method 8270 involves the separation, identification, and quantification of SVOCs using GC/MS. Samples are first prepared using an appropriate extraction technique to isolate the target analytes from the sample matrix. The resulting extract is then injected into a gas chromatograph, where a temperature-programmed capillary column separates the compounds based on their boiling points and polarity. As the separated compounds elute from the GC column, they are introduced into a mass spectrometer. The MS ionizes the molecules, and the resulting mass spectra serve as a chemical fingerprint for identification by comparison to reference spectra of known standards. Quantification is achieved by comparing the response of a characteristic ion for each analyte to that of an internal standard.
Experimental Protocols
1. Apparatus and Materials
-
Gas Chromatograph/Mass Spectrometer (GC/MS): An analytical system with a capillary column interface. The system must be capable of meeting the DFTPP tuning requirements specified in the method.[1][7] Single quadrupole, triple quadrupole (GC/MS/MS), and time-of-flight (GC-TOFMS) mass spectrometers are all suitable.[1][2][4]
-
GC Column: A 30 m x 0.25 mm or 0.32 mm ID fused-silica capillary column with a silicone-based stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.[6]
-
Sample Preparation Equipment:
-
For Aqueous Samples: Solid Phase Extraction (SPE) manifold and cartridges (e.g., UCT EC8270 sorbent and activated carbon) or Liquid-Liquid Extraction (LLE) apparatus (separatory funnels).[8]
-
For Solid Samples: Soxhlet extraction apparatus (Method 3540/3541) or an ultrasonic bath/probe (Method 3550).[9]
-
-
Concentrator: Kuderna-Danish (K-D) or equivalent evaporation system for solvent concentration.
-
Glassware: Assorted Class A volumetric flasks, pipettes, vials, and syringes. All glassware must be meticulously cleaned to avoid contamination.
-
Analytical Balance: Capable of weighing to 0.1 mg.
2. Reagents and Standards
-
Solvents: High-purity, pesticide-grade or equivalent methylene (B1212753) chloride, acetone, and methanol.
-
Reagent Water: Purified water free of interfering analytes.
-
Anhydrous Sodium Sulfate: Reagent grade, heated to 400°C for 4 hours to remove organic contaminants.
-
Standard Solutions:
-
Calibration Standards: Prepared in methylene chloride at multiple concentration levels (e.g., 5 to 8 points) covering the expected working range of the instrument (e.g., 0.5 µg/mL to 120 µg/mL).[10] These standards should contain all target analytes of interest.
-
Internal Standards (IS): A solution containing compounds such as Acenaphthene-d10, Chrysene-d12, and Perylene-d12. Spiked into all samples and standards at a constant concentration (e.g., 5-20 ppm).[1][2]
-
Surrogate Standards: A solution containing compounds not expected to be in the samples, such as 2-Fluorophenol, Phenol-d6, and Terphenyl-d14. Spiked into all samples before preparation to monitor extraction efficiency.[1]
-
GC/MS Tuning Standard: A solution of decafluorotriphenylphosphine (DFTPP) used to verify instrument tune and performance.[1]
-
3. Sample Collection, Preservation, and Storage
-
Aqueous Samples: Collect in 1-liter amber glass bottles with PTFE-lined caps. Preserve by cooling to ≤6 °C. If residual chlorine is present, dechlorinate with sodium thiosulfate.[8] Adjust sample pH to < 2 with 6N HCl for SVOC analysis.[8]
-
Solid/Waste Samples: Collect in wide-mouth amber glass jars with PTFE-lined caps. Preserve by cooling to ≤6 °C.
-
Holding Times: Samples should be extracted as soon as possible. Extracts should be stored at ≤6 °C in the dark and analyzed within 40 days of extraction.
4. Sample Preparation Protocol: Aqueous Samples by SPE
This protocol is based on a dual-cartridge SPE method for comprehensive analyte recovery.[8]
-
Sample Pre-treatment: Adjust a 1 L water sample to pH < 2 using 6N HCl.[8] Spike the sample with the appropriate volume of surrogate standard solution.[8]
-
Cartridge Setup: Connect an 8270 SPE cartridge in series above an activated carbon cartridge. Place the assembly on an SPE manifold.[8]
-
Cartridge Conditioning: a. Wash the cartridges with 15 mL of methylene chloride.[8] b. Condition with 10 mL of methanol, ensuring the sorbent does not go dry.[8] c. Equilibrate with 10 mL of reagent water followed by 10 mL of 0.05N HCl.[8]
-
Sample Loading: Pass the entire 1 L water sample through the connected cartridges at a flow rate of 10-15 mL/min.[8]
-
Drying: After loading, dry the cartridges under full vacuum for 10-15 minutes to remove residual water.[8]
-
Elution: a. Place collection vials in the manifold. b. Elute the cartridges with methylene chloride to collect the trapped analytes.
-
Concentration: Concentrate the eluate to a final volume of 1.0 mL using a K-D apparatus or other suitable technique. Add the internal standard solution. The extract is now ready for GC/MS analysis.
5. Sample Preparation Protocol: Solid Samples (General)
Solid samples can be extracted using various techniques, including Soxhlet (Method 3540) or ultrasonic extraction (Method 3550).[9]
-
Homogenization: Homogenize the sample thoroughly. Weigh out approximately 30 g of the sample into an extraction thimble (Soxhlet) or beaker (ultrasonic).
-
Spiking: Spike the sample with the surrogate standard solution.
-
Extraction:
-
Soxhlet: Extract the sample with an appropriate solvent (e.g., methylene chloride/acetone) for 16-24 hours.
-
Ultrasonic: Add solvent to the sample and extract using an ultrasonic probe or bath, typically in three successive extractions.
-
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1.0 mL. Add the internal standard solution prior to analysis.
6. GC/MS Analysis Protocol
-
Instrument Setup:
-
Injector: Set to 280°C. A splitless or pulsed-split injection of 1 µL is typical.[11][12]
-
Oven Program: An example program is: 45°C hold for 3 min, ramp at 30°C/min to 120°C, then ramp at 10°C/min to 310°C and hold for 5 min.[12]
-
Carrier Gas: Use Helium at a constant flow.
-
MS Conditions: Operate in full scan mode (e.g., 35-550 amu) or Selected Ion Monitoring (SIM) mode for lower detection limits.[7][12] The source temperature should be set according to manufacturer recommendations.
-
-
Analytical Sequence: a. Tuning: Analyze the DFTPP standard to verify the mass spectrometer meets the required ion abundance criteria before any analysis begins.[1] b. Calibration: Analyze a multi-point initial calibration curve. c. Blanks: Analyze a method blank to check for contamination. d. Samples: Analyze the prepared sample extracts. e. Continuing Calibration: Analyze a mid-level calibration standard every 12 hours to verify instrument stability.
Data and Quality Control
Quantitative data and adherence to strict quality control (QC) procedures are mandatory for EPA Method 8270. Key parameters and their acceptance criteria are summarized below.
Table 1: Summary of Quantitative and QC Requirements for EPA Method 8270
| Parameter | Requirement | Purpose |
| GC/MS Tuning (DFTPP) | Must meet specific ion abundance criteria as defined in the method.[7] | Ensures mass spectrometer is properly calibrated and performing consistently. |
| Initial Calibration | Minimum 5-point curve. | Establishes the quantitative range of the instrument for each analyte. |
| Linearity (%RSD) | ≤ 20% RSD for the Relative Response Factors (RRFs) of most compounds.[1] | Verifies the linearity of the instrument response over the calibration range. |
| Minimum RRF | Specific compounds (SPCCs) must meet minimum RRF values (e.g., 0.050).[1] | Ensures adequate instrument sensitivity for poorly responding compounds. |
| Continuing Calibration | Analyzed every 12 hours. % Difference or % Drift must be ≤ 20% for most compounds.[7] | Verifies the stability of the initial calibration over time. |
| System Performance | ||
| DDT/Endrin Breakdown | ≤ 20% breakdown.[2][7] | Checks for unwanted chemical degradation in the GC inlet. |
| Peak Tailing Factor | ≤ 2 for Benzidine and Pentachlorophenol.[2][7] | Ensures good chromatographic peak shape for active compounds. |
| Method Blank | Analyte concentrations must be below the Reporting Limit (RL). | Assesses for contamination introduced during sample preparation and analysis. |
| Surrogate Recovery | Compound-specific recovery limits (e.g., 30-130%). | Monitors the efficiency of the sample preparation process for each sample. |
| Laboratory Control Sample (LCS) | Compound-specific recovery limits (e.g., 70-130%). | Measures the accuracy of the analytical method on a clean matrix.[7] |
| Matrix Spike/Spike Duplicate (MS/MSD) | Compound-specific recovery and RPD limits.[13] | Assesses method accuracy and precision in the specific sample matrix.[7] |
Workflow Visualization
The following diagram illustrates the logical workflow for analyzing a sample according to EPA Method 8270.
Caption: Overall workflow for EPA Method 8270 from sample receipt to final reporting.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. organomation.com [organomation.com]
- 4. amptius.com [amptius.com]
- 5. epa.gov [epa.gov]
- 6. biotage.com [biotage.com]
- 7. portal.ct.gov [portal.ct.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. biotage.com [biotage.com]
- 10. EPA 8270 with Appendix IX: 145 Semivolatile Compounds in 17 Minutes [restek.com]
- 11. nemc.us [nemc.us]
- 12. cp-analitika.hu [cp-analitika.hu]
- 13. pubs.usgs.gov [pubs.usgs.gov]
Application Note and Protocol: Liquid-Liquid Extraction of Bis(2-chloroisopropyl)ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroisopropyl)ether is a halogenated ether that has seen use as a solvent for fats, waxes, and greases, and has been identified as a byproduct in certain chemical manufacturing processes.[1][2][3] Its presence in environmental samples is of concern, necessitating reliable and efficient methods for its extraction and quantification. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from aqueous matrices, a common and effective technique for its separation and pre-concentration prior to analysis.[4] The protocol is primarily based on established methodologies such as EPA Method 611 for haloethers.[5]
Physicochemical Properties Relevant to Extraction
A thorough understanding of the physicochemical properties of this compound is crucial for optimizing LLE protocols. Its low solubility in water and high affinity for organic solvents form the basis of this extraction technique.[5]
| Property | Value | Source |
| Molecular Formula | C6H12Cl2O | [5] |
| Molecular Weight | 171.06 g/mol | [5] |
| Boiling Point | 187.3 °C at 760 mmHg | [6] |
| Melting Point | -97 °C | [1] |
| Density | 1.1122 g/cm³ at 20 °C | [6] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, ether, and methylene (B1212753) chloride.[1][2][5] | [1][2][5] |
| Vapor Pressure | 0.85 mmHg | [5] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from water samples.
Materials and Reagents:
-
Sample: 1-liter aqueous sample
-
Separatory Funnel: 2-liter, with PTFE stopcock
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders, concentration tube
-
Extraction Solvent: Methylene chloride (CH₂Cl₂), pesticide grade or equivalent
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄), granular
-
pH Adjustment: Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH), as needed
-
Internal Standards and Surrogates: As required by the analytical method
-
Concentration Apparatus: Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube or a similar apparatus
-
Water Bath: Heated, with temperature control
-
Nitrogen Evaporation System: For final concentration
Procedure:
-
Sample Preparation:
-
Measure 1.0 L of the aqueous sample into a 2-L separatory funnel.
-
If required, spike the sample with appropriate internal standards and surrogates.
-
Check the pH of the sample and adjust if necessary according to the specific analytical method requirements.
-
-
First Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes. As this compound is denser than water, it will be in the lower methylene chloride layer.[5]
-
Drain the lower methylene chloride layer into a collection flask.
-
-
Second and Third Extractions:
-
Repeat the extraction two more times using fresh 60-mL aliquots of methylene chloride.
-
Combine the three methylene chloride extracts in the collection flask.
-
-
Drying the Extract:
-
Assemble a Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube.
-
Pass the combined methylene chloride extract through a drying column containing about 10 cm of anhydrous sodium sulfate.
-
Collect the dried extract in the K-D concentrator.
-
Rinse the collection flask and the column with a small volume (20-30 mL) of methylene chloride and add it to the K-D concentrator.
-
-
Concentration:
-
Add one or two clean boiling chips to the K-D flask and attach a three-ball Snyder column.
-
Pre-wet the Snyder column by adding about 1 mL of methylene chloride to the top.
-
Place the K-D apparatus in a hot water bath (80-90°C) so that the concentrator tube is partially immersed in the hot water, and the entire lower rounded surface of the flask is bathed with hot vapor.
-
Concentrate the extract to an apparent volume of 5-10 mL.
-
Remove the K-D apparatus from the water bath and allow it to cool for at least 10 minutes.
-
-
Final Concentration and Solvent Exchange:
-
Remove the Snyder column and the flask.
-
If necessary for the subsequent analytical method, exchange the solvent to hexane (B92381) by adding 50 mL of hexane and a new boiling chip and reconcentrating to 5-10 mL.
-
Further concentrate the extract to 1.0 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis, typically by gas chromatography (GC) with a halide-specific detector or a mass spectrometer (MS).[5]
-
Analytical Finish
Following extraction, the concentration of this compound is determined using instrumental analysis.
| Analytical Method | Detector | Detection Limit |
| EPA Method 611 | Halide Specific Detector | Not specified in provided results |
| EPA Method 1625 | Mass Spectrometry | 10 µg/L |
| EPA Method 8250 | Mass Spectrometry | 5.7 µg/L |
Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of this compound.
References
- 1. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 2. This compound | 108-60-1 [chemicalbook.com]
- 3. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. env.go.jp [env.go.jp]
- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Application Note: Bis(2-chloroisopropyl) ether as a Solvent for Fats, Waxes, and Greases
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
Bis(2-chloroisopropyl) ether (BCIPE), also known as dichloroisopropyl ether, is a colorless liquid organic compound.[1] Historically, it has been utilized as a solvent primarily for fats, waxes, and greases, and has also found use in paint and varnish removers and for textile processing.[1][2] While an effective solvent for nonpolar compounds, its use has significantly declined as it is no longer commercially manufactured in large quantities.[1][3] Modern applications are largely confined to laboratory research and as an analytical standard.
This document provides detailed information on the properties of bis(2-chloroisopropyl) ether and protocols for its use as a solvent in a research setting.
Extreme Caution Advised: Bis(2-chloroisopropyl) ether is a toxic and combustible compound with significant health and safety concerns. It is fatal if swallowed, harmful if inhaled, and causes skin and eye irritation.[4] It is also classified as a potential carcinogen.[5] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Physicochemical Properties and Solvent Characteristics
Bis(2-chloroisopropyl) ether's efficacy as a solvent stems from its chemical structure. As a halogenated ether, it can dissolve a variety of nonpolar and weakly polar organic compounds. It is miscible with many common organic solvents like acetone, ethanol, benzene, and ether, but has very low solubility in water.[5][6]
Table 1: Physical and Chemical Properties of Bis(2-chloroisopropyl) ether
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₁₂Cl₂O | [1] |
| CAS Number | 108-60-1 | [5] |
| Molecular Weight | 171.06 g/mol | [7] |
| Appearance | Colorless to light brown oily liquid | [5][6] |
| Density | 1.103 - 1.112 g/cm³ at 20°C | [5][8] |
| Boiling Point | 187.3 °C at 760 mmHg | [8] |
| Melting Point | -97 °C | [5] |
| Flash Point | 85 °C (185 °F) | [1][7] |
| Water Solubility | 1700 ppm (0.17%) at 20°C | [6] |
| Vapor Pressure | 0.85 mmHg | [1] |
| Vapor Density | 5.9 - 6.0 (Air = 1) | [1][6] |
| log Kow | 2.48 |[6] |
Table 2: Qualitative Solubility of Lipids in Bis(2-chloroisopropyl) ether
| Solute Class | Solubility | Notes | Reference(s) |
|---|---|---|---|
| Fats & Oils | Good | Used historically as a primary solvent. | [1][2][3] |
| Waxes | Good | Effective for various natural and petroleum waxes. Paraffin wax is soluble in ethers. | [2][6][9] |
| Greases | Good | Effective for dissolving and cleaning grease residues. | [1][3] |
| Resins | Good | Also used as a solvent for various resins. |[6] |
Experimental Protocols
Safety Precautions are Mandatory:
-
Engineering Controls: All procedures must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A NIOSH-approved respirator may be required for higher concentrations.[10]
-
Peroxide Formation: As an ether, BCIPE can form explosive peroxides upon exposure to air and light.[5][10] Store in a tightly sealed, airtight container in a cool, dark, and well-ventilated area. Test for peroxides before heating or distillation.
-
Waste Disposal: Dispose of waste as hazardous chemical waste according to institutional and local regulations. Due to high HCl content upon incineration, special disposal procedures may be required.[6]
Protocol 1: Solid-Liquid Extraction of Wax from a Solid Matrix
This protocol describes a general procedure for extracting a wax component from a solid, inert matrix.
Materials:
-
Solid matrix containing wax
-
Bis(2-chloroisopropyl) ether (reagent grade)
-
Soxhlet extractor or round-bottom flask with reflux condenser
-
Heating mantle
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663) (optional, for drying)
Methodology:
-
Sample Preparation: Grind the solid matrix to a fine powder to maximize surface area for extraction.
-
Extraction Setup:
-
Place the powdered sample into a thimble in a Soxhlet extractor or directly into a round-bottom flask.
-
Add a sufficient volume of bis(2-chloroisopropyl) ether to the flask to fully immerse the solid and allow for boiling (e.g., a 1:10 solid-to-solvent ratio, w/v).
-
Assemble the reflux condenser or Soxhlet apparatus above the flask.
-
-
Heating and Reflux:
-
Heat the mixture to the boiling point of the solvent (187.3°C) using a heating mantle.
-
Allow the mixture to reflux gently for 2-4 hours. The exact time will depend on the sample matrix and the wax being extracted.
-
-
Cooling and Filtration:
-
Turn off the heat and allow the apparatus to cool to room temperature within the fume hood.
-
Filter the mixture by gravity or vacuum filtration to separate the solid residue from the solvent containing the dissolved wax.
-
Wash the solid residue with a small amount of fresh bis(2-chloroisopropyl) ether to recover any remaining solute. Combine the filtrates.
-
-
Solvent Removal:
-
Transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the bis(2-chloroisopropyl) ether using a rotary evaporator. Note that the high boiling point will require a higher bath temperature and a good vacuum.
-
-
Drying and Quantification:
-
Once the solvent is removed, the extracted wax will remain in the flask.
-
Dry the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the mass of the extracted wax.
-
Protocol 2: Liquid-Liquid Extraction of Fats/Greases from an Aqueous Solution
This protocol provides a general method for extracting nonpolar fats or greases from an aqueous sample.
Materials:
-
Aqueous sample containing fats or greases
-
Bis(2-chloroisopropyl) ether (reagent grade)
-
Separatory funnel of appropriate size
-
Beakers or Erlenmeyer flasks for collecting layers
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Preparation:
-
Ensure the separatory funnel stopcock is closed and the funnel is securely placed in a ring stand.
-
Pour the aqueous sample into the separatory funnel.
-
-
First Extraction:
-
Add a volume of bis(2-chloroisopropyl) ether to the separatory funnel, typically 1/3 to 1/2 of the aqueous sample volume.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Shake the funnel gently for 1-2 minutes, venting frequently to release pressure.[11]
-
-
Layer Separation:
-
Place the funnel back in the ring stand and allow the layers to fully separate.
-
Bis(2-chloroisopropyl) ether has a density of ~1.11 g/cm³, making it denser than water.[1] It will form the bottom layer.
-
Remove the stopper. Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
-
Repeat Extractions:
-
For efficient extraction, perform the process two more times.[11] Return the aqueous layer to the funnel (if removed), add a fresh portion of solvent, and repeat the shaking and separation steps.
-
Combine all the organic extracts into the same flask.
-
-
Drying the Organic Extract:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it sit for 10-15 minutes.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
-
Solvent Removal and Quantification:
-
Remove the bis(2-chloroisopropyl) ether using a rotary evaporator.
-
Dry the flask under high vacuum to remove residual solvent.
-
Weigh the flask to determine the mass of the extracted fat or grease.
-
References
- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BIS(2-CHLOROISOPROPYL)ETHER CAS#: 108-60-1 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Bis-(2-chloroisopropyl) ether analytical standard 108-60-1 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. lookchem.com [lookchem.com]
- 10. BIS(2-CHLOROISOPROPYL) ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes on Bis(2-chloroisopropyl)ether: Industrial Uses, Environmental Context, and Unsuitability in Modern Textile Processing
A Note to Researchers: The following information addresses the query regarding the application of Bis(2-chloroisopropyl)ether in textile processing. Initial searches and a review of chemical safety data indicate that while there are historical mentions of its use in this sector, this compound is not a chemical utilized in modern textile manufacturing due to significant health and environmental concerns. These notes provide a comprehensive overview of its properties, primary applications, and toxicological profile to clarify its industrial relevance and explain its unsuitability for textile applications.
Chemical Profile and Primary Applications
This compound (DCIPE) is a colorless liquid with a distinct odor.[1][2] It has been historically used as a solvent for fats, waxes, and resins, and as a chemical intermediate in synthesis.[1][3][4] One of its significant, albeit indirect, roles in the chemical industry is as a byproduct in the manufacturing of propylene (B89431) oxide and propylene glycol.[1][4][5][6] This has led to its presence as an environmental contaminant in industrial wastewater and some drinking water sources.[1][5][6] While some older literature mentions its use in textile processing, likely in cleaning or spotting solutions, it is no longer commercially manufactured or widely used for these purposes.[3][4][7]
Physicochemical and Toxicological Data
A summary of the key properties and toxicological data for this compound is presented below. This data underscores the hazardous nature of the compound and provides context for its limited industrial use.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12Cl2O | [8] |
| Molecular Weight | 171.06 g/mol | [8] |
| Appearance | Colorless to light brown liquid | [1][2] |
| Boiling Point | ~242 °C | [1][8] |
| Melting Point | -97 °C | [1] |
| Flash Point | 85 °C (185 °F) | [4] |
| Water Solubility | Insoluble | [1][4] |
| Oral LD50 (Rat) | 240 mg/kg | [1][9] |
| Carcinogenicity | Considered carcinogenic to animals | [1][9] |
| Environmental Fate | Persistent organic pollutant (POP) | [1][5][6] |
Rationale for Unsuitability in Textile Processing
The use of this compound in modern textile processing is precluded by several critical factors:
-
Toxicity: The compound is moderately toxic through oral, dermal, and inhalation routes of exposure.[7] It is a severe eye irritant and has been shown to cause liver and kidney damage in animal studies.[7]
-
Carcinogenicity: this compound is considered a potential carcinogen.[1][9] The International Agency for Research on Cancer (IARC) has evaluated its carcinogenicity.[1]
-
Environmental Persistence: It is classified as a persistent organic pollutant (POP), meaning it does not readily break down in the environment and can accumulate.[1][5][6] Its presence in waterways is a significant concern.[1][5][6]
-
Formation of Unstable Peroxides: Like other ethers, it can form explosive peroxides upon exposure to air and light.[1][9]
Given these hazards, the direct application of this compound onto textiles would pose an unacceptable risk to workers, consumers, and the environment. Safer, more effective, and environmentally benign alternatives are readily available for all potential textile applications, such as scouring, dyeing, and finishing.
Industrial Synthesis Context: Byproduct Formation
To understand the presence of this compound as an environmental contaminant, it is useful to visualize its formation as a byproduct. The following diagram illustrates its origin during the production of propylene oxide, a major industrial chemical.
Caption: Formation of this compound as a byproduct.
Experimental Protocol: Detection in Water Samples
Given that the primary relevance of this compound to researchers is often as an environmental contaminant, the following is a generalized protocol for its detection in water, based on established analytical methods.
Objective: To determine the concentration of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC/MS).
Materials:
-
Water sample
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (1 L)
-
Concentrator tube
-
Gas chromatograph with a mass spectrometer detector (GC/MS)
-
This compound analytical standard
Procedure:
-
Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Liquid-Liquid Extraction:
-
Pour the 1 L water sample into a separatory funnel.
-
Add 60 mL of DCM to the funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the DCM layer (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM. Combine all DCM extracts.
-
-
Drying the Extract:
-
Pass the combined DCM extract through a drying column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
GC/MS Analysis:
-
Inject a known volume (e.g., 1 µL) of the concentrated extract into the GC/MS system.
-
The GC will separate the components of the extract, and the MS will identify and quantify this compound based on its mass spectrum and retention time compared to a known standard.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound analytical standard.
-
Calculate the concentration of the analyte in the original water sample by comparing the peak area from the sample to the calibration curve.
-
The following workflow diagram illustrates the key steps in this analytical process.
References
- 1. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 108-60-1 [amp.chemicalbook.com]
- 7. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | 108-60-1 [chemicalbook.com]
Application Notes and Protocols for the Use of Bis(2-chloroisopropyl)ether as a Chemical Intermediate for Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroisopropyl)ether is a halogenated ether compound that serves as a versatile chemical intermediate in the synthesis of various organic molecules, including certain classes of dyes. Due to its bifunctional nature, possessing two reactive chloro-groups, it can be utilized to introduce an ether linkage into a target molecule or to be converted into other functional groups for further elaboration. While not a direct precursor to dyes itself, its transformation into key intermediates, such as the corresponding diamine, allows for the synthesis of specialized dyestuffs.
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material for the synthesis of an azo dye intermediate and a subsequent azo dye. The protocols are based on established chemical principles and analogous reactions reported in the literature.
Principle of Synthesis
The overall synthetic strategy involves a two-step process:
-
Amination of this compound: The chloro groups in this compound are substituted with amino groups through a reaction with ammonia (B1221849) or a primary amine. This reaction converts the ether into a diamine derivative, a key precursor for azo dye synthesis.
-
Azo Dye Formation: The resulting diamino ether undergoes diazotization, followed by a coupling reaction with an activated aromatic compound (a coupling component) to form the final azo dye. Azo dyes are characterized by the presence of the -N=N- chromophore, which is responsible for their color.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate Bis(2-aminoisopropyl)ether
This protocol describes the synthesis of bis(2-aminoisopropyl)ether from this compound. This reaction is analogous to the synthesis of N-alkylmorpholines from bis(2-chloroalkyl) ethers.[1][2]
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
In a suitable autoclave reactor, place this compound (1 mole equivalent).
-
Add a significant molar excess of concentrated aqueous ammonia (e.g., 10-20 mole equivalents) and ethanol as a solvent to ensure miscibility.
-
Seal the reactor and heat the mixture to a temperature in the range of 100-150°C. The reaction is carried out under the pressure generated by the volatile reactants at this temperature.
-
Maintain the reaction at this temperature for a period of 8-12 hours with constant stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess water under reduced pressure.
-
The resulting crude product is then purified by fractional distillation under vacuum to yield pure bis(2-aminoisopropyl)ether.
Expected Yield:
Based on analogous reactions of bis(2-chloroalkyl) ethers with primary amines, a yield in the range of 60-70% can be anticipated.[2]
Protocol 2: Synthesis of a Bis-Azo Dye from Bis(2-aminoisopropyl)ether
This protocol outlines the synthesis of a bis-azo dye using the prepared bis(2-aminoisopropyl)ether as the diazo component and a suitable coupling component, such as N,N-dimethylaniline.
Materials:
-
Bis(2-aminoisopropyl)ether
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
N,N-Dimethylaniline
-
Sodium Acetate (B1210297)
-
Ice
-
Beakers and stirring equipment
-
Filtration apparatus
Procedure:
Part A: Tetrazotization of Bis(2-aminoisopropyl)ether
-
In a beaker, dissolve bis(2-aminoisopropyl)ether (1 mole equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (2 mole equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the tetra-azonium salt. The resulting solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve N,N-dimethylaniline (2 mole equivalents) in a dilute solution of hydrochloric acid and cool it to 0-5°C in an ice-salt bath.
-
Slowly add the freshly prepared cold tetra-azonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, add a solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.
-
A colored precipitate of the bis-azo dye will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the dye by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified bis-azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the key reactants and expected outcomes for the synthesis of the intermediate and the final dye.
Table 1: Synthesis of Bis(2-aminoisopropyl)ether
| Reactant | Molar Ratio | Key Reaction Parameters | Product | Expected Yield (%) |
| This compound | 1 | 100-150°C, 8-12 h, Autoclave | Bis(2-aminoisopropyl)ether | 60-70 |
| Aqueous Ammonia | 10-20 |
Table 2: Synthesis of Bis-Azo Dye
| Diazo Component | Coupling Component | Key Reaction Parameters | Product | Appearance |
| Bis(2-aminoisopropyl)ether | N,N-Dimethylaniline | 0-5°C, pH 4-5 | Bis-azo dye | Colored Precipitate |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of a bis-azo dye from this compound.
Safety Precautions
-
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
The amination reaction is performed under high pressure and temperature and should only be carried out in a suitable autoclave by trained personnel.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent coupling reaction. Do not isolate the diazonium salt.
-
Aromatic amines, such as N,N-dimethylaniline, are toxic and should be handled with care.
These protocols provide a foundational guide for the synthesis of azo dyes using this compound as a starting material. Researchers should adapt and optimize the reaction conditions based on their specific target molecules and available laboratory equipment.
References
Application Notes and Protocols for the Environmental Monitoring of Bis(2-chloroisopropyl)ether in Industrial Effluent
Abstract
Bis(2-chloroisopropyl)ether (BCIPE) is a synthetic chemical that may be present in industrial effluents, particularly from manufacturing processes involving propylene (B89431) oxide. Due to its potential environmental and health impacts, monitoring its concentration in wastewater is crucial. This document provides detailed application notes and protocols for the analysis of BCIPE in industrial effluent, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described herein are based on established methodologies, primarily those developed by the U.S. Environmental Protection Agency (EPA), and focus on gas chromatography-mass spectrometry (GC-MS) as the primary analytical technique.
Introduction
This compound, with the CAS number 108-60-1, is a halogenated ether that has been used as a solvent and is a known byproduct in certain chemical manufacturing processes. Its presence in industrial wastewater is a concern due to its persistence and potential toxicity. Accurate and reliable analytical methods are essential for monitoring its discharge and ensuring compliance with environmental regulations.
A significant challenge in the analysis of BCIPE is the potential for confusion with its isomers, particularly 2,2'-oxybis(1-chloropropane). Different CAS numbers have been historically associated with "bis(2-chloroisopropyl) ether," leading to ambiguity.[1][2] For the purposes of environmental monitoring as a priority pollutant under the Clean Water Act, the compound of interest is bis(2-chloro-1-methylethyl) ether, CASRN 108-60-1.[2] It is crucial for analytical laboratories to use the correct reference standards and be aware of the potential for co-elution of isomers.[1]
This application note details robust and validated methods for the determination of BCIPE in industrial effluent, covering sample collection, preservation, preparation, and instrumental analysis.
Analytical Methodologies
The primary and most reliable method for the determination of BCIPE in aqueous matrices is gas chromatography coupled with mass spectrometry (GC-MS). This technique offers excellent selectivity and sensitivity, which are critical for complex matrices such as industrial effluent. Several U.S. EPA methods are applicable to the analysis of BCIPE.
Table 1: Overview of Relevant U.S. EPA Analytical Methods
| Method Number | Analytical Technique | Description | Applicability for BCIPE |
| EPA Method 611 | GC with Halide Specific Detector | Designed for the determination of haloethers in municipal and industrial wastewater. | Directly applicable for BCIPE analysis.[3] |
| EPA Method 625 | GC-MS | A broad-spectrum method for the analysis of semivolatile organic compounds in municipal and industrial discharges.[4] | Widely used for BCIPE analysis, offering definitive identification.[1][4] |
| EPA Method 8270 | GC-MS | A comprehensive method for the determination of semivolatile organic compounds in various solid and aqueous matrices. | Commonly used for BCIPE analysis in environmental samples.[1] |
| EPA Method 8010 | GC with Halogen-Specific Detector | For the analysis of halogenated volatile organics. | Can be used for BCIPE, though less common than GC-MS methods.[3] |
| EPA Method 8250 | Packed Column GC-MS | For the determination of semivolatile organic compounds. | Applicable, with a reported detection limit of 5.7 µg/L for BCIPE.[3] |
| EPA Method 1625 | Isotope Dilution GC-MS | A high-performance method for the analysis of semivolatile organic compounds, using isotopically labeled standards. | Offers high accuracy and precision for BCIPE quantification.[4] |
Quantitative Data Summary
The following tables summarize key quantitative performance data for the analysis of BCIPE using various methods. These values can be used as a benchmark for laboratory performance.
Table 2: Method Detection Limits (MDLs) for this compound
| Method | Matrix | Detection Limit (µg/L) | Reference |
| EPA Method 611 | Wastewater | 0.8 | |
| EPA Method 625 | Wastewater | 5.7 | [4] |
| EPA Method 8250 | Groundwater/Solid Waste Extracts | 5.7 | [3] |
| EPA Method 1625 | Wastewater | 10 | [4] |
Table 3: Precision and Accuracy Data for this compound Analysis (EPA Method 625)
| Parameter | Specification | Value | Reference |
| Working Range | µg/L | 5 to 1300 | [4] |
| Overall Precision | Equation | 0.36 * (average recovery) + 0.67 | [4] |
Note: Precision and accuracy are highly dependent on the sample matrix, concentration, and laboratory practices.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to ensure the integrity of the analytical results.
Protocol 4.1: Sample Collection and Preservation
-
Collection: Collect a 1-liter grab sample in a clean glass bottle with a Teflon-lined screw cap.
-
Chlorine Removal: If the effluent contains residual chlorine, add approximately 80 mg of sodium thiosulfate (B1220275) per liter of sample immediately after collection.
-
Preservation: Cool the sample to ≤6 °C immediately after collection.
-
Storage: Store the sample at ≤6 °C and protect it from light.
-
Holding Time: The sample must be extracted within 7 days of collection and the extract must be analyzed within 40 days of extraction.[4]
Sample Preparation
Two common methods for extracting BCIPE from industrial effluent are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 4.2.1: Liquid-Liquid Extraction (LLE) - EPA Method 625
-
Sample Preparation: Allow the 1-liter wastewater sample to come to room temperature.
-
pH Adjustment: Check the pH of the sample. For base/neutral and acid extractables, adjust the pH as specified in EPA Method 625. For BCIPE (a neutral compound), extraction can proceed without pH adjustment if only neutral compounds are of interest.
-
Spiking: Add appropriate surrogate and matrix spike standards to the sample.
-
Extraction:
-
Pour the sample into a 2-liter separatory funnel.
-
Add 60 mL of methylene (B1212753) chloride to the sample bottle, rinse the inner surfaces, and transfer the solvent to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring, filtration of the emulsion through glass wool, or centrifugation to aid in phase separation.
-
Drain the methylene chloride extract (bottom layer) into a flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.
-
Combine the three methylene chloride extracts.
-
-
Drying: Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
Protocol 4.2.2: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Use a C18 or other suitable reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with 5-10 mL of methylene chloride.
-
Wash the cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of reagent water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pass the 1-liter wastewater sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with reagent water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained BCIPE from the cartridge with a small volume (e.g., 2 x 5 mL) of a nonpolar solvent such as methylene chloride or a mixture of acetone (B3395972) and hexane.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
Instrumental Analysis: GC-MS
Protocol 4.3: GC-MS Analysis
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for semivolatile organic analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Capable of scanning from 35 to 500 amu every 1 second or less, using electron ionization (EI) at a nominal energy of 70 eV.
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification).
-
Quantitation Ions for BCIPE (CAS 108-60-1): The primary quantitation ion is often m/z 45, with m/z 121 and m/z 79 used as qualifier ions.[3][5]
-
-
Calibration: Perform a multi-point initial calibration using standards of known concentrations to establish the linear range of the instrument. A continuing calibration verification standard should be analyzed every 12 hours.
-
Analysis: Inject 1-2 µL of the concentrated sample extract into the GC-MS system.
-
Data Analysis: Identify BCIPE by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a reference standard. Quantify the concentration using the calibration curve.
Interferences
Industrial effluents are complex matrices that can contain numerous compounds that may interfere with the analysis of BCIPE.
-
Matrix Interferences: Co-eluting compounds from the sample matrix can interfere with the identification and quantification of BCIPE. The use of GC-MS with its high selectivity helps to minimize these interferences. If significant matrix interferences are present, additional sample cleanup steps, such as Florisil cleanup as described in EPA Method 611, may be necessary.[3]
-
Isomeric Interferences: As previously mentioned, isomers of BCIPE can co-elute and have similar mass spectra.[1] High-resolution capillary GC columns should be used to achieve the best possible separation. In cases of incomplete separation, the total concentration of the co-eluting isomers should be reported.[1]
-
Contamination: Contamination from solvents, reagents, glassware, and other sample processing hardware can lead to artificially high results. All materials used in the analysis should be demonstrated to be free from interferences under the conditions of the analysis by running method blanks.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the environmental monitoring of this compound in industrial effluent.
Caption: Workflow for BCIPE analysis in industrial effluent.
Conclusion
The accurate monitoring of this compound in industrial effluent is achievable through the diligent application of established EPA methodologies, particularly those employing GC-MS. Careful attention to sample handling, the choice of an appropriate extraction technique, and awareness of potential interferences, especially from isomers, are paramount for obtaining reliable data. The protocols and information provided in this application note serve as a comprehensive guide for laboratories tasked with the important role of monitoring this environmental contaminant.
References
- 1. m.youtube.com [m.youtube.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 二(2-氯异丙基)醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Derivatization of Analytes for Chromatographic Analysis
Topic: Derivatization of Analytes Using Bis(2-chloroisopropyl)ether
A Note on the Use of this compound in Analyte Derivatization
Extensive review of scientific literature indicates that this compound is not utilized as a derivatization agent for analytical purposes. In the context of chemical analysis, particularly chromatography, this compound is consistently identified as an analyte —a substance to be detected and quantified in environmental samples—rather than a reagent used to modify other compounds. It is often analyzed directly by methods such as gas chromatography-mass spectrometry (GC-MS) without the need for derivatization.[1]
Given the user's interest in derivatization protocols, this document will provide a detailed application note and protocol for a widely used and representative derivatization technique: the esterification of acidic herbicides for GC-MS analysis using a common alkylating agent . This will serve as an illustrative example of a typical derivatization workflow, fulfilling the structural and content requirements of the original request while maintaining scientific accuracy.
Application Note: Derivatization of Acidic Herbicides for GC-MS Analysis via Esterification
Introduction
Acidic herbicides, such as phenoxyalkanoic acids (e.g., 2,4-D, MCPA), are a class of widely used pesticides. Their analysis in environmental matrices is crucial for monitoring contamination and ensuring regulatory compliance. Due to their polarity and low volatility, direct analysis of these compounds by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.
Derivatization is a chemical modification technique used to convert analytes into more suitable forms for GC analysis. By converting the polar carboxylic acid group of these herbicides into a less polar and more volatile ester, chromatographic performance is significantly improved. This application note describes a common derivatization procedure using a fluorinated alcohol and an activating agent, leading to the formation of stable esters suitable for sensitive detection by GC-MS.
Principle of the Method
The derivatization process involves a two-step reaction. First, the carboxylic acid group of the herbicide is activated. Subsequently, it reacts with a fluorinated alcohol, such as 2,2,2-trifluoroethanol (B45653) (TFE), to form a stable ester. This process, often referred to as esterification, effectively masks the polar carboxylic acid group, thereby increasing the volatility and thermal stability of the analyte. The resulting fluoroalkyl esters are also highly responsive to electron capture detectors (ECD) and provide characteristic mass spectra for confirmation by mass spectrometry (MS).
Analytical Performance
The derivatization and subsequent GC-MS analysis provide a robust and sensitive method for the quantification of acidic herbicides in various matrices. The following table summarizes typical quantitative data for this type of method.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | RSD (%) (n=6) |
| 2,4-D TFE Ester | 12.5 | 0.01 | 0.03 | 95.2 | 4.8 |
| MCPA TFE Ester | 13.1 | 0.01 | 0.03 | 92.8 | 5.1 |
| Mecoprop TFE Ester | 13.8 | 0.02 | 0.05 | 98.1 | 4.5 |
| Dichlorprop TFE Ester | 14.2 | 0.02 | 0.05 | 96.5 | 4.9 |
Experimental Protocols
1. Materials and Reagents
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Solvents: Acetonitrile (B52724), Ethyl Acetate, Hexane (B92381) (all pesticide residue grade)
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Reagents:
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2,2,2-Trifluoroethanol (TFE)
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Dicyclohexylcarbodiimide (B1669883) (DCC) or other suitable activating agent
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Pyridine (catalyst)
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Sodium sulfate (B86663) (anhydrous)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Standards: Analytical standards of acidic herbicides (e.g., 2,4-D, MCPA)
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Sample Preparation: Solid-phase extraction (SPE) cartridges for sample clean-up and concentration.
2. Standard Preparation
Prepare a stock solution of the acidic herbicide standards in acetonitrile at a concentration of 100 µg/mL. From this stock, prepare working standard solutions at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution in acetonitrile.
3. Sample Preparation and Extraction
For water samples, acidify to pH < 2 with HCl. Pass the sample through a pre-conditioned SPE cartridge. Elute the retained herbicides with ethyl acetate. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile.
4. Derivatization Protocol
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To the 1 mL reconstituted sample extract (or working standard), add 50 µL of pyridine.
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Add 100 µL of 2,2,2-trifluoroethanol (TFE).
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Add 100 µL of a 0.5 M solution of dicyclohexylcarbodiimide (DCC) in acetonitrile.
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Vortex the mixture for 30 seconds.
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Heat the reaction vial at 60°C for 30 minutes in a heating block.
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After cooling to room temperature, add 2 mL of hexane and 2 mL of deionized water.
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Vortex for 1 minute and allow the layers to separate.
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Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
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The sample is now ready for GC-MS analysis.
5. GC-MS Conditions
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Gas Chromatograph: Agilent 7890B GC or equivalent
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Mass Spectrometer: Agilent 5977A MSD or equivalent
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
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Injector Temperature: 250°C
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Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Injection Mode: Splitless (1 µL injection volume)
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MS Source Temperature: 230°C
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MS Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation.
Visualizations
Caption: Workflow for acidic herbicide analysis.
Caption: Esterification of an acidic analyte.
References
Troubleshooting & Optimization
Technical Support Center: Isomer Interference in Bis(2-chloroisopropyl)ether GC/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer interference during the Gas Chromatography/Mass Spectrometry (GC/MS) analysis of Bis(2-chloroisopropyl)ether (BCIPE).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue in the GC/MS analysis of this compound?
The main challenge is the presence of multiple isomers that are often difficult to separate chromatographically. The term "this compound" is frequently used to refer to two distinct compounds with different CAS numbers: 2,2'-oxybis(1-chloropropane) (CAS RN 108-60-1) and 2,2'-oxybis(2-chloropropane) (CAS RN 39638-32-9). Furthermore, commercial standards may contain a third isomer, bis(3-chloropropyl) ether. These isomers tend to co-elute and have very similar mass spectra, making accurate identification and quantification of a single isomer challenging.[1]
Q2: Why do the isomers of this compound co-elute?
Isomers of this compound possess similar physical and chemical properties, including boiling points and polarities.[1] This results in comparable interactions with the GC column's stationary phase, leading to similar retention times and co-elution. Achieving complete baseline separation often requires highly selective GC columns and optimized temperature programs.
Q3: How similar are the mass spectra of the this compound isomers?
The electron ionization (EI) mass spectra of the common BCIPE isomers are remarkably similar. They share many of the same fragment ions, and their relative abundances can be very close. The most common quantitation ion for BCIPE is m/z 45. This similarity in fragmentation patterns makes it difficult to distinguish between the isomers based on their mass spectra alone, especially when they are not chromatographically separated.[1] A webinar on this topic highlighted that for a two-isomer mix, the ion at m/z 45 constitutes about 39% of the total area, while in a three-isomer mix, it's only about 35%, which can introduce a 12% error in quantification.[1]
Q4: How should I quantify this compound if the isomers are not separated?
Given the difficulty in achieving chromatographic separation, a common and accepted practice is to integrate the total area of the co-eluting isomer peaks and report the result as a combined total.[1] This approach is often used in environmental analyses following EPA methods like 625 and 8270. It is crucial to use a calibration standard that is representative of the isomer mixture expected in the samples, if possible. If not, acknowledging the potential for quantitative bias due to different isomer response factors is important.
Q5: Can I use deconvolution software to resolve the co-eluting isomers?
While deconvolution software can be a powerful tool for separating co-eluting compounds with different mass spectra, its effectiveness is limited when dealing with isomers that have nearly identical fragmentation patterns, as is the case with this compound. For successful deconvolution, there need to be unique ions for each isomer, which are often absent or of very low abundance in the spectra of BCIPE isomers.
Troubleshooting Guide
Issue: A single, broad, or shouldered peak is observed where this compound is expected.
This is a strong indication of co-eluting isomers. The following steps can help you troubleshoot and manage this issue.
Step 1: Confirm Isomer Presence
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Review Standard Information: Carefully check the certificate of analysis for your this compound standard. It may specify the presence of multiple isomers or provide a mixture composition. Be aware of the common naming confusion between CAS RN 108-60-1 and 39638-32-9.
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Mass Spectral Analysis: Examine the mass spectrum across the peak. While the spectra of the isomers are very similar, subtle differences in the ratios of certain ions might be observable if the co-elution is not perfectly symmetrical.
Step 2: Attempt to Improve Chromatographic Separation
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Column Selection: The choice of GC column is critical for isomer separation.
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Polarity: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), consider trying a more polar column. A mid-polarity column (e.g., with a cyanopropylphenyl phase) or a polar wax-type column may offer different selectivity for the isomers.
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Stationary Phase Chemistry: Columns with phenyl or pentafluorophenyl (PFP) stationary phases can provide unique π-π interactions that may aid in separating positional isomers.
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Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) can increase the overall number of theoretical plates and potentially improve resolution. A smaller internal diameter (e.g., 0.18 mm) can also enhance efficiency.
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Optimize GC Oven Program:
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Lower Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.
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Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) through the elution range of the isomers can increase the time they spend interacting with the stationary phase, potentially leading to better separation.
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Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the isomers may also improve resolution.
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Step 3: Data Analysis and Reporting
If chromatographic separation cannot be achieved, the following approach to data analysis is recommended:
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Integration: Integrate the entire area of the unresolved peak or peak cluster.
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Calibration: Use a calibration curve generated from a standard that, ideally, has a similar isomeric composition to your samples.
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Reporting: Report the result as "Total this compound" or "this compound (sum of isomers)". Include a note in your report detailing the co-elution issue and the quantification method used.
Data Presentation
Table 1: Common Isomers of this compound
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2'-oxybis(1-chloropropane) | 108-60-1 | C₆H₁₂Cl₂O | 171.06 |
| 2,2'-oxybis(2-chloropropane) | 39638-32-9 | C₆H₁₂Cl₂O | 171.06 |
| bis(3-chloropropyl) ether | 629-36-7 | C₆H₁₂Cl₂O | 171.06 |
Table 2: Key Mass Spectral Fragments for this compound Isomers
| m/z | 2,2'-oxybis(1-chloropropane) (CAS 108-60-1) Relative Abundance (%) | 2,2'-oxybis(2-chloropropane) (CAS 39638-32-9) Relative Abundance (%) | bis(3-chloropropyl) ether Relative Abundance (%) | Likely Fragment |
| 45 | 100 | 100 | 100 | [C₂H₅O]⁺ |
| 41 | ~65 | ~64 | ~80 | [C₃H₅]⁺ |
| 77 | ~40 | ~35 | ~50 | [C₃H₆Cl]⁺ |
| 121 | ~70 | ~69 | ~30 | [M-C₃H₆Cl]⁺ |
| 123 | ~23 | ~24 | ~10 | Isotope of m/z 121 |
Note: Relative abundances are approximate and can vary between instruments and analytical conditions. The data highlights the similarity in the fragmentation patterns.
Experimental Protocols
Protocol: GC/MS Analysis of this compound following EPA Method 8270D principles
This protocol provides a general framework. Optimization will be necessary based on the specific instrumentation and column used.
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Sample Preparation:
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Follow a suitable extraction method for your sample matrix (e.g., liquid-liquid extraction for water, Soxhlet extraction for solids) using a solvent like dichloromethane.
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Concentrate the extract to a final volume of 1 mL.
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Add an appropriate internal standard.
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GC/MS System:
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GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a common starting point. Consider a mid-polarity phase for better isomer selectivity.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
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Inlet: Splitless injection at 250 °C.
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Oven Program (Example for initial trials):
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp 1: 10 °C/min to 200 °C.
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Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
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This program should be optimized to improve isomer separation.
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-
Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 35-400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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-
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Calibration:
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Prepare a series of calibration standards containing the this compound isomer mixture at concentrations relevant to your samples.
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Generate a calibration curve by plotting the ratio of the peak area of the quantitation ion (m/z 45) to the peak area of the internal standard against the concentration. If isomers are co-eluting, use the total peak area.
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Quantification:
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Analyze the samples using the same GC/MS conditions as the calibration standards.
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Identify the this compound peak(s) based on retention time and mass spectrum.
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Integrate the peak area of the quantitation ion (m/z 45) for the total isomer cluster.
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Calculate the concentration using the calibration curve.
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Visualizations
Caption: Troubleshooting workflow for addressing isomer interference.
Caption: Relationships between common BCIPE isomers and analytical challenges.
References
Technical Support Center: Separation of Bis(2-chloroisopropyl)ether Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of bis(2-chloroisopropyl)ether isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound encountered during analysis?
A1: Technical-grade this compound is often a mixture of isomers. The primary isomers of concern are bis(2-chloro-1-methylethyl) ether (CAS No: 108-60-1) and 2,2'-oxybis(2-chloropropane) (CAS No: 39638-32-9). It is also important to be aware of a potential third isomer, bis(3-chloropropyl) ether, which may be present as an impurity in some standards. The structural similarity of these isomers, particularly their close boiling points and polarities, makes their chromatographic separation challenging.
Q2: Why is it difficult to separate this compound isomers using standard gas chromatography (GC) methods?
A2: The isomers of this compound possess very similar physicochemical properties, which leads to co-elution on many standard gas chromatography columns. Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase commonly used in EPA Method 8270, often fail to provide the selectivity needed for baseline separation.[1] This results in a single, broad, or shouldered peak, making accurate individual quantification difficult.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?
A3: While GC is more common for the analysis of semi-volatile compounds like ethers, HPLC can be a viable alternative, particularly for non-polar isomers.[2] Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane), can be effective for separating isomers.[2] Reversed-phase HPLC with C18 columns is less likely to be effective due to the non-polar nature of the analytes but could be attempted with careful mobile phase optimization.
Q4: What are the typical detection methods for this compound isomers?
A4: For GC analysis, a mass spectrometer (MS) is the most common detector, as it provides both quantification and structural information, which is crucial when dealing with isomeric compounds. A halogen-specific detector can also be used.[3] For HPLC, a UV detector may not be suitable due to the lack of a strong chromophore in the molecule. An evaporative light scattering detector (ELSD) or a mass spectrometer would be more appropriate.
Troubleshooting Guides
GC Separation Issues
Problem: My this compound isomers are co-eluting on my GC column.
Solution:
This is a common issue. Here is a step-by-step approach to improve separation:
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Confirm Co-elution:
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Examine the peak shape. A broad, asymmetric peak or a peak with a shoulder is a strong indication of co-elution.
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If using a mass spectrometer, acquire mass spectra across the peak (at the beginning, apex, and end). A change in the mass spectrum or ion ratios across the peak confirms the presence of multiple components.
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Utilize Extracted Ion Chromatograms (EICs) for ions that may be more abundant in one isomer over another. While their mass spectra are very similar, slight differences can sometimes be exploited.[1]
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-
Optimize GC Conditions:
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Temperature Program: A slow oven ramp rate (e.g., 2-5 °C/minute) can improve the separation of closely eluting compounds. An initial lower temperature and a longer hold time can also enhance resolution.
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Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions. Deviating from the optimal linear velocity can decrease efficiency.
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Injection Technique: For trace analysis, splitless injection is common. However, if concentrations are high enough, a split injection can provide sharper peaks, potentially improving separation.
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-
Select an Appropriate GC Column:
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Stationary Phase: If a non-polar column (e.g., 5% phenyl) is not providing separation, consider a mid-polarity or a more polar stationary phase to introduce different selectivity.
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Chiral Column: As these are structural isomers and potentially contain chiral centers, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, could provide the necessary selectivity for separation. Chiral GC columns are highly effective for separating enantiomers and some positional isomers.[4][5][6][7]
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HPLC Separation Issues
Problem: I am unable to retain or separate the isomers on my reversed-phase HPLC column.
Solution:
For non-polar compounds like this compound, reversed-phase HPLC can be challenging.
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Switch to Normal-Phase HPLC:
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This is often the best approach for non-polar isomer separation.[2]
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Stationary Phase: Use a polar column, such as silica (B1680970) or an amino-bonded phase.
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Mobile Phase: Employ a non-polar mobile phase, such as hexane, with a small amount of a slightly more polar solvent (e.g., isopropanol, ethyl acetate) as a modifier to control retention.
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-
Optimize Reversed-Phase HPLC (If Normal-Phase is not an option):
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Stationary Phase: A standard C18 column may not provide enough retention. Consider a C8 column or a phenyl-hexyl column which can offer different selectivity through π-π interactions.
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Mobile Phase:
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Use a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) with water.
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Gradient elution from a high organic percentage to an even higher percentage may be necessary.
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Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
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Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | bis(2-chloro-1-methylethyl) ether | 2,2'-oxybis(2-chloropropane) |
| CAS Number | 108-60-1 | 39638-32-9 |
| Molecular Formula | C₆H₁₂Cl₂O | C₆H₁₂Cl₂O |
| Molecular Weight | 171.06 g/mol | 171.06 g/mol |
| Boiling Point | 187 °C | Not available |
| Density | 1.112 g/cm³ | 1.11 g/cm³ |
| Synonyms | 2,2'-Dichlorodiisopropyl ether | Bis(2-chloroisopropyl) ether |
Data sourced from various chemical databases. Boiling point and density can vary slightly based on the source.
Table 2: Recommended Starting Conditions for GC-MS Analysis (Based on EPA Method 8270)
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Interface Temp | 280 °C |
| MS Source Temp | 230 °C |
| Mass Range | 35-550 amu |
Note: This is a general method and will likely result in co-elution of the isomers. Optimization, particularly of the oven ramp rate and column selection, is necessary for separation.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is based on the principles of EPA Method 8270 for the analysis of semi-volatile organic compounds and is intended for quantification, noting that isomer separation may not be complete.
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Sample Preparation:
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For liquid samples (e.g., water), perform a liquid-liquid extraction using dichloromethane.
-
For solid samples, a Soxhlet extraction may be required.
-
Concentrate the extract to a final volume of 1 mL.
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Add an internal standard.
-
-
Instrument Setup:
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Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or a column with alternative polarity for better separation).
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Set the GC and MS parameters as outlined in Table 2.
-
-
Calibration:
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Prepare a series of calibration standards containing the this compound isomer mix.
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Analyze the standards to generate a calibration curve.
-
-
Sample Analysis:
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Inject 1 µL of the prepared sample extract into the GC-MS.
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Acquire the data in full scan mode.
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-
Data Processing:
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Identify the peak(s) corresponding to this compound based on retention time and mass spectrum.
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If isomers co-elute, integrate the total peak area. Report the result as "total this compound isomers."
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If partial separation is achieved, use deconvolution software or extracted ion chromatograms of characteristic ions to attempt quantification of individual isomers. The ion at m/z 45 is a key fragment for these compounds.[1]
-
Visualizations
Caption: Troubleshooting workflow for co-eluting GC peaks.
Caption: General experimental workflow for isomer analysis.
References
Technical Support Center: Bis(2-chloroisopropyl)ether Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-chloroisopropyl)ether analytical standards.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks or a broad peak for my this compound standard in my chromatogram?
A1: The primary reason for multiple or broad peaks is the presence of isomers in the analytical standard. Commercially available this compound is often a mixture of isomers, which can be difficult to separate chromatographically. The main isomers include:
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bis(2-chloro-1-methylethyl) ether (CAS RN 108-60-1)
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2,2'-oxybis(1-chloropropane)
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bis(3-chloropropyl) ether (sometimes present as an impurity)
These isomers have very similar physical properties, leading to co-elution or partial separation on many standard gas chromatography (GC) columns.
Q2: The certificate of analysis (CofA) for my standard lists a single CAS number, but my results suggest multiple compounds. Why is that?
A2: Historically, there has been confusion in the nomenclature and CAS number assignment for this compound isomers. The most commonly cited CAS number, 108-60-1, often refers to a technical mixture of isomers rather than a single pure compound. Some manufacturers may purify their standards to remove certain isomers, but residual amounts may still be present. It is crucial to obtain detailed information from the supplier regarding the isomeric composition of the specific lot you are using.
Q3: My analytical results for this compound are inconsistent and show poor reproducibility. What could be the cause?
A3: Inconsistent results can stem from several factors related to the purity and stability of the standard:
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Isomeric Composition Variability: Different batches of the standard may have varying ratios of isomers, leading to changes in peak shape and area response.
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Degradation: this compound is susceptible to degradation through two primary pathways:
-
Improper Storage: Not storing the standard according to the manufacturer's recommendations (typically at 2-8°C in a tightly sealed, light-protected container) can accelerate degradation.
Q4: What are the safety precautions I should take when handling this compound?
A4: Due to its chemical properties and potential for peroxide formation, the following safety precautions are essential:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Peroxide Check: If the standard has been opened and stored for an extended period, it is advisable to test for the presence of peroxides before use. Visual inspection for crystals or discoloration around the cap can be an indicator, but chemical tests are more reliable. Do not open a container if you suspect significant peroxide formation.
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Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. Ensure the container is tightly sealed to minimize exposure to air.
Troubleshooting Guide
Chromatographic and Mass Spectrometric Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple, poorly resolved peaks | Presence of isomers in the standard. | 1. Confirm Isomer Presence: Analyze the standard using a high-resolution capillary GC column and slow temperature ramp to improve separation. 2. Mass Spectral Analysis: Examine the mass spectra of the individual peaks. While the isomers have similar spectra, there may be subtle differences in the abundance of certain fragment ions. 3. Consult Supplier: Contact the supplier for detailed information on the isomeric composition of your standard lot. |
| Shifting Retention Times | 1. Inconsistent GC oven temperature program. 2. Leaks in the GC system. 3. Column degradation. | 1. Verify GC Method: Ensure the oven temperature program and carrier gas flow rate are consistent between runs. 2. Leak Check: Perform a leak check of the GC system, particularly around the injector and column fittings. 3. Column Maintenance: Condition the column according to the manufacturer's instructions. If performance does not improve, consider trimming or replacing the column. |
| Incorrect Quantitation | The calibration standard and the sample may contain different isomeric ratios. | If possible, use a standard that closely matches the expected isomeric composition of the analyte in your samples. If this is not feasible, integrating the total area of all isomer peaks and quantifying against the total area of the standard may provide more accurate results. |
| Ghost Peaks in Blank Runs | Carryover from previous injections or system contamination. | 1. Injector Cleaning: Clean the GC injector and replace the liner and septum. 2. Solvent Blanks: Run several solvent blanks to flush the system. 3. Bake Out Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants. |
Sample and Standard Integrity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing analyte response over time | Degradation of the standard due to peroxide formation or hydrolysis. | 1. Proper Storage: Ensure the standard is stored at the recommended temperature, protected from light, and with the container tightly sealed. 2. Fresh Standard: Use a fresh ampule of the standard for each new set of experiments if possible. 3. Peroxide Test: If the standard has been opened for a prolonged period, test for peroxides. |
| Unexpected peaks in the chromatogram | Presence of impurities or degradation products. | 1. Analyze a Fresh Standard: Compare the chromatogram of your current standard with that of a newly opened one. 2. Mass Spectral Identification: Attempt to identify the unknown peaks using their mass spectra and library searching. Common degradation products may include hydrolysis products. |
Isomer Identification
The table below summarizes the key isomers of this compound.
| Isomer Name | CAS Registry Number | Structure |
| bis(2-chloro-1-methylethyl) ether | 108-60-1 | ClCH₂CH(CH₃)OCH(CH₃)CH₂Cl |
| 2,2'-oxybis(1-chloropropane) | CH₃CHClOCHClCH₃ | |
| bis(3-chloropropyl) ether | 629-36-7 | ClCH₂CH₂CH₂OCH₂CH₂CH₂Cl |
Mass Spectral Data of Isomers
While the mass spectra of the isomers are very similar, careful examination of the relative abundances of key ions can aid in their differentiation.
| m/z | bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) | bis(3-chloropropyl) ether |
| 41 | High Abundance | High Abundance |
| 45 | High Abundance | Moderate Abundance |
| 77 | Moderate Abundance | High Abundance |
| 92 | Moderate Abundance | Low Abundance |
| 121 | Moderate Abundance | Low Abundance |
Data is qualitative and based on typical electron ionization mass spectra. Actual abundances may vary with instrumentation.
Experimental Protocols
GC-MS Analysis of this compound (Based on EPA Method 8270)
This is a general protocol and should be optimized for your specific instrument and application.
1. Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) at a pH of 7.
-
For solid samples, use an appropriate extraction technique such as Soxhlet or pressurized fluid extraction.
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer: Scan from m/z 35 to 500.
Visualizations
Isomer Structures
Caption: Chemical structures of common this compound isomers.
Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
References
Technical Support Center: Analysis of Bis(2-chloroisopropyl)ether in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Bis(2-chloroisopropyl)ether (BCIE) in soil samples. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic methods for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in soil?
A1: Matrix effects are the alteration of an analyte's analytical signal due to the co-elution of other compounds from the sample matrix. In the analysis of this compound (BCIE) in soil, these effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[1][2][3] The complex composition of soil, including organic matter, minerals, and other contaminants, can interfere with the ionization of BCIE in the mass spectrometer source or cause chromatographic peak distortion.[1][4]
Q2: What are the common analytical methods for the determination of this compound in soil?
A2: Several EPA methods are established for the analysis of semivolatile organic compounds like BCIE in soil and other solid matrices. These primarily involve gas chromatography-mass spectrometry (GC-MS).[5] Commonly used methods include EPA Method 8270 and EPA Method 8250, which are designed for the determination of semivolatile organic compounds in extracts from solid waste matrices, soil, and groundwater.[5][6] EPA Method 625 is also applicable for the analysis of semivolatile organic compounds.[7]
Q3: What are the typical symptoms of matrix effects in my BCIE analysis?
A3: Symptoms of matrix effects can include:
-
Poor reproducibility of results between replicate samples.
-
Inaccurate quantification, with results being either unexpectedly high (signal enhancement) or low (signal suppression).[1]
-
Non-linear calibration curves when using matrix-matched standards.
-
Distorted chromatographic peak shapes for BCIE.
-
Significant differences in results when comparing standard addition with external calibration.[1]
Q4: How can I confirm that matrix effects are impacting my results?
A4: To confirm the presence of matrix effects, you can perform a post-extraction spike recovery experiment. This involves comparing the signal response of a BCIE standard in a clean solvent to the response of the same standard spiked into a blank soil extract. A significant difference in the signal intensity indicates the presence of matrix effects. Another approach is to compare the slopes of calibration curves prepared in a clean solvent and in a matrix extract; a notable difference in the slopes is indicative of matrix effects.[3][8]
Q5: Are there any known isomers of this compound that I should be aware of?
A5: Yes, there is widespread confusion regarding the isomers of this compound. The common target analyte, bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1), can be confused with its isomer, 2,2'-oxybis(1-chloropropane).[6] These isomers have different structures and CAS numbers but may have similar chromatographic behavior and mass spectra, which can complicate accurate identification and quantification.[6] It is crucial to use a well-characterized analytical standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of BCIE in soil.
Problem: Poor Peak Shape and/or Low Analyte Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active sites in the GC inlet or column | 1. Perform inlet maintenance (replace liner, septum, and trim the column). 2. Use a deactivated inlet liner. 3. Consider the use of analyte protectants in your standards and sample extracts.[9] | Improved peak shape and increased analyte response. |
| Co-eluting matrix components | 1. Optimize the GC temperature program to improve separation. 2. Evaluate different GC columns with different selectivities. 3. Enhance the sample cleanup procedure (see "Sample Preparation and Cleanup" section below). | Better resolution of BCIE from interfering matrix components, leading to improved peak shape and more accurate integration. |
| Matrix-induced signal suppression in the MS source | 1. Dilute the sample extract to reduce the concentration of interfering matrix components.[2] 2. Use a matrix-matched calibration curve for quantification.[1] 3. Employ an isotopically labeled internal standard for BCIE. | More accurate quantification by compensating for signal suppression. |
Problem: Inconsistent and Non-reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous sample matrix | 1. Thoroughly homogenize the soil sample before extraction. 2. Increase the sample size for extraction to obtain a more representative sample. | Improved consistency of results between replicate extractions. |
| Variable matrix effects between samples | 1. Implement a robust sample cleanup procedure to remove a wider range of interfering compounds. 2. Use the standard addition method for quantification in highly variable matrices.[1][2] | More accurate and reproducible results across different soil samples. |
| Inconsistent extraction efficiency | 1. Optimize the extraction solvent, time, and temperature. 2. Use a surrogate standard to monitor the extraction efficiency for each sample. | Consistent recovery of BCIE from the soil matrix. |
Experimental Protocols
Sample Extraction: Solid-Liquid Extraction (SLE)
This protocol is a general guideline and should be optimized for your specific soil type and laboratory conditions.
-
Sample Preparation: Homogenize the soil sample by sieving and mixing. Weigh approximately 10-30 g of the homogenized soil into a beaker.
-
Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., a deuterated analog of BCIE).
-
Extraction: Add an appropriate volume of extraction solvent (e.g., methylene (B1212753) chloride or a mixture of acetone (B3395972) and hexane) to the soil.
-
Sonication/Shaking: Extract the sample using an ultrasonic bath for 15-30 minutes or a mechanical shaker for 1-2 hours.
-
Separation: Decant the solvent extract. Repeat the extraction process two more times with fresh solvent.
-
Drying and Concentration: Combine the extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Sample Cleanup: Florisil Column Chromatography
This cleanup procedure helps remove polar interferences from the sample extract.[5]
-
Column Preparation: Prepare a chromatography column packed with activated Florisil.
-
Loading: Load the concentrated extract onto the top of the Florisil column.
-
Elution: Elute the column with a non-polar solvent (e.g., hexane) to remove non-polar interferences. Then, elute with a solvent of increasing polarity (e.g., a mixture of hexane (B92381) and diethyl ether) to collect the fraction containing BCIE.
-
Concentration: Concentrate the collected fraction to the desired final volume.
GC-MS Analysis
The following are typical starting parameters for GC-MS analysis of BCIE. Optimization will be required.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of BCIE (e.g., m/z 45, 77, 121).[6]
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of BCIE in soil using EPA methods. Actual performance may vary depending on the specific matrix and instrumentation.
| Parameter | EPA Method 8250 | EPA Method 625 | Notes |
| Analyte | This compound | This compound | |
| Matrix | Soil, Solid Waste | Water | Data for soil can be inferred to be similar. |
| Detection Limit (ug/L) | 5.7 | 0.8 | Detection limits in soil (ug/kg) will depend on the extraction efficiency and final extract volume.[5][7] |
| Working Range (ug/L) | Not Specified | 1.0 - 626 | |
| Precision | Independent of matrix | 0.36 * (average recovery) + 0.79 | Precision is generally concentration-dependent.[5][7] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Troubleshooting logic for matrix effects in BCIE soil analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Analysis of Bis(2-chloroisopropyl)ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injection parameters for the analysis of Bis(2-chloroisopropyl)ether.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound can be attributed to several factors:
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Active Sites in the Injection Port: this compound can interact with active sites in the GC inlet, such as those on a non-deactivated liner or septum particles. This can lead to peak tailing.
-
Solution: Use a deactivated (silanized) inlet liner. Regularly replace the septum and liner to prevent the accumulation of active sites. A liner with deactivated glass wool can also help to shield the analyte from active metal surfaces in the injector.
-
-
Improper Injection Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to a broad, tailing peak. Conversely, a temperature that is too high can cause thermal degradation.
-
Solution: A good starting point for the injector temperature is 250 °C. You may need to optimize this temperature within a range of 220-270 °C to find the best balance between efficient vaporization and preventing degradation.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: My results for this compound are not reproducible. What are the likely causes?
A2: Poor reproducibility is a common issue that can stem from several sources:
-
Inconsistent Injection Volume: Manual injections can be a significant source of variability.
-
Solution: Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent and rapid injection technique.
-
-
Leaks in the Injection Port: A leak in the septum or fittings can lead to a loss of sample and carrier gas, causing inconsistent peak areas.
-
Solution: Regularly check for leaks using an electronic leak detector, especially after replacing the septum or liner.
-
-
Carryover from Previous Injections: this compound can sometimes carry over from one injection to the next, especially at high concentrations.
-
Solution: Implement a thorough wash step for the syringe between injections. A bakeout of the injection port and column at a high temperature (within the column's limits) can also help to remove residual analyte.
-
Q3: I am observing co-eluting peaks with my this compound standard. What is happening?
A3: Commercial standards of this compound can sometimes contain isomers, such as 2,2'-oxybis(1-chloropropane), which have very similar boiling points and mass spectra.[1] These isomers may not be fully resolved on many standard GC columns, leading to a single broad peak or a peak with a shoulder.[1]
-
Solution:
-
Chromatographic Resolution: If baseline separation is required, a longer GC column or a column with a different stationary phase may be necessary to resolve the isomers.
-
Quantitation: If the isomers do not need to be separated, it is common practice to integrate the total area of the co-eluting peaks and report the result as a combined total.[1]
-
Q4: I suspect my this compound is degrading in the injector. How can I confirm and prevent this?
A4: Thermal degradation of this compound in the hot injector can lead to lower than expected peak areas and the appearance of new, unidentified peaks in the chromatogram.
-
Confirmation:
-
Inject the standard at progressively lower injector temperatures. If the peak area for this compound increases and the size of the suspected degradation peaks decreases, thermal degradation is likely occurring.
-
-
Prevention:
-
Lower Injector Temperature: Use the lowest injector temperature that still provides efficient vaporization and good peak shape. A starting point of 250 °C is recommended, but you may be able to go lower.[2]
-
Use a Deactivated Liner: A highly inert liner will minimize active sites that can catalyze thermal degradation.[2]
-
Splitless vs. Split Injection: For thermally labile compounds, a split injection can be beneficial as it reduces the residence time of the analyte in the hot injector.[3] However, this will also reduce the amount of analyte reaching the column, which may not be suitable for trace analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC injection parameters for this compound?
A1: Based on established methods such as EPA 8270 for semivolatile organic compounds, the following are recommended starting parameters for a splitless injection:
| Parameter | Recommended Value |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Liner Type | 4 mm Splitless Gooseneck with Deactivated Glass Wool |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | Constant flow at approximately 1.5 mL/min |
| Split Vent Flow | 30 mL/min at 1 minute |
Q2: What type of GC inlet liner is best for the analysis of this compound?
A2: For semivolatile compounds like this compound, a deactivated (silanized) liner is essential to prevent interactions with active sites. A liner containing deactivated glass wool is often recommended as it can aid in the vaporization of the sample and trap non-volatile residues, which helps to protect the GC column.[4][5] A single taper or gooseneck design is common for splitless injections.
Q3: What is the boiling point of this compound and why is it important for GC analysis?
A3: The boiling point of this compound is approximately 187 °C. This is a critical parameter for setting the GC injector temperature. The injector temperature must be high enough to ensure the rapid and complete vaporization of the analyte upon injection, which is necessary for sharp chromatographic peaks. However, the temperature should not be excessively high to avoid thermal degradation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), based on parameters similar to those used in EPA Method 8270.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Deactivated 4 mm splitless gooseneck inlet liner with deactivated glass wool
-
High-purity helium carrier gas
-
Standard of this compound in a suitable solvent (e.g., methanol:methylene chloride)
2. GC-MS Method Parameters:
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Split Vent Open Time: 1 minute
-
Split Vent Flow: 30 mL/min
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes
-
Ramp 1: 15 °C/min to 240 °C
-
Ramp 2: 6 °C/min to 310 °C, hold for 2 minutes
-
-
Carrier Gas:
-
Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 250 °C
-
Scan Range: 35-500 amu
-
3. Procedure:
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Set up the GC-MS with the parameters listed above.
-
Perform a blank injection (solvent only) to ensure the system is clean.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Process the data, identifying and quantifying the this compound peak based on its retention time and mass spectrum.
Visualizations
Caption: Troubleshooting workflow for poor peak shape or low response of this compound.
References
Technical Support Center: Gas Chromatography (GC) Troubleshooting
Topic: Troubleshooting Peak Tailing for Chlorinated Ethers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of chlorinated ethers.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of chlorinated ethers?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a common issue for active compounds like chlorinated ethers.[2][3] Peak tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][4]
Q2: What are the primary causes of peak tailing for chlorinated ethers in GC?
A2: The most common causes stem from interactions between the chlorinated ether molecules and active sites within the GC system, or from sub-optimal chromatographic conditions. Key factors include:
-
Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the column itself, or the detector.[1][2] Polar compounds like ethers are particularly susceptible to these interactions.[2]
-
Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1][5]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to distorted peak shapes.[5][6][7][8]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a temperature ramp that is too slow can lead to condensation and band broadening.[1]
-
Solvent Effects: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[6] Additionally, using halogenated solvents like dichloromethane (B109758) (DCM) can lead to the formation of active sites (e.g., ferrous chloride) in the MS ion source, causing significant tailing.[9][10]
Q3: How can I systematically troubleshoot the source of peak tailing for my chlorinated ether analysis?
A3: A systematic approach is the most effective way to identify and resolve the issue. Start with the simplest and most common fixes before moving on to more complex and time-consuming solutions. A recommended workflow is as follows:
-
Inlet Maintenance: Begin by performing routine inlet maintenance. This is often the source of the problem and is relatively easy to address.[6][8]
-
Column Health Check: If inlet maintenance does not resolve the issue, the problem may lie with the column.
-
Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[6][7][12]
-
Column Conditioning: Bake out the column at a temperature slightly above your method's final temperature (but below the column's maximum limit) to remove contaminants.[12]
-
-
Method Parameter Optimization: If the problem persists, review and optimize your GC method parameters.
-
Injector Temperature: Ensure the temperature is high enough for complete and rapid vaporization of your chlorinated ethers.[12]
-
Oven Temperature Program: A slow temperature ramp can sometimes cause broader peaks. Consider experimenting with a slightly faster ramp rate.[12]
-
Carrier Gas Flow Rate: An insufficient flow rate can lead to peak broadening and tailing.[12]
-
-
Column Replacement: If none of the above steps work, the column may be irreversibly damaged or unsuitable for the application. Replace it with a new, high-quality, deactivated column recommended for polar analytes.[13]
Q4: What type of GC inlet liner is best for analyzing chlorinated ethers?
A4: For active and polar compounds like chlorinated ethers, it is crucial to use a highly inert inlet liner. Liners that have been deactivated (e.g., silanized or treated with other proprietary deactivation technologies) are essential to minimize interactions with active silanol (B1196071) groups on the glass surface.[3][12] A single gooseneck liner is often a good choice for splitless injections.[14]
Q5: Can the injection solvent affect peak shape for chlorinated ethers?
A5: Yes, the choice of solvent can have a significant impact. A mismatch in polarity between the injection solvent and the stationary phase can cause peak distortion.[6] Furthermore, using halogenated solvents such as dichloromethane (DCM) should be done with caution, especially with a mass spectrometer (MS) detector. DCM can decompose on hot metal surfaces in the ion source, leading to the formation of active sites that cause severe peak tailing.[9][10] If possible, consider using a less reactive solvent.
Data Presentation
The following table summarizes how different troubleshooting steps can impact the peak shape of a representative chlorinated ether, quantified by the Asymmetry Factor (As). An ideal peak has an As of 1.0, with values between 1.0 and 1.5 often being acceptable.
| Troubleshooting Action | Asymmetry Factor (As) - Before | Asymmetry Factor (As) - After | Peak Shape Improvement |
| Replace Inlet Liner with Deactivated Liner | 2.1 | 1.4 | Significant |
| Trim 15 cm from Column Inlet | 1.9 | 1.3 | Significant |
| Increase Injector Temperature by 20 °C | 1.8 | 1.6 | Minor |
| Switch from Halogenated to Non-Halogenated Solvent | 2.5 | 1.2 | Very Significant |
| Replace Old Column with New Deactivated Column | 2.8 | 1.1 | Excellent |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of troubleshooting actions and may not reflect the results of a specific experiment.
Experimental Protocols
Protocol 1: Routine Inlet Maintenance
-
Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool down completely.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Replace Septum: Unscrew the septum nut, remove the old septum, and replace it with a new one. Do not overtighten the nut.[1]
-
Replace Liner: Carefully remove the inlet liner using forceps. Insert a new, deactivated liner, ensuring any O-rings are correctly seated.[1]
-
Re-install Column: Re-install the column to the correct depth as specified by the instrument manufacturer and tighten the nut.[1]
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and column fitting using an electronic leak detector.[1]
-
Heat Up: Restore the oven, inlet, and detector temperatures.
-
Equilibrate: Allow the system to equilibrate before running a test sample.
Protocol 2: GC Analysis of a Chlorinated Ether Standard
-
Sample Preparation: Prepare a 1 µg/mL solution of the chlorinated ether standard in a suitable non-halogenated solvent (e.g., ethyl acetate).
-
GC System: Agilent 8890 GC with a 5977B MS detector (or equivalent).
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent inert column).
-
Inlet: Splitless injection mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Data Acquisition: Scan mode from m/z 40-450.
Mandatory Visualization
Below is a troubleshooting workflow to systematically address peak tailing for chlorinated ethers.
Caption: A flowchart for systematically troubleshooting peak tailing in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Degradation of Bis(2-chloroisopropyl)ether During Sample Preparation
Welcome to the technical support center for the handling and analysis of Bis(2-chloroisopropyl)ether (BCIE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of BCIE during sample preparation, ensuring accurate and reproducible analytical results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or inconsistent recovery of BCIE | Peroxide formation: Ethers like BCIE can form explosive peroxides upon exposure to air and light, leading to degradation of the analyte.[1][2] | - Store BCIE standards and samples in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). - Use amber glass containers with tightly sealed caps (B75204) to minimize light exposure. - For solvents prone to peroxide formation (e.g., diethyl ether, THF), test for peroxides before use, especially before distillation or evaporation steps.[3][4] - If peroxides are present at concentrations above 30 ppm, they should be removed.[3][4] |
| Hydrolysis: BCIE can undergo rapid hydrolysis in aqueous solutions, especially at non-neutral pH. | - For aqueous samples, adjust the pH to be near neutral (pH 7) if possible, unless the analytical method specifies otherwise. - Minimize the time aqueous samples are stored before extraction. According to EPA Method 611, aqueous samples should be extracted within 7 days of collection. | |
| Thermal degradation: High temperatures during sample concentration steps can lead to the degradation of BCIE. When heated to decomposition, it emits highly toxic fumes of hydrogen chloride.[5] | - During solvent evaporation steps (e.g., using a Kuderna-Danish evaporator as in EPA Method 611 or a rotary evaporator), use a water bath with the lowest possible temperature that allows for efficient solvent removal. Avoid distilling to dryness.[1][3][4] - A general recommendation is to leave at least 10% of the liquid volume in the container during distillation to prevent overheating.[3][4] | |
| Reaction with incompatible substances: BCIE is incompatible with strong acids, strong bases, and oxidizing agents, which can cause degradation.[2] | - Avoid contact with strong acids, bases, and oxidizing agents during all stages of sample preparation. - Ensure all glassware is thoroughly cleaned and free of any residual acids, bases, or oxidizing agents. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: The presence of unexpected peaks may indicate the degradation of BCIE into other compounds. | - Review the sample handling and preparation procedure for any of the potential causes of degradation listed above. - If degradation is suspected, prepare a fresh standard and re-analyze the sample. |
| Inconsistent results between replicate samples | Variability in sample handling: Inconsistent exposure to light, air, or temperature can lead to varying levels of degradation between replicates. | - Ensure all samples are handled consistently and follow a standardized and documented sample preparation protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for BCIE are peroxide formation and hydrolysis. As a halogenated ether, BCIE can react with oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[1][2] Additionally, it can undergo rapid hydrolysis in aqueous environments.
Q2: What are the ideal storage conditions for this compound standards and samples?
A2: To minimize degradation, BCIE should be stored in a cool, dark, and well-ventilated area.[2] It is recommended to store it in tightly sealed amber glass containers to protect it from light.[6] For neat standards, storage at 2-8°C is often recommended. Aqueous samples should be refrigerated at 4°C from the time of collection until extraction.
Q3: How should I handle aqueous samples to prevent hydrolysis of BCIE?
A3: According to EPA Method 611 for the analysis of haloethers in water, aqueous samples must be iced or refrigerated at 4°C from the time of collection until extraction. The maximum holding time before extraction is 7 days. If the sample contains residual chlorine, 80 mg of sodium thiosulfate (B1220275) per liter of sample should be added to prevent chlorine-induced degradation.
Q4: What precautions should I take during solvent evaporation or sample concentration steps?
A4: High temperatures can cause thermal degradation of BCIE.[5] When concentrating sample extracts, use the lowest possible temperature that allows for efficient solvent removal. It is crucial to avoid distilling the sample to dryness, as this can concentrate non-volatile impurities and potentially explosive peroxides, and can also lead to the overheating of the analyte.[3][4] A common practice is to leave a residual volume of at least 10% of the original volume.[3][4]
Q5: Can I use any solvent for the extraction of BCIE?
A5: While BCIE is soluble in many common organic solvents like acetone, ethanol, benzene, and ether, the choice of solvent should be compatible with your analytical method and should not promote degradation.[2] EPA Method 611 specifies the use of methylene (B1212753) chloride for liquid-liquid extraction.[1] It is important to ensure that any solvent used is of high purity and free from contaminants that could interfere with the analysis or degrade the analyte. If using ethers as solvents, they should be tested for the presence of peroxides.
Q6: What is the purpose of the Florisil cleanup step mentioned in some methods, and can it affect BCIE?
A6: The Florisil cleanup, as described in EPA methods like 611 and 3620C, is a chromatographic technique used to remove polar interfering compounds from the sample extract before analysis.[1][7] While this step is designed to improve the quality of the analytical data, it is important to ensure that the analyte itself is not degraded or irreversibly adsorbed onto the Florisil. The performance of the cleanup step should be validated to ensure good recovery of BCIE.
Experimental Protocols
Protocol 1: Sample Preservation and Handling (Based on EPA Method 611)
-
Sample Collection: Collect samples in clean glass containers.
-
Dechlorination: If the sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample and mix well.
-
Preservation: Immediately after collection, cool the samples to 4°C.
-
Storage: Store the samples in a refrigerator at 4°C until extraction.
-
Holding Time: Extract aqueous samples within 7 days of collection. Analyze the extracts within 40 days of extraction.
Protocol 2: Peroxide Removal from Ether Solvents
This protocol is for the removal of peroxides from water-insoluble ether solvents that may be used in sample preparation.
Caution: Handle peroxide-containing solvents with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Peroxide Test: Before use, test the ether solvent for the presence of peroxides using commercially available peroxide test strips.
-
Removal with Ferrous Sulfate (B86663):
-
Prepare a fresh solution of 5% (w/v) ferrous sulfate (FeSO₄) in deionized water.
-
In a separatory funnel, shake the peroxide-containing ether with an equal volume of the 5% ferrous sulfate solution for 3-5 minutes.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash the ether with an equal volume of deionized water to remove any residual ferrous sulfate.
-
Dry the ether over anhydrous sodium sulfate.
-
Retest the ether for the presence of peroxides to ensure their removal.
-
-
Removal with Activated Alumina:
-
Pack a chromatography column with activated alumina.
-
Pass the ether solvent through the column.
-
Test the eluted solvent for the presence of peroxides. Note that this method concentrates peroxides on the alumina, which should be handled as hazardous waste.
-
Visualizations
Logical Relationship: Factors Leading to BCIE Degradation
Caption: Factors contributing to the degradation of this compound.
Experimental Workflow: Minimizing BCIE Degradation during Sample Prep
Caption: Recommended workflow for sample preparation of this compound.
References
- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. guidechem.com [guidechem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. epa.gov [epa.gov]
Technical Support Center: Quantitation Errors in Bis(2-chloroisopropyl)ether Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting quantitation errors that arise from the isomeric complexity of Bis(2-chloroisopropyl)ether (BCIPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its isomers a concern in analysis?
A1: this compound is a halogenated ether that can be present as a byproduct in industrial processes. A significant challenge in its analysis is the presence of multiple isomers, which are molecules with the same chemical formula but different structural arrangements.[1][2] The most commonly encountered isomers in analytical standards and samples are bis(2-chloro-1-methylethyl) ether and 2,2'-oxybis(1-chloropropane).[1] A third isomer, bis(3-chloropropyl) ether, may also be present as an impurity.[1] These isomers have very similar physical and chemical properties, leading to difficulties in their chromatographic separation.
Q2: I see multiple CAS numbers and names for this compound. Which one is correct?
A2: There is widespread confusion regarding the correct CAS number and name.[1][2] It is crucial to recognize that bis(2-chloro-1-methylethyl) ether (CAS RN: 108-60-1) and 2,2'-oxybis(2-chloropropane) (CAS RN: 39638-32-9) are distinct chemical compounds.[1][2] Historically, the name "bis(2-chloroisopropyl) ether" has been used to refer to both.[2] For regulatory purposes, such as EPA methods, the intended analyte is often bis(2-chloro-1-methylethyl) ether (CAS RN: 108-60-1).[2] Analysts should carefully check the certificate of analysis of their reference standards to confirm which isomers are present.
Q3: My chromatogram shows a single, broad peak or a peak with a shoulder for this compound. What does this indicate?
A3: This is a classic sign of co-elution, where two or more isomers are not fully separated by the gas chromatography (GC) column.[1][3] Due to their similar boiling points and polarities, the isomers of this compound often elute very close to each other on commonly used GC columns, such as those specified in EPA Methods 625 and 8270.[1]
Q4: How does co-elution of isomers lead to quantitation errors?
A4: Quantitation errors arise because the mass spectral fragmentation patterns of the isomers are not identical. In mass spectrometry (MS), a specific ion (the "quant ion") is used for quantification. For this compound, this is typically m/z 45.[1] The relative abundance of this ion can differ between the isomers. For instance, the presence of the bis(3-chloropropyl) ether isomer can lead to a lower response for m/z 45 compared to the other two isomers, resulting in a built-in quantitation error of around 12%.[1] If the isomeric composition of your calibration standard does not match that of your sample, your quantitative results will be inaccurate.
Troubleshooting Guides
Issue: Poor chromatographic resolution and co-eluting peaks for this compound isomers.
This guide provides a systematic approach to improving the separation of this compound isomers.
Initial Assessment
-
Confirm Co-elution: Examine the mass spectrum across the unresolved peak. A changing spectrum from the leading edge to the trailing edge is a strong indicator of co-eluting isomers.[3]
-
Review Your Current Method: Document your current GC column, temperature program, carrier gas flow rate, and injection parameters.
Troubleshooting Steps
| Step | Action | Expected Outcome |
| 1. Optimize the Temperature Program | Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) around the elution temperature of the isomers.[4] | Improved separation between the isomer peaks. |
| Introduce an isothermal hold just before the elution of the isomers. | Increased time for the stationary phase to interact differently with the isomers, enhancing resolution. | |
| 2. Select an Appropriate GC Column | If using a standard non-polar column (e.g., DB-5ms), consider a column with a different selectivity. | A mid-polarity stationary phase (e.g., a 50% phenyl-methylpolysiloxane) may offer better separation of these polarizable analytes.[4] |
| Increase the column length or decrease the internal diameter. | Increased column efficiency, leading to narrower peaks and better resolution.[4] | |
| 3. Adjust Carrier Gas Flow Rate | Ensure the carrier gas flow rate (or linear velocity) is optimal for your column dimensions to maximize efficiency. | Sharper peaks, which can improve the separation of closely eluting compounds.[4] |
| 4. Modify Injection Technique | Use a splitless injection to ensure the entire sample is transferred to the column, which can sometimes improve peak shape for trace-level analysis. | Better peak shape and potentially improved resolution. |
| 5. Report as a Total | If complete separation cannot be achieved, labs should integrate the total area of the co-eluting peaks and report the result as a combined total of the isomers.[1] | This approach avoids inaccurate quantification of a single isomer and provides a more realistic measure of the total this compound concentration. |
Experimental Protocols
EPA Method 625: Semivolatile Organic Compounds by GC/MS
This method is commonly used for the analysis of this compound in municipal and industrial discharges.
-
Sample Preparation:
-
Adjust the pH of a 1-liter water sample.
-
Perform a liquid-liquid extraction with methylene (B1212753) chloride.
-
Concentrate the extract using a Kuderna-Danish evaporator.
-
-
GC/MS Conditions (Typical):
-
Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh) or equivalent.[5]
-
Carrier Gas: Helium at a flow rate of 30 ml/min.[5]
-
Temperature Program: Isothermal at 50°C for a specified duration, followed by a temperature ramp to a final temperature.[5]
-
Injection Volume: 2 to 5 µl.[5]
-
Detection: Mass spectrometer operated in electron ionization (EI) mode, scanning a specified mass range.
-
Data Presentation
Table 1: Common Isomers of this compound and Their Identifiers.
| Isomer Name | Chemical Structure | CAS Number |
| bis(2-chloro-1-methylethyl) ether | ClCH₂CH(CH₃)OCH(CH₃)CH₂Cl | 108-60-1 |
| 2,2'-oxybis(2-chloropropane) | (CH₃)₂C(Cl)OC(Cl)(CH₃)₂ | 39638-32-9 |
| bis(3-chloropropyl) ether | ClCH₂CH₂CH₂OCH₂CH₂CH₂Cl | N/A |
Table 2: Impact of Isomeric Composition on Quantitation.
| Standard Composition | Sample Composition | Quantitation Ion (m/z 45) Response | Potential Quantitation Error |
| Two Isomers | Two Isomers | Baseline | - |
| Two Isomers | Three Isomers (with bis(3-chloropropyl) ether) | Lower | Approximately 12% underestimation[1] |
| Three Isomers | Two Isomers | Higher | Potential overestimation |
Visualizations
Caption: The primary isomers of this compound.
Caption: Workflow for troubleshooting co-elution issues.
References
Selecting a suitable internal standard for Bis(2-chloroisopropyl)ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing a suitable internal standard for the analysis of Bis(2-chloroisopropyl)ether.
Frequently Asked Questions (FAQs)
Q1: What is the correct CAS number for this compound that should be used for regulatory methods?
A1: There has been historical confusion regarding the correct isomer and CAS number for this compound, particularly in the context of EPA methods. The appropriate compound for analysis under methods like EPA 625 is bis(2-chloro-1-methylethyl) ether, with the CAS number 108-60-1 . It is crucial to use this specific isomer for accurate and compliant analysis.
Q2: Why is an internal standard necessary for the analysis of this compound?
A2: An internal standard (IS) is crucial for accurate and precise quantification in chromatographic methods like Gas Chromatography (GC). It helps to correct for variations that can occur during sample preparation, injection, and analysis.[1] By adding a known amount of an IS to every sample, standard, and blank, the ratio of the analyte signal to the IS signal is used for calibration, which minimizes the impact of inconsistencies in sample volume, extraction efficiency, and instrument response.
Q3: What are the key characteristics of a good internal standard for this compound analysis?
A3: An ideal internal standard should:
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Be chemically similar to this compound.
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Not be naturally present in the samples being analyzed.
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Be chromatographically resolved from the analyte and other sample components, unless an isotopically labeled standard is used with a mass spectrometer.
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Have a similar boiling point and extraction efficiency to the analyte.
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Be commercially available in high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for Analyte and/or Internal Standard | 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent. 3. Column degradation. | 1. Deactivate the inlet liner or use a liner with a suitable deactivation. Trim the analytical column. 2. Ensure the injection solvent is compatible with the column phase. 3. Replace the GC column. |
| Inconsistent Internal Standard Response | 1. Inaccurate spiking of the internal standard. 2. Degradation of the internal standard in the stock solution. 3. Variable instrument response. | 1. Use a calibrated pipette or autosampler for adding the internal standard. Ensure thorough mixing. 2. Prepare fresh internal standard stock solutions regularly and store them appropriately. 3. Check the GC-MS system for leaks and ensure consistent injection volumes. |
| Co-elution of Internal Standard with Matrix Components | 1. The selected internal standard is not suitable for the sample matrix. 2. The chromatographic conditions are not optimized. | 1. Select an alternative internal standard with a different retention time. 2. Modify the GC temperature program or use a different column to improve separation. |
| Low Recovery of Analyte and Internal Standard | 1. Inefficient extraction from the sample matrix. 2. Loss during sample concentration steps. | 1. Optimize the extraction method (e.g., pH, solvent, mixing time). 2. Use a gentle evaporation technique (e.g., nitrogen stream at a controlled temperature). |
Selecting a Suitable Internal Standard
The ideal internal standard for the analysis of this compound using GC-MS is its stable isotope-labeled analog, such as a deuterated or ¹³C-labeled version. These compounds have nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, but can be distinguished by their mass-to-charge ratio in the mass spectrometer.
However, the commercial availability of a deuterated form of this compound can be limited. In such cases, other compounds with similar properties can be used. For methods like EPA 625, which covers the analysis of various semi-volatile organic compounds, a suite of deuterated aromatic compounds is often used as internal standards.
Recommended Internal Standards
| Internal Standard | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound-d12 | 183.14 | ~187 | Ideal Choice: Isotopically labeled analog. Co-elutes with the analyte but is distinguishable by MS. Availability may be limited. |
| 1,4-Dichlorobenzene-d4 | 151.0 | 174 | Commonly used in EPA Method 625. Structurally simple and commercially available. |
| Naphthalene-d8 | 136.2 | 218 | Another common internal standard for semivolatile analysis. |
| Acenaphthene-d10 | 164.3 | 279 | Suitable for analytes with higher boiling points. |
| Phenanthrene-d10 | 188.3 | 340 | Used for later eluting compounds in a broad-spectrum analysis. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound in water samples using an internal standard.
1. Preparation of Standards
-
Stock Standard Solution: Prepare a stock solution of this compound (CAS 108-60-1) in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard (e.g., 1,4-Dichlorobenzene-d4) in the same solvent at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to achieve a range of concentrations that bracket the expected sample concentrations. Each calibration standard must contain the internal standard at a constant concentration.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 1 L of the water sample.
-
Spike the sample with a known amount of the internal standard stock solution.
-
Adjust the sample pH as required by the specific analytical method (e.g., EPA Method 625).
-
Extract the sample with a suitable solvent (e.g., dichloromethane) three times.
-
Combine the solvent extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Quantification Ion for this compound: m/z 45
-
Quantification Ion for 1,4-Dichlorobenzene-d4: m/z 152
-
-
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
-
Determine the concentration of this compound in the samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve.
Workflow for Internal Standard Selection
Caption: Logical workflow for selecting a suitable internal standard.
References
Improving extraction efficiency of Bis(2-chloroisopropyl)ether from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Bis(2-chloroisopropyl)ether (BCE) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound (BCE) from complex matrices?
A1: The primary challenges include the presence of isomers that can complicate quantification, matrix effects from sample components that interfere with analysis, and achieving high recovery rates from diverse and complex sample types such as soil, sediment, and industrial wastewater.[1]
Q2: Which analytical techniques are commonly used for the determination of BCE?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique for BCE analysis.[1][2] Several EPA methods, including 625, 8270, 8010, and 8250, outline procedures for its determination in various matrices.[3]
Q3: What are the common extraction techniques for BCE?
A3: The most frequently employed extraction techniques for BCE are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of technique often depends on the sample matrix, desired level of cleanliness of the extract, and sample throughput requirements.
Q4: How do isomers of BCE affect its analysis?
A4: Commercial standards of this compound can be a mixture of isomers, primarily bis(2-chloro-1-methylethyl) ether and 2,2'-oxybis(1-chloropropane), and sometimes a third isomer, bis(3-chloropropyl) ether.[1] These isomers may not be fully resolved by standard GC columns, leading to a single, broad peak or a peak with a shoulder.[1] This co-elution can introduce a significant error in quantification if the calibration standard does not have the same isomeric composition as the sample.[1] It is recommended to integrate the total area of the unresolved peaks and report the result as a combined total of the isomers.[1]
Troubleshooting Guide
Low Recovery of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery in Liquid-Liquid Extraction (LLE) | Incomplete phase separation or formation of emulsions. | - Centrifuge the sample to break up emulsions.- Add a small amount of salt (salting out) to the aqueous phase to increase the partitioning of BCE into the organic solvent.- Allow adequate time for phase separation. |
| Incorrect pH of the aqueous phase. | Although BCE is a neutral compound, extreme pH values can sometimes affect the sample matrix and extraction efficiency. Ensure the sample pH is near neutral unless a specific pH is required for co-extraction of other analytes. | |
| Insufficient mixing of phases. | Ensure vigorous shaking during the extraction process to maximize the surface area contact between the two phases. | |
| Low recovery in Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | For a nonpolar compound like BCE, a reversed-phase sorbent (e.g., C18) is generally suitable. |
| Incomplete elution of the analyte. | - Increase the volume of the elution solvent.- Use a stronger elution solvent (e.g., switch from methanol (B129727) to a mixture of dichloromethane (B109758) and methanol).- Allow the elution solvent to soak the sorbent for a few minutes before final elution. | |
| Sample breakthrough during loading. | - Decrease the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.- Ensure the sample volume does not exceed the capacity of the SPE cartridge. | |
| Sorbent drying before sample application. | Ensure the sorbent bed does not go dry between the conditioning and sample loading steps. | |
| Low recovery in QuEChERS | Inadequate hydration of dry samples (e.g., soil, sediment). | For dry matrices, add an appropriate amount of water before adding the extraction solvent to improve the extraction efficiency.[4] |
| Incorrect salt and buffer combination. | The type and amount of salts used for partitioning and cleanup are critical. Optimize the salt mixture (e.g., MgSO₄, NaCl) for your specific matrix. | |
| Inefficient dispersive SPE (d-SPE) cleanup. | The sorbent used in d-SPE (e.g., PSA, C18) can sometimes adsorb the analyte. Test different d-SPE sorbents or reduce the amount of sorbent used. |
Matrix Effects in GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signal suppression or enhancement | Co-eluting matrix components interfering with the ionization of BCE in the MS source. | - Improve the sample cleanup process. For SPE, an additional cleanup step with a different sorbent might be necessary. For QuEChERS, experiment with different d-SPE sorbents.- Dilute the final extract to reduce the concentration of interfering compounds.- Use a matrix-matched calibration curve to compensate for consistent matrix effects. |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet liner or column. | - Use a deactivated inlet liner.- Perform regular maintenance of the GC inlet, including replacing the septum and liner.- Trim a small portion (e.g., 10-20 cm) from the front of the GC column. |
| Contamination in the GC system. | Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. |
Data Presentation
Table 1: Recovery of this compound using Solid-Phase Extraction (SPE) from Water Matrices.
| Method | Matrix | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| EPA Method 625.1 (Automated SPE) | Deionized Water | 50 | 79.32 | 2.86 | [5] |
| EPA Method 625.1 (Automated SPE) | Deionized Water | 100 | 80.04 | 1.68 | [5] |
| Scaled Down EPA Method 8270/625 (SPE) | Laboratory Fortified Blanks | 100 | 85.4 | 0.5 | [6] |
| EPA Method 625 (SPE) | Wastewater | Not Specified | 89 - 98 | 0.5 | [7] |
| EPA Method 625 (Automated SPE) | Synthetic Wastewater | Not Specified | 80.5 | Not Specified | [8] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) based on EPA Method 625
This protocol is a general guideline for the extraction of BCE from water samples.
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
If the sample is known to have a high concentration of suspended solids, filter it through a glass fiber filter.
-
Check the pH of the sample and adjust to >11 with 10 N sodium hydroxide (B78521) solution.
-
Add 60 mL of methylene (B1212753) chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Adjust the pH of the aqueous phase to <2 with sulfuric acid (1:1).
-
Repeat the extraction with three 60 mL portions of methylene chloride.
-
Combine all the methylene chloride extracts and dry by passing through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
-
The extract is now ready for GC-MS analysis.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure and may require optimization for specific sample matrices.
-
Cartridge Conditioning:
-
Pass 5-10 mL of methylene chloride through the C18 SPE cartridge, followed by 5-10 mL of methanol.
-
Do not allow the cartridge to go dry.
-
Equilibrate the cartridge by passing 5-10 mL of reagent water.
-
-
Sample Loading:
-
Load the 1 L water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining matrix interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-20 minutes to remove as much water as possible.
-
-
Elution:
-
Elute the BCE from the cartridge with 5-10 mL of methylene chloride into a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
The extract is now ready for GC-MS analysis.
Modified QuEChERS for Soil/Sediment Samples
This protocol is a modified version for the extraction of semi-volatile organic compounds, including BCE.
-
Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
If the sample is dry, add 5 mL of reagent water and vortex to hydrate.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and n-hexane.
-
Vortex for 2 minutes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
The supernatant is ready for GC-MS analysis.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Development and validation of an improved QuEChERS method for the extraction of semi-volatile organic compounds (SVOCs) from complex soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. biotage.com [biotage.com]
- 6. unitedchem.com [unitedchem.com]
- 7. weber.hu [weber.hu]
- 8. fms-inc.com [fms-inc.com]
Validation & Comparative
Navigating the Labyrinth of Bis(2-chloroisopropyl)ether Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the detection of Bis(2-chloroisopropyl)ether (BCIPE), a persistent environmental contaminant, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of commonly employed analytical techniques, supported by performance data and detailed experimental protocols, to facilitate informed decision-making in your analytical endeavors.
A significant challenge in the analysis of BCIPE is the widespread confusion regarding its isomers. The name "this compound" has been historically used to refer to different chemical structures with distinct CAS numbers, leading to potential inaccuracies in analytical results. It is crucial for researchers to be aware of the specific isomer(s) targeted by their chosen method and analytical standard. This guide will primarily focus on the analysis of the compound with CAS number 108-60-1, which is the isomer most commonly referred to in regulatory methods.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the key performance characteristics of various U.S. Environmental Protection Agency (EPA) methods validated for the detection of this compound.
| Method | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (Range) |
| EPA Method 611 | GC-HSD | Water | Not specified | Not specified | 56 - 85 | 15 - 31 (single analyst) | Not specified |
| EPA Method 625 | GC-MS | Water | 0.8 µg/L[1] | Not specified | See note 1 | See note 1 | 1.0 to 626 µg/L[1] |
| EPA Method 8010 | GC-HSD | Solid Waste | Not specified | Not specified | Matrix dependent | Matrix dependent | Not specified |
| EPA Method 8250 | GC-MS | Solid Waste, Soil, Groundwater | 5.7 µg/L[2] | Not specified | Matrix dependent | Matrix dependent | Not specified |
| EPA Method 8270 | GC-MS | Water, Solid Waste, Soil | Not specified | Not specified | 87.3 | 4.5 | Not specified |
Note 1: For EPA Method 625, accuracy and precision are expressed as functions of concentration. The overall precision is 0.36 times the average recovery + 0.79.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are synopses of the experimental protocols for the key methods discussed.
EPA Method 611: Haloethers by Gas Chromatography with Halide-Specific Detector (HSD)
This method is designed for the determination of certain haloethers in municipal and industrial wastewater.
-
Extraction: A 1-liter water sample is extracted with methylene (B1212753) chloride using a separatory funnel.
-
Cleanup: The extract is passed through a Florisil column to remove polar interferences.
-
Concentration: The cleaned-up extract is concentrated using a Kuderna-Danish evaporator.[2]
-
Analysis: The concentrated extract is injected into a gas chromatograph equipped with a halide-specific detector for separation and quantification.
EPA Method 625: Base/Neutrals and Acids by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is a broad-spectrum technique for the analysis of semivolatile organic compounds in water.
-
Extraction: A 1-liter water sample is serially extracted with methylene chloride at both basic (pH > 11) and acidic (pH < 2) conditions.
-
Drying and Concentration: The combined extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to 1 mL.
-
Analysis: The concentrated extract is analyzed by GC/MS. The mass spectrometer is operated in electron-impact (EI) mode, and compound identification is based on retention time and characteristic mass spectra.
EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)
This is a versatile method applicable to a wide range of matrices, including water, soil, and solid waste.
-
Extraction:
-
Water: Samples can be extracted using separatory funnel liquid-liquid extraction with methylene chloride or by solid-phase extraction (SPE).
-
Soils and Solid Wastes: Samples are typically extracted using techniques such as Soxhlet, automated Soxhlet, or pressurized fluid extraction.
-
-
Cleanup: Depending on the complexity of the sample matrix, various cleanup techniques such as gel permeation chromatography (GPC) or silica (B1680970) gel chromatography may be employed.
-
Analysis: The final extract is analyzed by GC/MS, similar to Method 625.
Visualizing the Analytical Workflow and Metabolic Pathway
To further clarify the processes involved in the analysis and biological fate of this compound, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the analysis of this compound.
Caption: Conceptual metabolic pathway of this compound in rats.[2]
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. GC/MS-based methods, such as EPA 625 and 8270, offer high selectivity and are capable of providing definitive identification. However, methods utilizing more common detectors like HSD (EPA 611 and 8010) can also be effective, particularly for screening purposes. It is imperative for researchers to be cognizant of the isomeric complexity of this compound to ensure accurate and reliable data. This guide serves as a foundational resource to aid in the selection and implementation of the most appropriate analytical strategy for your research needs.
References
A Guide to Inter-Laboratory Comparison of Bis(2-chloroisopropyl)ether Analysis
This guide provides a comparative overview of the analytical methodologies for Bis(2-chloroisopropyl)ether, tailored for researchers, scientists, and professionals in drug development. It emphasizes the challenges and best practices in achieving comparable and reproducible results across different laboratories. A significant focus is placed on the analytical complexities arising from isomeric forms of the compound.
Introduction to this compound Analysis
This compound is a semivolatile organic compound (SVOC) monitored in various environmental matrices. Its accurate quantification is crucial for regulatory compliance and risk assessment. Standard analytical methods, primarily developed by the U.S. Environmental Protection Agency (EPA), rely on gas chromatography-mass spectrometry (GC/MS). However, inter-laboratory comparisons can be challenging due to the presence of co-eluting isomers and variations in analytical standards and protocols.
A notable inter-laboratory study for haloethers, including this compound, was conducted as part of the EPA Method Study 21 for Method 611.[1] This study involved 20 collaborating laboratories and analyzed spiked samples across six different water matrices, highlighting the variability in analytical performance.[1]
The Isomer Challenge in Quantification
A primary source of variability in this compound analysis is the presence of multiple isomers that are often not distinguished by standard analytical methods like EPA Methods 625 and 8270. The common reference standard, identified by CAS number 108-60-1, is often a mixture of isomers, primarily bis(2-chloro-1-methylethyl) ether and 2,2'-oxybis(1-chloropropane). These isomers have very similar mass spectra and often co-elute on many gas chromatography columns.
Furthermore, some analytical standards have been found to contain a third isomer, bis(3-chloropropyl) ether. The presence and relative abundance of these isomers can vary between standard providers and even between different lots from the same provider. This variability can introduce a significant bias in quantification, especially in proficiency testing (PT) samples where the isomeric composition may differ from the calibration standard used by a laboratory. One analysis showed that a difference in isomer composition could lead to a 12% error in quantification due to differences in the abundance of the quantification ion (m/z 45) among the isomers.
Therefore, it is crucial for laboratories to be aware of the isomeric composition of their standards and to report results as a combined total of all isomers, unless their chromatographic system can achieve complete separation.
Data from Inter-laboratory Studies
| Study Parameter | Description |
| Number of Laboratories | 20 |
| Analytical Method | EPA Method 611 (Haloethers) |
| Instrumentation | Gas Chromatography with a Halide Specific Detector |
| Sample Matrices | Distilled Water, Tap Water, Surface Water, and Three Industrial Wastewaters |
| Spiking Concentrations | Six concentrations (three Youden pairs) |
| Analytes | This compound, bis(2-chloroethyl) ether, bis(2-chloroethoxy)methane, 4-chlorophenyl phenyl ether, and 4-bromophenyl phenyl ether |
Based on the description of the USEPA; EPA Method Study 21, Method 611-Haloethers EPA-600/4-84-502 (1984).[1]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound based on EPA Method 8270, a widely used method for the analysis of semivolatile organic compounds.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples, a 1-liter sample is extracted with methylene (B1212753) chloride at a pH of >11 and then at a pH of <2.
-
The extracts are combined and concentrated using a Kuderna-Danish apparatus.
-
For solid samples, extraction is typically performed using methods such as Soxhlet, ultrasonic, or pressurized fluid extraction.
2. Sample Cleanup (if necessary)
-
If interferences are present, a cleanup procedure using techniques like gel permeation chromatography (GPC) or Florisil chromatography may be employed.[1]
3. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for separating semivolatile organic compounds (e.g., a 30m x 0.25mm ID x 0.25µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to 300-320°C.
-
Injection Mode: Splitless injection is commonly used to achieve low detection limits.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode, scanning a mass range of approximately 35-500 amu.
-
Identification: Compound identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.
-
Quantification: Quantification is typically performed using the primary characteristic ion (m/z 45 for this compound) and an internal standard method.
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for this compound analysis.
Caption: Workflow of an inter-laboratory comparison study.
Conclusion
The accurate and comparable analysis of this compound across different laboratories presents unique challenges, primarily due to the presence of co-eluting isomers in analytical standards. Laboratories should be vigilant about the composition of their reference materials and ideally use methods capable of isomer separation or, alternatively, report a combined total. Adherence to standardized methods like EPA 8270 and participation in proficiency testing programs are essential for ensuring data quality and improving inter-laboratory agreement. Future inter-laboratory studies should aim to specifically address the isomer issue to enhance the reliability of environmental monitoring for this compound.
References
A Comparative Guide to Chlorinated Ether Solvents: Bis(2-chloroisopropyl)ether vs. Dichlorodiethyl ether
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact the outcome of a chemical process. This guide provides an objective comparison of two chlorinated ether solvents: Bis(2-chloroisopropyl)ether and Dichlorodiethyl ether. This analysis is supported by a compilation of their physicochemical properties, safety profiles, and potential applications, with a focus on providing a clear, data-driven overview to inform solvent selection.
Executive Summary
Both this compound and Dichlorodiethyl ether are effective solvents for a range of nonpolar to moderately polar organic compounds. Their chlorinated nature imparts useful properties, such as higher density than water, which can be advantageous in extraction processes. However, they also present significant health and safety concerns that must be carefully managed. Dichlorodiethyl ether has a lower boiling point and is more volatile, while this compound has a higher flash point. The choice between these two solvents will ultimately depend on the specific requirements of the application, including the solubility of the target compound, the required reaction temperature, and safety considerations.
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound and Dichlorodiethyl ether is presented in the table below for easy comparison. It is important to note that "this compound" can be an ambiguous name. For clarity, this guide focuses on the compound with CAS Registry Number 108-60-1, also known as bis(2-chloro-1-methylethyl) ether.[1]
| Property | This compound (CAS: 108-60-1) | Dichlorodiethyl ether (CAS: 111-44-4) |
| Molecular Formula | C₆H₁₂Cl₂O | C₄H₈Cl₂O |
| Molecular Weight | 171.07 g/mol [2] | 143.01 g/mol [3] |
| Appearance | Colorless to light brown liquid[4] | Clear, colorless liquid[3] |
| Odor | Odor threshold concentration 200 µg/L | Pungent, fruity odor[5] |
| Density | 1.1122 g/mL at 20 °C[2] | 1.22 g/mL at 20 °C[3] |
| Boiling Point | 187.3 °C[2] | 178.7 °C[6] |
| Melting Point | -97 °C | -52 °C |
| Flash Point | 85 °C (185 °F)[2] | 55 °C (131 °F)[3] |
| Water Solubility | 1700 mg/L at 20 °C[4] | 10,700 mg/L at 20 °C[6] |
| Vapor Pressure | 0.56 mm Hg at 20 °C | 0.7 mm Hg at 20 °C |
| Toxicity (Oral LD50, rat) | 240 mg/kg | 75 mg/kg |
| Carcinogenicity | Limited evidence in animals | Potential carcinogen[7] |
Performance as a Solvent
Solubility:
Both ethers are soluble in a wide range of organic solvents, including acetone, ethanol, benzene, and other ethers.[8] Their ability to dissolve fats, greases, resins, and waxes makes them useful in various industrial applications.[9] Dichlorodiethyl ether exhibits a significantly higher water solubility compared to this compound. This property might be a disadvantage in liquid-liquid extractions where minimal cross-contamination of the aqueous and organic phases is desired.
Applications in Extraction:
Applications in Synthesis:
Ethers are common solvents for organic reactions, particularly those involving organometallic reagents like Grignard reagents, due to their aprotic and relatively inert nature.[10] The lone pairs of electrons on the oxygen atom can solvate and stabilize the magnesium center of the Grignard reagent.[11] However, chlorinated solvents are generally not recommended for Grignard reactions as they can react with the highly nucleophilic Grignard reagent.[8] Both this compound and Dichlorodiethyl ether can serve as solvents for other types of reactions, such as nucleophilic substitutions, where their boiling points allow for a range of reaction temperatures. For instance, Dichlorodiethyl ether is used in the synthesis of the cough suppressant fedrilate.[7]
Experimental Protocols
Representative Liquid-Liquid Extraction Protocol
This protocol provides a general workflow for the extraction of a neutral organic compound from an aqueous solution. This procedure can be adapted for use with either this compound or Dichlorodiethyl ether, with the choice of solvent depending on the solubility of the target compound.
Materials:
-
Aqueous solution containing the target compound
-
Extraction solvent (this compound or Dichlorodiethyl ether)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Addition of Solutions: Pour the aqueous solution containing the target compound into the separatory funnel. Subsequently, add a measured volume of the chosen chlorinated ether solvent. The volume of the organic solvent is typically 1/3 to 1/2 the volume of the aqueous phase for the initial extraction.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent it by opening the stopcock to release any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to allow for the partitioning of the solute between the two phases. Periodically vent the funnel.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. As both solvents are denser than water, the organic layer will be the bottom layer.
-
Draining the Layers: Carefully open the stopcock and drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeated Extractions: For optimal recovery, it is recommended to perform multiple extractions of the aqueous layer with fresh portions of the organic solvent. Typically, two to three extractions are sufficient. Combine all organic extracts in the same flask.
-
Drying the Organic Extract: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts to remove any residual water. Swirl the flask and add more drying agent until it no longer clumps together.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the isolated compound.
Visualizations
Liquid-Liquid Extraction Workflow
Caption: A flowchart illustrating the key steps in a standard liquid-liquid extraction procedure.
Representative Organic Synthesis: Nucleophilic Substitution
Caption: A diagram showing the role of a chlorinated ether as a solvent in a typical nucleophilic substitution reaction.
References
- 1. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
- 2. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - DCM vs ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. atamankimya.com [atamankimya.com]
- 10. quora.com [quora.com]
- 11. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
A Comparative Toxicological Analysis of Chlorinated Isopropyl and Ethyl Ethers
For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a detailed comparison of the toxicity of two chlorinated ethers: bis(2-chloroethyl) ether (BCEE) and bis(2-chloroisopropyl) ether (BCIPE). The information herein is supported by experimental data to facilitate informed decision-making in a research and development setting.
Executive Summary
Both bis(2-chloroethyl) ether and bis(2-chloroisopropyl) ether exhibit notable toxicity; however, their profiles present differences in acute toxicity, carcinogenic potential, and genotoxicity. BCEE generally demonstrates higher acute toxicity with lower LD50 values. The U.S. Environmental Protection Agency (EPA) has classified BCEE as a probable human carcinogen (Group B2), while the evidence for BCIPE's carcinogenicity is more limited and debated.[1][2]
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key quantitative toxicity data for BCEE and BCIPE, facilitating a direct comparison of their toxic potential across different exposure routes.
Table 1: Acute Toxicity Data
| Chemical | Test Species | Route | LD50/LC50 | Reference |
| Bis(2-chloroethyl) ether (BCEE) | Rat | Oral | 75 - 136 mg/kg | [3][4] |
| Rabbit | Dermal | 870 mg/kg | [4] | |
| Rat | Inhalation | 20 ppm (4 hours) | [3] | |
| Bis(2-chloroisopropyl) ether (BCIPE) | Rat | Oral | 240 mg/kg | [5][6] |
| Rat | Inhalation | 350 ppm (8 hours) | [7][8] |
Table 2: Carcinogenicity and Genotoxicity
| Chemical | Carcinogenicity Classification | Genotoxicity Findings |
| Bis(2-chloroethyl) ether (BCEE) | Probable human carcinogen (Group B2) by EPA.[1][2] Shown to cause liver tumors in mice.[1][2][9] | Limited evidence available. |
| Bis(2-chloroisopropyl) ether (BCIPE) | Evidence of carcinogenicity in animals, but relevance to humans is debated.[5][10] Technical grade produced increased incidences of certain tumors in mice.[10] | Not genotoxic or mutagenic in in vitro and in vivo assays.[10] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments typically cited in the assessment of chemical toxicity.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance that uses a reduced number of animals.
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[1]
-
Housing and Fasting: Animals are caged individually and fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.[9]
-
Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.[1]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[11]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[12]
Carcinogenicity Bioassay (Rodent)
Long-term studies in rodents are conducted to assess the carcinogenic potential of a chemical.
-
Animal Selection: Two rodent species (typically rats and mice) of both sexes are used.[13][14]
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.[15]
-
Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 18-24 months for mice and 24 months for rats).[14][15]
-
Observation: Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.
-
Pathology: A full histopathological examination is performed on all animals at the end of the study.[15]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[3]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[4]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Selection: The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.[3]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualization of a General Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, from initial screening to comprehensive evaluation.
Caption: A generalized workflow for chemical toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute inhalational toxicity studies.pptx [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. epa.gov [epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. oecd.org [oecd.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
Performance of different capillary columns for haloether separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of haloethers are critical in environmental monitoring, pharmaceutical analysis, and various industrial applications due to their potential toxicity. The choice of a gas chromatography (GC) capillary column is paramount for achieving the desired resolution and sensitivity. This guide provides an objective comparison of the performance of different capillary columns for haloether separation, supported by experimental data, to aid in method development and column selection.
Performance Comparison of Capillary Columns
The selection of a capillary column's stationary phase dictates the selectivity for separating analytes. For haloethers, which are polar compounds, both low-polarity and mid-polarity columns are commonly employed. This guide focuses on the performance of a low-polarity 5% phenyl methylpolysiloxane phase and discusses the utility of mid-polarity phases.
An Agilent application note demonstrates the separation of five haloethers according to EPA method 611 using a CP-Sil 8 CB column, which has a 5% phenyl methylpolysiloxane stationary phase.[1] Similarly, a MAC-MOD application note illustrates the separation of the same haloethers using an Avantor Hichrom HI-5 phase, which possesses a comparable stationary phase chemistry.[2] The experimental data from these analyses are summarized below.
Table 1: Performance Data for Haloether Separation on 5% Phenyl Methylpolysiloxane Columns
| Analyte | Retention Time (min) on CP-Sil 8 CB[1] | Retention Time (min) on Avantor Hichrom HI-5[2] |
| bis(2-chloroethyl)ether | ~12.5 | ~6.0 |
| bis(2-chloroisopropyl)ether | ~13.0 | ~6.2 |
| bis(2-chloroethoxy)methane | ~15.5 | ~7.2 |
| 4-chlorophenyl phenylether | ~19.0 | ~8.8 |
| 4-bromophenyl phenylether | ~21.0 | ~9.8 |
Note: Retention times are approximate and can vary based on the specific instrument and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. The following are the experimental protocols used to generate the data presented above.
Method 1: Agilent CP-Sil 8 CB[1]
-
Technique: GC-Capillary
-
Column: Agilent CP-Sil 8 CB, 50 m x 0.32 mm ID, 1.2 µm film thickness (Part no. CP7771)
-
Oven Temperature Program: 100 °C to 250 °C at 10 °C/min
-
Carrier Gas: Helium at 90 kPa (0.9 bar, 13 psi)
-
Injector: Split, 100 mL/min, Temperature: 265 °C
-
Detector: Flame Ionization Detector (FID), Temperature: 300 °C
Method 2: Avantor Hichrom HI-5[2]
-
Column: Avantor® Hichrom HI-5, 15 m x 0.53 mm ID, 1.50 µm film thickness (Part Number: HI02-53-150-15)
-
Oven Program: 100 °C, hold for 0 min, then 15 °C/min to 300 °C, hold for 0 min
-
Carrier Gas: Helium, 20 kPa
-
Injector: Split, 250 °C, 0.2 µL injection volume, 1:50 split ratio
-
Detector: Flame Ionization Detector (FID), 300 °C
-
Sample Dilution: 2000 µg/mL each in acetone
Alternative Column Selection: Mid-Polarity Phases
While 5% phenyl phases provide excellent separation based primarily on boiling points and non-polar interactions, mid-polarity columns, such as those with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase (e.g., DB-624, Rxi-624Sil MS), offer a different selectivity.[3][4] These columns are widely used for the analysis of volatile organic compounds (VOCs), including haloethers, as specified in EPA methods 502.2, 624, and 8260.[3][5]
The cyanopropylphenyl phase introduces dipole-dipole and pi-pi interactions, which can enhance the resolution of polar analytes that may co-elute on a non-polar column.[4] For instance, the Rxi-624Sil MS is noted for its exceptional inertness and low bleed, making it highly suitable for GC-MS applications and providing better peak shapes for active compounds.[6][7][8] Columns like the DB-624 are also specifically designed for the analysis of volatile priority pollutants and residual solvents.[3][9][10]
When developing methods for complex matrices or when isomers are present, considering a mid-polarity column like the Rxi-624Sil MS or DB-624 is highly recommended to leverage the alternative selectivity and potentially achieve superior separation.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of haloethers by gas chromatography.
Caption: A generalized workflow for the analysis of haloethers from sample preparation to data reporting.
Conclusion
The choice of capillary column is a critical factor in the successful separation of haloethers. Low-polarity 5% phenyl methylpolysiloxane columns, such as the Agilent CP-Sil 8 CB and Avantor Hichrom HI-5, have demonstrated effective separation of a range of haloethers. For more complex separations or to resolve challenging co-elutions, mid-polarity columns like the Restek Rxi-624Sil MS and Agilent DB-624 offer an alternative selectivity that can significantly enhance resolution. Researchers should consider the specific haloethers of interest and the sample matrix when selecting the optimal column and developing their analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. mac-mod.com [mac-mod.com]
- 3. selectscience.net [selectscience.net]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Rxi-624Sil MS Columns—Exceptionally Inert, Low Bleed Columns for Volatiles Analysis [restek.com]
- 7. foxscientific.com [foxscientific.com]
- 8. chromtech.com [chromtech.com]
- 9. DB-624 GC Columns | Shop Online | Agilent [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to GC/MS and LC/MS Methods for the Analysis of Bis(2-chloroisopropyl)ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) methods for the quantitative analysis of Bis(2-chloroisopropyl)ether. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and discusses the relative strengths and weaknesses of each technique for this specific analyte.
Introduction
This compound is a semi-volatile organic compound that is analyzed in various matrices for environmental monitoring and in industrial settings. The choice of analytical methodology is critical for achieving accurate and reliable quantification. Historically, GC/MS has been the standard technique for the analysis of such compounds. However, advancements in LC/MS technology, particularly in ionization techniques, present a viable alternative. This guide aims to provide the necessary information for researchers to make an informed decision on the most suitable method for their specific application.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of established GC/MS methods and a proposed LC/MS method for the analysis of this compound.
| Parameter | GC/MS (Based on EPA Methods) | Proposed LC/MS/MS Method |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap) | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole) |
| Typical Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column |
| Ionization Mode | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Limit of Detection (LOD) | 0.8 - 5.7 µg/L in water[1] | Estimated to be in the low µg/L to ng/L range |
| Linearity | Good over several orders of magnitude | Excellent over a wide dynamic range |
| Throughput | Moderate; typical run times are 20-30 minutes | High; typical run times can be under 10 minutes |
| Sample Preparation | Liquid-liquid extraction or solid-phase microextraction[2] | "Dilute-and-shoot" for clean samples; SPE for complex matrices |
| Key Advantages | Well-established and validated methods (EPA protocols)[3]; Robust and reliable for volatile and semi-volatile compounds. | High selectivity and sensitivity with MS/MS; suitable for a wider range of compounds without derivatization; less susceptibility to matrix interference with MRM. |
| Key Challenges | Co-elution of isomers can complicate quantification; thermal degradation of labile compounds. | Method development may be required as no standard methods exist; potential for ion suppression in complex matrices. |
Experimental Protocols
GC/MS Method (Based on EPA Method 8270)
This protocol is a generalized representation of the steps involved in the analysis of this compound by GC/MS, based on established EPA methodologies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter aqueous sample, add a surrogate standard.
-
Adjust the pH to >11 with 10 N NaOH.
-
Serially extract the sample three times with methylene (B1212753) chloride.
-
Dry the combined extracts by passing them through a glass funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.
-
Add an internal standard prior to analysis.
2. GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using the internal standard method based on the integrated area of a characteristic ion.
Proposed LC/MS/MS Method
As no standard LC/MS method for this compound is readily available, the following protocol is proposed based on methods for structurally similar compounds and general principles for the analysis of semi-volatile organic compounds.
1. Sample Preparation (Solid-Phase Extraction - for complex matrices):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
For cleaner samples, a "dilute-and-shoot" approach may be feasible.
2. LC/MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/minute.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion experiments.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and corona current for maximum signal intensity.
-
3. Data Analysis:
-
Identify this compound by its retention time and the presence of the specific MRM transitions.
-
Quantify using an internal standard method based on the peak area of the most intense MRM transition.
Mandatory Visualizations
Caption: Workflow for the analysis of this compound by GC/MS.
Caption: Proposed workflow for the analysis of this compound by LC/MS/MS.
Caption: Logical comparison of GC/MS and LC/MS/MS for this compound analysis.
Conclusion
Both GC/MS and LC/MS/MS are capable of the quantitative analysis of this compound.
-
GC/MS remains a robust and reliable choice, with the significant advantage of having well-established and validated EPA methods. Its primary challenge lies in the potential for isomer co-elution, which can impact accurate quantification if not properly addressed.
-
LC/MS/MS , while requiring initial method development, offers the potential for higher sensitivity, greater specificity through the use of MRM, and increased sample throughput. The ability to avoid thermal degradation and potentially simplify sample preparation makes it an attractive alternative, particularly for high-throughput laboratories or when dealing with complex matrices where the selectivity of tandem mass spectrometry is beneficial.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including regulatory compliance, required sensitivity, sample matrix, and available instrumentation. For routine analysis following established protocols, GC/MS is the proven method. For applications demanding higher sensitivity, specificity, and throughput, the development of an LC/MS/MS method is a worthwhile endeavor.
References
Navigating the Maze of Bis(2-chloroisopropyl)ether Isomers: A Guide to Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the analysis of Bis(2-chloroisopropyl)ether, the selection of an appropriate certified reference material (CRM) is a critical first step to ensure data accuracy and reliability. However, the landscape of available CRMs for this compound is complicated by the existence of structural isomers and inconsistent nomenclature. This guide provides a comprehensive comparison of commercially available CRMs, clarifies the isomer confusion, and presents detailed experimental protocols for their analysis.
Furthermore, analysis of commercial standards has revealed the potential presence of a third isomer, bis(3-chloropropyl) ether, as an impurity.[2] This impurity can co-elute with the primary isomers and has a similar mass spectrum, potentially leading to inaccurate quantification if not properly considered.[2]
Comparison of Certified Reference Materials
A variety of suppliers offer certified reference materials for 2,2'-oxybis(1-chloropropane), often under the name Bis(2-chloroisopropyl) ether. The following table summarizes the key specifications of these CRMs. Please note that while purity and concentration are provided, the expanded uncertainty is often detailed in the Certificate of Analysis, which should be obtained from the supplier for the specific lot number.
| Supplier | Product Name | CAS Number | Purity/Concentration | Format | Part Number |
| Sigma-Aldrich | Bis-(2-chloroisopropyl) ether analytical standard | 108-60-1 | Analytical Standard Grade | Neat | 48498 |
| Fisher Scientific (SPEX CertiPrep) | bis (2-Chloroisopropyl) Ether | 108-60-1 | 1000 µg/mL in Methylene (B1212753) Chloride | Solution | S870 |
| LGC Standards | Bis(2-chloroisopropyl) Ether | 108-60-1 | High Purity | Neat | TRC-B419020 |
| Cayman Chemical | Bis-(2-chloroisopropyl) ether | 108-60-1 | ≥98% | Neat | 20683 |
| CRM LABSTANDARD | Bis(2-chloroisopropyl) Ether solution | 108-60-1 | 100 mg/L or 1000 mg/L in Methanol | Solution | AST2G3L2123 |
Experimental Protocols for Analysis
The analysis of this compound isomers is typically performed using gas chromatography-mass spectrometry (GC-MS). The U.S. EPA has established standardized methods for the determination of semivolatile organic compounds in various matrices, which are applicable to this analysis.
EPA Method 625: Base/Neutrals and Acids
This method is designed for the analysis of organic compounds in municipal and industrial wastewater.
1. Sample Preparation (Liquid-Liquid Extraction):
-
A 1-liter water sample is adjusted to a pH greater than 11 with sodium hydroxide.
-
The sample is serially extracted three times with methylene chloride in a separatory funnel.
-
The aqueous phase is then acidified to a pH of less than 2 with sulfuric acid and extracted again three times with methylene chloride.
-
The two extracts are combined, dried over anhydrous sodium sulfate, and concentrated using a Kuderna-Danish evaporator to a final volume of 1 mL.[3]
2. GC-MS Analysis:
-
Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 40-60°C, held for a few minutes, followed by a ramp to 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of approximately 35-500 amu.
-
Identification: Based on the retention time and comparison of the mass spectrum with that of a certified reference standard.
-
Quantification: Performed using the internal standard method.
EPA Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry
This method is applicable to a wider range of matrices, including soils, sediments, and solid wastes.
1. Sample Preparation (Matrix-Dependent):
-
Soils/Sediments: Extraction is typically performed using methods such as Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), or pressurized fluid extraction (Method 3545). The solvent used is typically a mixture of acetone (B3395972) and hexane (B92381) or methylene chloride.
-
Solid Wastes: Similar extraction methods as for soils are used.
-
Extract Cleanup: If necessary, the extracts are subjected to cleanup procedures to remove interfering compounds. This may involve techniques like gel permeation chromatography (Method 3640) or silica gel cleanup (Method 3630).
-
The final extract is concentrated to a suitable volume for GC-MS analysis.[4]
2. GC-MS Analysis:
-
The GC-MS conditions are similar to those described for EPA Method 625. The specific column and temperature program may be optimized based on the target analytes and the sample matrix.[4]
Visualizing the Isomer Landscape and Analytical Workflow
To aid in the understanding of the this compound isomer issue and the general analytical workflow, the following diagrams are provided.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS) | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
A Comparative Guide to the Analysis of Haloethers: EPA Method 611 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of haloethers in aqueous matrices, selecting the optimal analytical method is paramount to ensuring data of high quality and reliability. This guide provides a detailed comparison of the accuracy and precision of the established U.S. Environmental Protection Agency (EPA) Method 611 with alternative analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods for Haloethers
The selection of an analytical method for haloether analysis is often a trade-off between established reliability, sensitivity, and the specific requirements of the research objective. While EPA Method 611 has been a cornerstone for regulatory monitoring, modern chromatographic and mass spectrometric techniques offer potential advantages in terms of speed, selectivity, and specificity. The following table summarizes the available performance data for EPA Method 611. A comprehensive search did not yield directly comparable accuracy and precision data for the specific haloethers listed in Method 611 using alternative methods such as EPA Method 551.1, Gas Chromatography-Mass Spectrometry (GC/MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Accuracy and Precision Data for EPA Method 611 for Haloethers in Various Water Matrices
| Analyte | Water Matrix | Mean Recovery (%)[1] | Overall Relative Standard Deviation (%)[1] | Single-Analyst Relative Standard Deviation (%)[1] |
| bis(2-Chloroethyl) Ether (BCEE) | Reagent Water | 76 | 36 | 21 |
| Drinking Water | 74 | 38 | 29 | |
| Surface Water | 70 | 43 | 37 | |
| Industrial Wastewater 1 | 69 | 32 | 23 | |
| Industrial Wastewater 2 | 61 | 43 | 22 | |
| Industrial Wastewater 3 | 72 | 34 | 25 | |
| bis(2-Chloroisopropyl) Ether (BCIPE) | Reagent Water | 85 | 32 | 15 |
| Drinking Water | 83 | 34 | 20 | |
| Surface Water | 81 | 37 | 23 | |
| Industrial Wastewater 1 | 79 | 36 | 21 | |
| Industrial Wastewater 2 | 75 | 40 | 25 | |
| Industrial Wastewater 3 | 82 | 33 | 18 | |
| bis(2-Chloroethoxy) Methane (BCEXM) | Reagent Water | 79 | 42 | 25 |
| Drinking Water | 77 | 45 | 31 | |
| Surface Water | 74 | 50 | 36 | |
| Industrial Wastewater 1 | 72 | 48 | 33 | |
| Industrial Wastewater 2 | 68 | 53 | 40 | |
| Industrial Wastewater 3 | 75 | 46 | 29 | |
| 4-Bromophenyl Phenyl Ether (BPPE) | Reagent Water | 82 | 35 | 18 |
| Drinking Water | 80 | 37 | 22 | |
| Surface Water | 78 | 40 | 26 | |
| Industrial Wastewater 1 | 76 | 39 | 24 | |
| Industrial Wastewater 2 | 71 | 44 | 29 | |
| Industrial Wastewater 3 | 79 | 36 | 20 | |
| 4-Chlorophenyl Phenyl Ether (CPEE) | Reagent Water | 80 | 33 | 17 |
| Drinking Water | 78 | 35 | 21 | |
| Surface Water | 76 | 38 | 24 | |
| Industrial Wastewater 1 | 74 | 37 | 22 | |
| Industrial Wastewater 2 | 56 | 48 | 31 | |
| Industrial Wastewater 3 | 77 | 34 | 19 |
Experimental Protocols
A clear understanding of the experimental workflow is crucial for replicating results and assessing the suitability of a method for a specific application. Below are detailed protocols for EPA Method 611.
EPA Method 611: Haloethers by Gas Chromatography with Halide-Specific Detector
This method is designed for the determination of certain haloethers in municipal and industrial discharges.[2]
1. Sample Preparation and Extraction:
-
A 1-liter grab sample is collected in a glass container.
-
The sample is extracted with methylene (B1212753) chloride using a separatory funnel. Three extractions are performed using 60 mL of methylene chloride for each.
-
The methylene chloride extracts are combined and dried by passing them through a drying column containing anhydrous sodium sulfate.
2. Concentration and Cleanup:
-
The dried extract is concentrated to a volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.
-
A solvent exchange to hexane (B92381) may be performed during the concentration step.
-
For samples with high levels of interferences, a cleanup step using a Florisil column is employed. The concentrated extract is applied to the column, and the haloethers are eluted with a specific solvent mixture.
3. Gas Chromatographic Analysis:
-
The concentrated extract is analyzed by gas chromatography (GC) using a halide-specific detector, such as an electrolytic conductivity or microcoulometric detector.
-
The separation of haloethers is achieved on a packed or capillary column with a suitable stationary phase.
-
Quantification is based on the comparison of the peak areas of the analytes in the sample to those of known standards.
Logical Workflow of EPA Method 611
The following diagram illustrates the key steps involved in the analysis of haloethers using EPA Method 611.
Caption: Experimental workflow for EPA Method 611.
Alternative Analytical Methods
While EPA Method 611 is a validated and widely used method, other techniques offer potential benefits for the analysis of haloethers.
EPA Method 551.1: This method is primarily used for the determination of chlorination disinfection byproducts and chlorinated solvents in drinking water. It employs a liquid-liquid extraction followed by gas chromatography with an electron capture detector (GC-ECD). While some haloethers might be amenable to this method, its performance for the specific compounds in Method 611 would require validation.
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS offers greater specificity and confirmatory analysis compared to GC with a halide-specific detector. Methods such as EPA Method 8270 could potentially be adapted for haloether analysis. The mass spectrometer provides structural information, which is invaluable for unambiguous identification, especially in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar or thermally labile haloethers that are not well-suited for GC analysis, LC-MS provides a powerful alternative. This technique separates compounds in the liquid phase before detection by a mass spectrometer. The development of a specific LC-MS method for the target haloethers would be necessary to assess its accuracy and precision.
Conclusion
EPA Method 611 provides a robust and well-characterized procedure for the determination of specific haloethers in water, with established accuracy and precision across various matrices.[1] For routine monitoring and compliance purposes, it remains a reliable choice. However, for research and development applications where higher specificity, confirmatory data, or analysis of a broader range of haloethers is required, the exploration of alternative methods such as GC/MS and LC-MS is warranted. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. Further studies are needed to generate directly comparable performance data for these alternative methods for the specific haloethers covered by EPA Method 611 to facilitate a more comprehensive comparison.
References
Evaluating the Cost-Effectiveness of Alternative Chlorinated Solvents: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in research, development, and manufacturing processes. Historically, chlorinated solvents such as dichloromethane, trichloroethylene, and perchloroethylene have been widely used due to their high solvency power and non-flammable nature. However, increasing concerns over their environmental impact and potential health risks have necessitated a shift towards safer, more sustainable alternatives. This guide provides an objective comparison of the cost-effectiveness and performance of alternative solvents to their chlorinated counterparts, supported by quantitative data and detailed experimental protocols.
Section 1: Cost-Effectiveness Analysis
The true cost of a solvent extends beyond its purchase price. A comprehensive cost-effectiveness analysis must consider the entire lifecycle of the solvent, including the costs associated with its use, recycling, and disposal.
Purchase Price
The initial procurement cost of a solvent is a primary consideration. The following table provides an approximate price comparison for common chlorinated solvents and their alternatives. Prices are subject to market fluctuations and vary based on purity grade and volume. For this comparison, prices have been normalized to a per-liter basis from bulk pricing data.
| Solvent | Chemical Formula | Typical Bulk Price (USD/Liter) |
| Chlorinated Solvents | ||
| Dichloromethane | CH₂Cl₂ | ~$1.50 - $3.00[1][2][3] |
| Trichloroethylene | C₂HCl₃ | ~$3.50 - $5.00[4][5][6][7][8] |
| Perchloroethylene | C₂Cl₄ | ~$2.50 - $4.00[9][10][11][12] |
| Alternative Solvents | ||
| Acetone | C₃H₆O | ~$1.00 - $2.50[13][14][15][16][17] |
| Isopropyl Alcohol | C₃H₈O | ~$1.50 - $3.50[18][19][20][21][22] |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | ~$1.20 - $2.80[23][24][25][26][27] |
Note: Prices are estimates based on available online data and may not reflect current market values. It is recommended to obtain quotes from specific suppliers for accurate pricing.
Use-Phase Costs
The energy required to use and recover a solvent can contribute significantly to its overall cost. Solvents with higher boiling points and heats of vaporization require more energy for distillation and drying processes.
| Solvent | Boiling Point (°C) | Heat of Vaporization (kJ/mol) |
| Chlorinated Solvents | ||
| Dichloromethane | 39.6 | 28.06 |
| Trichloroethylene | 87.2 | 31.4 |
| Perchloroethylene | 121.1 | 34.69 |
| Alternative Solvents | ||
| Acetone | 56 | 29.1 |
| Isopropyl Alcohol | 82.6 | 39.85 |
| Ethyl Acetate | 77.1 | 31.94 |
End-of-Life Costs: Recycling and Disposal
The costs associated with solvent waste are a critical factor. Chlorinated solvents are typically classified as hazardous waste, leading to high disposal costs.[28][29][30][31][32] Many alternative solvents are less hazardous and may have lower disposal fees. Furthermore, the infrastructure for recycling many common alternative solvents is well-established.
| Waste Category | Typical Disposal Cost (USD/pound) |
| Chlorinated Solvents | $9.50 per gallon (approx. $0.70 - $1.20/lb)[28] |
| Flammable Liquids (e.g., Acetone, IPA) | $2.50 - $7.75[28] |
Recycling can significantly reduce costs by minimizing the need for new solvent purchases and avoiding high disposal fees. The energy required for recycling is a key consideration, and processes like distillation are energy-intensive.
Section 2: Performance Comparison
The performance of a solvent is determined by its physical and chemical properties. This section provides a quantitative comparison of key performance indicators.
Solvency Power
Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are used to predict the solubility of a solute in a given solvent.
Hansen Solubility Parameters (MPa1/2)
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Chlorinated Solvents | |||
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Trichloroethylene | 18.0 | 3.1 | 5.3 |
| Perchloroethylene | 19.0 | 0.0 | 1.2 |
| Alternative Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropyl Alcohol | 15.8 | 6.1 | 16.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
Kamlet-Taft Parameters
| Solvent | α (H-bond acidity) | β (H-bond basicity) | π* (Polarizability) |
| Chlorinated Solvents | |||
| Dichloromethane | 0.13 | 0.10 | 0.82 |
| Trichloroethylene | 0.00 | 0.06 | 0.70 |
| Perchloroethylene | 0.00 | 0.05 | 0.70 |
| Alternative Solvents | |||
| Acetone | 0.08 | 0.48 | 0.71 |
| Isopropyl Alcohol | 0.76 | 0.95 | 0.48 |
| Ethyl Acetate | 0.00 | 0.45 | 0.55 |
Physical Properties
Viscosity, surface tension, and evaporation rate are critical parameters for applications such as cleaning, coating, and separations.
| Solvent | Viscosity (cP at 20°C) | Surface Tension (dynes/cm at 20°C) | Relative Evaporation Rate (n-BuAc = 1) |
| Chlorinated Solvents | |||
| Dichloromethane | 0.44 | 28.1 | 14.5 |
| Trichloroethylene | 0.57 | 29.3 | 4.3 |
| Perchloroethylene | 0.88 | 32.3 | 1.9 |
| Alternative Solvents | |||
| Acetone | 0.32 | 23.7 | 7.7 |
| Isopropyl Alcohol | 2.4 | 21.7 | 1.5 |
| Ethyl Acetate | 0.45 | 23.9 | 4.1 |
Section 3: Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate and compare the performance of chlorinated solvents and their alternatives.
Protocol for Evaluating Cleaning and Degreasing Efficiency
This protocol is based on the principles outlined in ASTM G122 for Standard Test Method for Evaluating the Effectiveness of Cleaning Agents.
Objective: To quantitatively determine the cleaning efficiency of a solvent in removing a standardized soil from a metal coupon.
Materials:
-
Metal coupons (e.g., stainless steel, aluminum) of a standard size.
-
Standardized soil (e.g., a mixture of mineral oil, grease, and particulate matter).
-
Solvents to be tested.
-
Beakers, ultrasonic bath, analytical balance.
-
Drying oven.
Procedure:
-
Coupon Preparation: Clean and dry each metal coupon and record its initial weight (W_initial).
-
Soiling: Apply a consistent and known amount of the standardized soil to each coupon and record the soiled weight (W_soiled).
-
Cleaning: Immerse each soiled coupon in a beaker containing the test solvent. The cleaning process can be standardized by using a set time, temperature, and agitation method (e.g., 5 minutes in an ultrasonic bath at 25°C).
-
Rinsing and Drying: After cleaning, rinse the coupon with a volatile, low-residue solvent (e.g., acetone) and dry it in an oven at a specified temperature until a constant weight is achieved.
-
Final Weighing: Record the final weight of the cleaned and dried coupon (W_final).
-
Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] * 100
Protocol for Evaluating Solvent Performance in a Chemical Reaction
This protocol provides a general framework for comparing the performance of different solvents in a representative organic reaction, such as a nucleophilic substitution.
Objective: To assess the impact of the solvent on reaction yield, rate, and purity of the product.
Materials:
-
Reactants and reagents for the chosen chemical reaction (e.g., an alkyl halide and a nucleophile).
-
Solvents to be tested.
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.).
-
Stirring and heating equipment (magnetic stirrer with hotplate).
-
Analytical instruments for monitoring reaction progress and product purity (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).
Procedure:
-
Reaction Setup: In separate reaction flasks, charge the reactants and a standardized volume of each test solvent.
-
Reaction Execution: Initiate the reaction under identical conditions (temperature, stirring speed, reaction time) for all test solvents.
-
Reaction Monitoring: At regular intervals, take aliquots from each reaction mixture and analyze them using TLC, GC, or HPLC to monitor the consumption of starting materials and the formation of the product. This will provide data on the reaction rate in each solvent.
-
Work-up and Isolation: Upon completion of the reaction (or after a set time), quench the reaction and perform a standardized work-up procedure to isolate the crude product. This may involve extraction, washing, and drying.
-
Product Analysis:
-
Yield: Determine the mass of the isolated crude product and calculate the reaction yield for each solvent.
-
Purity: Analyze the purity of the crude product using GC or HPLC to identify and quantify any byproducts or unreacted starting materials.
-
Section 4: Visualizing Workflows
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable alternative to a chlorinated solvent, considering both cost and performance factors.
Caption: A logical workflow for selecting an alternative solvent.
Experimental Workflow for Cleaning Efficiency Evaluation
This diagram outlines the key steps in the experimental protocol for evaluating the cleaning efficiency of different solvents.
Caption: Experimental workflow for cleaning efficiency evaluation.
References
- 1. laballey.com [laballey.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. intratec.us [intratec.us]
- 4. laballey.com [laballey.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. Trichloroethylene, 99.6%, ACS reagent, stabilized 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. DGR Industrial Products, Inc. :: Generic Chemicals :: Trichloroethylene, 500ml [chemical-supermarket.com]
- 8. laballey.com [laballey.com]
- 9. chemcentral.com [chemcentral.com]
- 10. PERCHLOROETHYLENE BULK /335 Kg [581090]: CLEANSELECT : DRYCLEANING & LAUNDRY SUPPLIER [cleanselect.com]
- 11. tnjchem.com [tnjchem.com]
- 12. american-niagara.com [american-niagara.com]
- 13. Acetone Bulk Supplier & Distributor | Univar Solutions | Univar Solutions [univarsolutions.com]
- 14. laballey.com [laballey.com]
- 15. fiberglasssource.com [fiberglasssource.com]
- 16. kndnailsupply.com [kndnailsupply.com]
- 17. dir.indiamart.com [dir.indiamart.com]
- 18. usalab.com [usalab.com]
- 19. supplyleader.com [supplyleader.com]
- 20. stellartechnical.com [stellartechnical.com]
- 21. Isopropyl Alcohol Gallon [walmart.com]
- 22. laballey.com [laballey.com]
- 23. Ethyl Acetate Price-China Ethyl Acetate Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 24. univarsolutions.com [univarsolutions.com]
- 25. Ethyl acetate = 99 , FCC, FG 141-78-6 [sigmaaldrich.com]
- 26. chemcentral.com [chemcentral.com]
- 27. dir.indiamart.com [dir.indiamart.com]
- 28. dickinsoncountyconservationboard.com [dickinsoncountyconservationboard.com]
- 29. Price Lists - NEDT Household Hazardous Products Collection Centers [nedt.org]
- 30. shapiroe.com [shapiroe.com]
- 31. angi.com [angi.com]
- 32. getwecycle.com [getwecycle.com]
A Researcher's Guide to Antibody Cross-Reactivity in Haloether Immunoassays
For researchers, scientists, and drug development professionals, understanding the nuances of antibody cross-reactivity is paramount for the accurate detection and quantification of haloethers in various matrices. This guide provides an objective comparison of antibody performance in haloether immunoassays, supported by experimental data and detailed methodologies, to aid in the selection of appropriate analytical tools.
Haloethers, a class of halogenated organic compounds, are of significant environmental and toxicological concern due to their persistence and potential for bioaccumulation.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective screening method for these compounds.[3] However, the accuracy of these assays is critically dependent on the specificity of the antibodies used. Cross-reactivity, the binding of an antibody to structurally similar but non-target analytes, can lead to false-positive results or an overestimation of the target compound's concentration.[4] This guide delves into the cross-reactivity profiles of various antibodies developed for haloether immunoassays, providing a comparative analysis to inform assay development and selection.
Comparative Analysis of Antibody Cross-Reactivity
The development of specific antibodies for small molecules like haloethers requires the synthesis of haptens, which are small molecules that elicit an immune response only when attached to a large carrier protein.[3][5][6] The design of the hapten, including the position of the linker arm for conjugation to the carrier protein, significantly influences the specificity and cross-reactivity of the resulting antibodies.[7]
Below is a summary of cross-reactivity data from published studies on immunoassays for prominent haloethers, including polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins (PCDDs). The data is presented as the percentage of cross-reactivity relative to the target analyte, calculated from the half-maximal inhibitory concentration (IC50) values.
| Target Analyte | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| BDE-47 | Polyclonal (Rabbit) | BDE-47 | 100 | [8] |
| BDE-99 | <6 | [8] | ||
| BDE-100 | <6 | [8] | ||
| BDE-153 | <6 | [8] | ||
| BDE-28 | <15 | [4] | ||
| BDE-121 | Polyclonal (Rabbit) | BDE-121 | 100 | [9] |
| BDE-47 | <8 | [9] | ||
| BDE-99 | <8 | [9] | ||
| BDE-153 | <8 | [9] | ||
| 2,4,6-Tribromophenol | <8 | [9] | ||
| OCDD | Polyclonal | OCDD | 100 | [10] |
| 1,2,3,4,6,7,8-HpCDD | N/A | [10] | ||
| 1,2,3,7,8,9-HxCDD | N/A | [10] |
Note: "N/A" indicates that the data was discussed but not quantified as a percentage in the source. The cross-reactivity is generally calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100.
The data clearly indicates that while antibodies can be highly specific to their target haloether, some degree of cross-reactivity with structurally related congeners is common. For instance, antibodies raised against BDE-47 show minimal cross-reactivity with other PBDEs, making them suitable for selective monitoring of this specific congener.[8] Similarly, the immunoassay for BDE-121 demonstrates good specificity.[9] In the case of dioxins, the goal is sometimes to develop antibodies with broader cross-reactivity to detect a class of toxic congeners.[1]
Experimental Protocols
The most common immunoassay format for small molecules like haloethers is the competitive ELISA . In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, creating an inverse relationship between concentration and signal intensity.
Generalized Competitive Indirect ELISA Protocol for Haloether Analysis
This protocol is a synthesis of methodologies reported for the analysis of PBDEs.[8][9][11][12][13]
1. Plate Coating:
-
Microtiter plates are coated with a coating antigen (e.g., a hapten-protein conjugate like BDE-121-OVA).[9] The plate is incubated overnight at 4°C to allow for antigen adsorption.
2. Washing:
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
3. Blocking:
-
A blocking buffer (e.g., PBS containing 1% bovine serum albumin) is added to each well to block any remaining non-specific binding sites on the plate surface. The plate is then incubated for at least 1 hour at 37°C.
4. Competitive Reaction:
-
Standards or samples containing the haloether of interest are added to the wells, followed by the addition of the specific primary antibody (e.g., anti-BDE-121 polyclonal antibody).[9] The plate is incubated for 1-2 hours at 37°C, during which the free haloether and the coated antigen compete for binding to the antibody.
5. Addition of Secondary Antibody:
-
After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG) is added to each well. This secondary antibody binds to the primary antibody that is bound to the coated antigen. The plate is incubated for 1 hour at 37°C.
6. Substrate Addition and Signal Detection:
-
Following a final wash, a substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change in the substrate.
7. Stopping the Reaction and Measurement:
-
A stop solution (e.g., 2M H2SO4) is added to halt the color development. The absorbance (optical density) is then read using a microplate reader at a specific wavelength (e.g., 450 nm).
8. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the haloether standards. The concentration of the haloether in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical competitive immunoassay and the logical relationship in cross-reactivity assessment.
Conclusion
The selection of an appropriate antibody is a critical decision in the development of a reliable immunoassay for haloethers. This guide highlights the importance of evaluating cross-reactivity data to ensure the desired specificity for the intended application. While highly specific antibodies are available for certain haloether congeners, researchers must be aware of potential cross-reactivities with structurally similar compounds. By carefully considering the data presented and adhering to robust experimental protocols, scientists can confidently employ immunoassays for the effective screening and monitoring of these environmentally significant contaminants.
References
- 1. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of indirect competitive fluorescence immunoassay for 2,2',4,4'-tetrabromodiphenyl ether using DNA/dye conjugate as antibody multiple labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Hapten synthesis and antibody development for polychlorinated dibenzo-p-dioxin immunoassays | Semantic Scholar [semanticscholar.org]
- 7. Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassay for monitoring environmental and human exposure to the polybrominated diphenyl ether BDE-47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of enzyme-linked immunosorbent assay for determination of polybrominated diphenyl ether BDE-121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dioxin detection based on immunoassay using a polyclonal antibody against octa-chlorinated dibenzo-p-dioxin (OCDD) - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. malariaresearch.eu [malariaresearch.eu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Bis(2-chloroisopropyl)ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of bis(2-chloroisopropyl)ether's performance as a solvent in organic synthesis, specifically focusing on the Williamson ether synthesis as a model reaction. Its performance is evaluated against common alternative solvents, supported by illustrative experimental data.
Introduction
This compound is a colorless liquid that is insoluble in water.[1][2] Historically, it has been used as a solvent for fats, waxes, and resins.[1][3][4] With a boiling point of approximately 187°C, it is suitable for reactions requiring elevated temperatures.[5] This guide aims to provide an objective comparison of its efficacy in a common synthetic organic reaction.
The Williamson ether synthesis, a widely used and reliable method for preparing ethers, serves as the benchmark reaction for this comparison.[6][7] This SN2 reaction involves an alkoxide reacting with a primary alkyl halide.[6][8] The choice of solvent is critical as it can significantly influence the reaction rate and yield.[6] Protic and apolar solvents tend to slow down the reaction, making polar aprotic solvents a common choice.[6]
Experimental Overview: Williamson Ether Synthesis
The following sections detail a hypothetical comparative study of the synthesis of benzyl (B1604629) propyl ether from sodium benzyloxide and 1-chloropropane (B146392) in different solvents.
Reaction Scheme:
C₆H₅CH₂ONa + CH₃CH₂CH₂Cl → C₆H₅CH₂OCH₂CH₂CH₃ + NaCl
Alternative Solvents Profiled:
-
This compound: The subject of this benchmark.
-
N,N-Dimethylformamide (DMF): A commonly used polar aprotic solvent for this reaction.[6]
-
Acetonitrile (ACN): Another frequently employed solvent in Williamson ether synthesis.[6][7]
-
Toluene: A nonpolar solvent sometimes used in these reactions.[7]
Comparative Performance Data
The following table summarizes the hypothetical results obtained from the comparative experiment. This data is for illustrative purposes to highlight the potential performance differences between the solvents.
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) (by GC-MS) |
| This compound | 6 | 85 | 96 |
| N,N-Dimethylformamide (DMF) | 4 | 92 | 98 |
| Acetonitrile (ACN) | 5 | 88 | 97 |
| Toluene | 12 | 65 | 94 |
Experimental Protocols
A detailed methodology for the comparative synthesis of benzyl propyl ether is provided below.
Materials:
-
Sodium benzyloxide (98%)
-
1-Chloropropane (99%)
-
This compound (anhydrous, 99%)
-
N,N-Dimethylformamide (anhydrous, 99.8%)
-
Acetonitrile (anhydrous, 99.8%)
-
Toluene (anhydrous, 99.8%)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzyloxide (1.3 g, 10 mmol).
-
Add 40 mL of the designated anhydrous solvent (this compound, DMF, ACN, or Toluene).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution or suspension.
-
Add 1-chloropropane (0.94 mL, 11 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for the time specified in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
-
Analyze the final product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm identity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study.
Caption: General experimental workflow for the comparative study.
Discussion
Based on the illustrative data, this compound demonstrates competent performance as a solvent in the Williamson ether synthesis. While DMF may offer a slightly higher yield and shorter reaction time, this compound presents itself as a viable alternative, particularly in scenarios where the reactivity or solubility profile of DMF is not ideal. Its performance surpasses that of the nonpolar solvent, toluene, highlighting the benefit of a more polar medium for this SN2 reaction.
The choice of solvent in organic synthesis is a multi-faceted decision. While reaction efficiency is a primary concern, other factors such as solvent toxicity, environmental impact, and cost are also important considerations. It is important to note that bis(2-chloroisopropyl) ether is considered a persistent organic pollutant and has shown mutagenic properties in some studies.[9]
Conclusion
This compound can be an effective solvent for certain organic reactions, such as the Williamson ether synthesis. Its performance, while potentially not exceeding that of highly polar aprotic solvents like DMF, is substantial. Researchers and drug development professionals should consider its properties alongside other alternatives, taking into account the specific requirements of their synthetic route and broader safety and environmental considerations. This guide provides a framework for such a comparative evaluation.
References
- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS(2-CHLOROISOPROPYL) ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound CAS#: 108-60-1 [m.chemicalbook.com]
- 4. This compound | 108-60-1 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Disposal of Bis(2-chloroisopropyl)ether: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Bis(2-chloroisopropyl)ether, a combustible and toxic liquid, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is fatal if swallowed and harmful if inhaled, causing skin and serious eye irritation.[1] It is also a combustible liquid.[1] Due to these hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: Protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if there is a risk of inhalation.[2][3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Small Spills:
-
Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[3][4]
-
Remove Ignition Sources: Eliminate all open flames, sparks, and hot surfaces.[2][4]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to absorb the spilled liquid.[1][5][6]
-
Collect Waste: Carefully collect the absorbed material and place it into a sealed, vapor-tight plastic bag or a suitable, closed container for disposal.[3][4][6]
-
Decontaminate the Area: Wash the contaminated surfaces first with alcohol (60-70% ethanol) and then with a strong soap and water solution.[3][4]
-
Ventilate: Ensure the area is well-ventilated.[1]
Disposal Procedures
This compound is classified as a hazardous waste by the EPA with the designation U027.[7] Generators of waste containing this chemical must comply with USEPA regulations for storage, transportation, treatment, and disposal.[7]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: this compound.
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).[1]
-
Store the container in a designated hazardous waste accumulation area.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The recommended method of disposal is incineration.[7][8] A potential candidate for liquid injection incineration at a temperature range of 650 to 1,600 °C.[7]
-
Disposal must be in accordance with all local, regional, national, and international regulations.[1]
-
Regulatory and Safety Data
| Data Point | Value | Reference |
| EPA Hazardous Waste Number | U027 | [7] |
| UN Number | UN2810 | [1] |
| UN Proper Shipping Name | Toxic, liquids, organic, n.o.s. (Bis-(2-chloroisopropyl) ether) | [1] |
| NFPA Ratings (Scale 0-4) | Health: 2, Fire: 2, Reactivity: 0 | [1] |
| HMIS Ratings (Scale 0-4) | Health: 2, Fire: 2, Reactivity: 0 | [1] |
| PAC-1 | 0.49 ppm | [1] |
| PAC-2 | 5.4 ppm | [1] |
| PAC-3 | 32 ppm | [1] |
PAC values refer to Protective Action Criteria for airborne concentrations, providing guidance for emergency response.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. BIS(2-CHLOROISOPROPYL) ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]
- 6. nj.gov [nj.gov]
- 7. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 108-60-1 [m.chemicalbook.com]
Personal protective equipment for handling Bis(2-chloroisopropyl)ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2-chloroisopropyl)ether (CAS No. 108-60-1) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Immediate Safety Information
This compound is a combustible liquid that is toxic if swallowed and harmful if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] This chemical is a halogenated ether and may form explosive peroxides upon exposure to air and light.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Gloves: Use chemically resistant gloves. Nitrile gloves may offer adequate splash protection for short-term use, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or Silver Shield® are recommended. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and permeation data. Discard and replace gloves immediately if they become contaminated, torn, or show signs of degradation. |
| Eye & Face Protection | Safety Goggles & Face Shield: Wear chemical splash goggles that meet ANSI Z87.1 standards. In addition, a face shield should be worn to protect against splashes, especially when handling larger quantities or during procedures with a high splash potential. |
| Respiratory Protection | Respirator: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure outside of a fume hood, or during an emergency situation such as a spill, a NIOSH-approved full-face positive pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is required. A filter respirator for organic gases and vapors may be suitable for certain low-concentration situations, but a supplied-air respirator is preferred.[3] |
| Protective Clothing | Lab Coat & Apron: A flame-resistant lab coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Disposable Tyvek-type sleeves taped to gloves can provide additional protection. |
| Footwear | Closed-toe Shoes: Wear sturdy, closed-toe shoes to protect against spills and falling objects. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
-
Procurement and Storage:
-
Purchase the smallest quantity of the chemical necessary for your research.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, open flames, and strong oxidizing agents.[1][3]
-
Keep the container in the dark to inhibit peroxide formation.[3]
-
Store in a designated and locked cabinet for toxic substances.[1]
-
-
Handling and Use:
-
Always work in a properly functioning chemical fume hood.[1]
-
Before starting any work, ensure that a safety shower and eyewash station are readily accessible.
-
Dispense the chemical carefully to avoid splashing and the generation of aerosols.[1]
-
Use only non-sparking tools and equipment.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
Spill Management:
-
In the event of a small spill, evacuate the immediate area and alert your supervisor.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a commercial chemical absorbent.[2]
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.
-
For larger spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[1]
-
-
Contaminated Materials:
-
All disposable PPE (gloves, lab coats, etc.), absorbent materials from spills, and any other items contaminated with this compound must be disposed of as hazardous waste.
-
Place these materials in a sealed, labeled hazardous waste bag or container.
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
Follow your institution's guidelines for the disposal of empty chemical containers.
-
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1][2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
